4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-18(16,17)12-9-4-2-8(3-5-9)10(13)6-7-11(14)15/h2-5,12H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLUQBVGSCLNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463832 | |
| Record name | 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100632-57-3 | |
| Record name | 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid
This guide provides a comprehensive overview of the synthetic pathway for 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid, a key intermediate in pharmaceutical development. The synthesis is presented as a robust two-step process, commencing with the formation of a sulfonamide intermediate, followed by a classic Friedel-Crafts acylation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for a successful synthesis.
Introduction
This compound is a molecule of significant interest in medicinal chemistry, notably as a precursor in the synthesis of various therapeutic agents. Its structure, featuring a keto-acid moiety and a sulfonamide group, provides a versatile scaffold for further chemical elaboration. The synthetic route detailed herein is designed for efficiency and scalability, relying on well-established and understood chemical transformations.
The overall synthetic strategy is a convergent two-step approach. The first step involves the synthesis of the key intermediate, N-(4-acetylphenyl)methanesulfonamide, through the reaction of 4-aminoacetophenone with methanesulfonyl chloride. The second, and final, step is a Friedel-Crafts acylation of this intermediate with succinic anhydride, catalyzed by a Lewis acid, to yield the target compound.
Synthesis Pathway Overview
The synthesis of this compound is achieved through the following two-step reaction sequence:
Caption: Overall two-step synthesis pathway for this compound.
Step 1: Synthesis of N-(4-acetylphenyl)methanesulfonamide
The initial step in the synthesis is the formation of the sulfonamide linkage. This is a standard and high-yielding reaction where the amino group of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group. Pyridine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Simplified mechanism of sulfonamide formation.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Aminoacetophenone | 135.17 | 10 | 1.35 g |
| Methanesulfonyl chloride | 114.55 | 15 | 1.72 g (1.15 mL) |
| Pyridine | 79.10 | - | 10 mL |
| Ethyl acetate | - | - | As required |
| Water | - | - | As required |
| Saturated brine | - | - | As required |
| Anhydrous magnesium sulfate | - | - | As required |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (10 mmol) in pyridine (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (15 mmol) to the cooled solution with continuous stirring.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate:hexane solvent system to afford N-(4-acetylphenyl)methanesulfonamide.[1]
Expected Yield and Characterization:
-
Yield: ~95%[1]
-
Appearance: White to light yellow solid.[2]
-
Melting Point: 161 °C[1]
-
¹H NMR (CDCl₃): δ 7.97 (d, 2H), 7.26 (d, 2H), 6.87 (bs, 1H, NH), 3.10 (s, 3H, SO₂CH₃), 2.59 (s, 3H, COCH₃).[1]
Step 2: Friedel-Crafts Acylation to Yield this compound
The final step is a Friedel-Crafts acylation, a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds.[3][4] In this reaction, the N-(4-acetylphenyl)methanesulfonamide intermediate is acylated with succinic anhydride in the presence of a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to introduce the butanoic acid chain.
Mechanistic Insight and Regioselectivity
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, coordinates with an oxygen atom of succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[3] This acylium ion is then attacked by the electron-rich aromatic ring of the N-(4-acetylphenyl)methanesulfonamide.
The regioselectivity of the acylation is directed by the substituents on the aromatic ring. The acetyl group is a meta-director and a deactivator, while the methanesulfonamido group is an ortho, para-director and a deactivator. In this case, the acylation is expected to occur at the position ortho to the activating (less deactivating) methanesulfonamido group and meta to the deactivating acetyl group. However, due to steric hindrance from the bulky sulfonamide group, the acylation will predominantly occur at the position para to the acetyl group, which is also ortho to the sulfonamido group.
Caption: Key stages in the Friedel-Crafts acylation mechanism.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-(4-acetylphenyl)methanesulfonamide | 213.25 | 10 | 2.13 g |
| Succinic anhydride | 100.07 | 11 | 1.10 g |
| Anhydrous aluminum chloride | 133.34 | 22 | 2.93 g |
| Dichloromethane (anhydrous) | - | - | 50 mL |
| Crushed ice | - | - | As required |
| Concentrated hydrochloric acid | - | - | As required |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (22 mmol).
-
Add anhydrous dichloromethane (20 mL) and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve N-(4-acetylphenyl)methanesulfonamide (10 mmol) and succinic anhydride (11 mmol) in anhydrous dichloromethane (30 mL).
-
Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Product and Characterization:
-
Product: this compound[5]
-
Molecular Formula: C₁₁H₁₃NO₅S[5]
-
Molecular Weight: 271.29 g/mol [5]
-
CAS Number: 100632-57-3[5]
-
Appearance: White or off-white solid.
-
Spectroscopic Data:
-
¹H NMR: Expected signals for the aromatic protons, the methylene protons of the butanoic acid chain, the methyl protons of the sulfonamide group, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbons of the ketone and carboxylic acid, the methylene carbons, and the methyl carbon of the sulfonamide.
-
IR (KBr): Characteristic absorptions for N-H stretching (sulfonamide), C=O stretching (ketone and carboxylic acid), S=O stretching (sulfonamide), and O-H stretching (carboxylic acid).
-
Mass Spectrometry (ESI-MS): Expected [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight.
-
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and widely published chemical reactions. The synthesis of sulfonamides from amines and sulfonyl chlorides is a fundamental transformation in organic chemistry. Similarly, the Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones.
To ensure the successful execution of this synthesis, the following self-validating checks are recommended:
-
Reaction Monitoring: The progress of both reactions should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials.
-
Intermediate Characterization: The purity and identity of the N-(4-acetylphenyl)methanesulfonamide intermediate should be confirmed by melting point determination and spectroscopic methods (¹H NMR) before proceeding to the next step. This ensures that any impurities are removed at an early stage.
-
Final Product Characterization: The final product should be thoroughly characterized using a suite of analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. The obtained data should be compared with literature values where available.
Conclusion
The synthesis of this compound presented in this guide is a reliable and efficient two-step process. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The emphasis on reaction monitoring and thorough characterization at each stage ensures the integrity and reproducibility of the synthesis.
References
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This compound. PubChem. Available from: [Link]
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Friedel–Crafts reaction. Wikipedia. Available from: [Link]
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Friedel-Crafts Acylation. Chemistry Steps. Available from: [Link]
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Iguratimod impurity identification, characterization, and synthesis. ResearchGate. Available from: [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
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Preparation method of iguratimod intermediate. Eureka | Patsnap. Available from: [Link]
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Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available from: [Link]
- US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts. Google Patents.
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N-(4-acetylphenyl)methanesulfonamide. PubChem. Available from: [Link]
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Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Faculty members. Available from: [Link]
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4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available from: [Link]
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An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. Available from: [Link]
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC - NIH. Available from: [Link]
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Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, incorporating a sulfonamide group, a keto-acid moiety, and an aromatic ring, suggests a range of chemical functionalities that can be exploited for further molecular design and synthesis. This guide provides a comprehensive overview of its physicochemical properties, offering both established data and predictive insights to facilitate its use in research and development.
Chemical Identity and Structure
The fundamental identity of this compound is established by its IUPAC name and CAS number, which provide unambiguous references in scientific literature and databases.
| Identifier | Value | Source |
| IUPAC Name | 4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | [1] |
| CAS Number | 100632-57-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO₅S | [1] |
| Molecular Weight | 271.29 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)NS(=O)(=O)C | [1] |
| InChI Key | SJLUQBVGSCLNRB-UHFFFAOYSA-N | [1] |
The structural arrangement of this compound is depicted below, highlighting the key functional groups that dictate its chemical behavior.
Figure 1: Chemical structure of the compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 0.4 | [1] |
| Topological Polar Surface Area | 109 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Rotatable Bond Count | 5 | [1] |
Note: These values are computationally derived and await experimental validation.
Synthesis Pathway
A plausible and efficient synthetic route for this compound is through a Friedel-Crafts acylation reaction. This well-established method is widely used for the synthesis of aryl ketones and their derivatives. The proposed pathway involves the reaction of N-(phenyl)methanesulfonamide with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Figure 2: Proposed synthesis workflow.
Experimental Protocol:
Materials:
-
N-(phenyl)methanesulfonamide
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (or another suitable inert solvent)
-
Hydrochloric acid (concentrated)
-
Ice
-
Distilled water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add N-(phenyl)methanesulfonamide and an inert solvent (e.g., nitrobenzene).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring.
-
Reagent Addition: Once the catalyst has been added, add a solution of succinic anhydride in the same solvent dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the synthesized compound. A reverse-phase method would be suitable for this analysis.
Hypothetical HPLC Method:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the methyl protons of the sulfonamide group. The chemical shifts and coupling patterns will be indicative of the compound's structure.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbons, aromatic carbons, and aliphatic carbons.
2. Infrared (IR) Spectroscopy:
The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule:
-
O-H stretch (Carboxylic acid): A broad band around 3000 cm⁻¹
-
C=O stretch (Ketone and Carboxylic acid): Strong absorptions around 1700-1720 cm⁻¹ and 1680 cm⁻¹ respectively.
-
N-H stretch (Sulfonamide): A band around 3300 cm⁻¹
-
S=O stretch (Sulfonamide): Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹
3. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural information.
Sources
An In-depth Technical Guide to the Biological Activity of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. This guide focuses on the systematic evaluation of the biological activity of a lesser-known compound: 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. The presence of a sulfonamide group, a well-established pharmacophore in various clinically approved drugs, coupled with a flexible butanoic acid chain, suggests a potential for diverse biological interactions. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a strategic approach to unraveling the therapeutic promise of this molecule. We will delve into a proposed synthesis, a multi-tiered biological screening cascade, and the elucidation of its mechanism of action, all grounded in the principles of scientific integrity and experimental robustness.
Proposed Synthesis and Characterization
A plausible and efficient synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This method is widely used for the preparation of aryl ketones.[1]
Reaction Scheme:
-
Reactants: N-(phenyl)methanesulfonamide and succinic anhydride.
-
Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).
-
Solvent: An inert solvent like dichloromethane or nitrobenzene.
Step-by-Step Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in the chosen solvent, add N-(phenyl)methanesulfonamide at 0-5 °C.
-
Slowly add succinic anhydride to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
Characterization:
The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
A Tiered Approach to Biological Evaluation
The initial assessment of a novel compound's biological activity is best approached through a hierarchical screening cascade.[2][3] This strategy allows for a broad initial screen to identify potential areas of activity, followed by more focused assays to confirm and characterize these "hits."
Tier 1: Primary Screening - Casting a Wide Net
The objective of the primary screen is to identify any significant biological activity from a broad panel of assays. These assays should be robust, high-throughput, and cover a diverse range of cellular and biochemical processes.[3][4][5][6]
Experimental Workflow for Primary Screening
Caption: A streamlined workflow for the primary biological screening of the target compound.
Detailed Protocols for Primary Assays:
-
General Cytotoxicity Assay (MTT Assay):
-
Seed various human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
-
-
Receptor Binding Assays: Utilize commercially available kits or services for a panel of common G-protein coupled receptors (GPCRs) and kinases. These assays typically employ a radiolabeled or fluorescently labeled ligand and measure the ability of the test compound to displace it from the receptor.[3][4]
-
Enzyme Inhibition Assays (e.g., Cyclooxygenase - COX):
-
Use a commercial COX inhibitor screening kit (e.g., Cayman Chemical).
-
Prepare a reaction mixture containing the COX enzyme, heme, and arachidonic acid as the substrate.
-
Add various concentrations of the test compound.
-
Incubate for a specified time at a controlled temperature.
-
Measure the production of prostaglandin F2α using a colorimetric or fluorometric method.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Prepare a standardized inoculum of various bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains.
-
Serially dilute the compound in a 96-well plate containing growth medium.
-
Add the microbial inoculum to each well.
-
Incubate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.
-
Tier 2: Secondary and Tertiary Assays - Mechanism of Action
If a "hit" is identified in the primary screen, the next step is to delve deeper into its mechanism of action. The choice of secondary and tertiary assays will be dictated by the nature of the initial hit.
Hypothetical Scenario: Compound Shows Anti-proliferative Activity
If the compound exhibits significant cytotoxicity against cancer cell lines but not against non-cancerous cells in the primary screen, a logical follow-up would be to investigate its effect on the cell cycle and apoptosis.
Signaling Pathway for Apoptosis Induction
Caption: A hypothetical signaling pathway for apoptosis induced by the target compound.
Detailed Protocols for Secondary Assays:
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat the cancer cell line of interest with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Structure-Activity Relationship (SAR) Studies
To optimize the potency and selectivity of the lead compound, it is crucial to understand the relationship between its chemical structure and biological activity.[7] This involves synthesizing a focused library of analogues and evaluating their activity in the validated assays.
Proposed Analogue Synthesis Strategy:
| Modification Site | Rationale | Example Analogues |
| Sulfonamide Group | Investigate the importance of the sulfonamide moiety for activity. | Replace with an amide, urea, or reverse sulfonamide. |
| Methyl Group on Sulfonamide | Explore the effect of steric bulk and electronics. | Replace with ethyl, isopropyl, or cyclopropyl groups. |
| Phenyl Ring Substitution | Modulate electronic properties and potential for additional interactions. | Introduce electron-donating or electron-withdrawing groups at different positions. |
| Butanoic Acid Chain | Alter the length and flexibility of the linker. | Synthesize analogues with propanoic acid or pentanoic acid chains. |
Data Presentation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Primary Screening Results
| Assay | Target | Result (IC₅₀ / MIC in µM) |
| Cytotoxicity | HeLa | 15.2 ± 1.8 |
| A549 | 22.5 ± 3.1 | |
| HEK293 | > 100 | |
| Enzyme Inhibition | COX-1 | > 100 |
| COX-2 | 85.6 ± 7.4 | |
| Antimicrobial | E. coli | > 128 |
| S. aureus | > 128 |
Conclusion
This technical guide provides a comprehensive and systematic framework for the initial investigation of the biological activity of this compound. By employing a tiered screening approach, from broad primary assays to focused mechanism-of-action studies, researchers can efficiently and effectively profile this novel compound. The subsequent exploration of structure-activity relationships will be pivotal in optimizing its therapeutic potential. This structured methodology, grounded in established principles of drug discovery, paves the way for a thorough understanding of this compound's biological profile and its potential as a future therapeutic agent.
References
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Dougall, I. C, Unitt, J. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]
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David, R. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
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What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. [Link]
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Peng, Y. Biological Assays: Innovations and Applications. Longdom Publishing. [Link]
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Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. PrepChem.com. [Link]
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This compound. PubChem. [Link]
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4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
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Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. [Link]
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Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [Link]
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An In-Depth Technical Guide to the Structural Analogs of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the structural analogs of 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoic acid, a scaffold of significant interest in the development of aldose reductase inhibitors (ARIs). Aldose reductase is a key enzyme in the polyol pathway, the activation of which under hyperglycemic conditions is strongly implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. This document delves into the foundational structure-activity relationships (SAR), synthetic strategies, and bio-evaluation protocols for analogs of this core compound. By synthesizing technical data with mechanistic insights, this guide aims to equip researchers and drug development professionals with the knowledge to design and evaluate novel, potent, and selective ARIs based on the 4-oxo-4-phenylbutanoic acid framework.
Introduction: The Rationale for Targeting Aldose Reductase
Under normal glycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states characteristic of diabetes mellitus, the excess glucose is shunted into the polyol pathway.[1] The rate-limiting enzyme in this pathway is aldose reductase (AR), which catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress and subsequent cellular damage.[1] Furthermore, the increased flux through the polyol pathway depletes NADPH, a critical cofactor for glutathione reductase, thereby exacerbating oxidative stress.[1] The inhibition of aldose reductase is therefore a promising therapeutic strategy to mitigate the long-term complications of diabetes.
The core structure of this compound presents a compelling scaffold for ARI development. It possesses a carboxylic acid moiety, which can interact with the anionic binding pocket of the aldose reductase active site, and a substituted phenyl ring that can engage in hydrophobic interactions within the active site. This guide will explore the chemical space around this scaffold to elucidate the key structural determinants for potent and selective aldose reductase inhibition.
The Core Scaffold: A Structural Overview
The parent compound, this compound, can be deconstructed into three key pharmacophoric elements, each offering opportunities for modification to enhance inhibitory activity and optimize pharmacokinetic properties.
-
The Aromatic Core: A para-substituted phenyl ring.
-
The Linker: A 4-oxobutanoic acid chain.
-
The Sulfonamido Moiety: A methylsulfonamido group.
Caption: Key pharmacophoric elements of the core scaffold.
Synthetic Strategies for Analog Development
The synthesis of structural analogs of this compound primarily relies on established organic chemistry transformations. The general and most direct approach involves the Friedel-Crafts acylation of a substituted aromatic compound with succinic anhydride.
General Synthetic Workflow
Caption: General synthetic workflow for analog synthesis.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol outlines the synthesis of a generic 4-(4-sulfonamidophenyl)-4-oxobutanoic acid derivative.
Step 1: Synthesis of the N-Aryl Sulfonamide
-
To a solution of the desired substituted aniline (1.0 eq) in pyridine or an appropriate solvent, add the corresponding sulfonyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry the crude N-aryl sulfonamide. Recrystallize if necessary.
Step 2: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the N-aryl sulfonamide (1.0 eq) portion-wise at 0 °C.
-
Add succinic anhydride (1.1 eq) to the mixture and stir at room temperature for 2-4 hours, then heat to 60-80 °C for 8-12 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-(4-sulfonamidophenyl)-4-oxobutanoic acid analog.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of this compound analogs against aldose reductase is highly dependent on the nature and position of substituents on the core scaffold. The following sections summarize key SAR trends based on available literature for related compounds.
Modifications of the Aromatic Core
Substituents on the phenyl ring play a crucial role in modulating the hydrophobic interactions with the active site of aldose reductase.
| Modification | Effect on Activity | Rationale |
| Electron-withdrawing groups (e.g., -Cl, -F, -CF3) | Generally increase potency. | Enhance binding through favorable interactions with the hydrophobic pocket of the enzyme. |
| Electron-donating groups (e.g., -CH3, -OCH3) | Variable effects, often less potent than EWGs. | May introduce steric hindrance or unfavorable electronic interactions. |
| Positional Isomers | para-substitution is generally optimal. | The geometry of the active site favors interactions with substituents at the para position. |
Alterations to the Butanoic Acid Linker
The 4-oxobutanoic acid moiety is critical for anchoring the inhibitor to the anionic binding pocket of aldose reductase.
| Modification | Effect on Activity | Rationale |
| Chain Length | Deviation from a four-carbon chain generally reduces activity. | The distance between the aromatic core and the carboxylic acid is optimal for spanning the active site. |
| Rigidification (e.g., introduction of double bonds) | Can either increase or decrease activity. | May improve binding by pre-organizing the molecule in a favorable conformation but can also introduce unfavorable steric clashes. |
| Esterification of the Carboxylic Acid | Abolishes activity. | The free carboxylate is essential for the ionic interaction with the positively charged residues in the anionic binding pocket. |
Variations of the Sulfonamido Group
The sulfonamido group contributes to the overall physicochemical properties of the molecule and can influence its interaction with the enzyme.
| Modification | Effect on Activity | Rationale |
| Replacement of -SO2NHCH3 with other sulfonamides (e.g., -SO2NH2, -SO2NH-aryl) | Can modulate potency and selectivity. | Alters the hydrogen bonding potential and steric profile of the molecule. |
| Replacement of the sulfonamide with other hydrogen bond donors/acceptors (e.g., -CONH2, -OH) | May retain some activity. | Highlights the importance of a polar, hydrogen-bonding group at this position. |
Quantitative SAR Data for Representative Aldose Reductase Inhibitors with a 4-Oxobutanoic Acid Scaffold
| Compound | Structure | Aldose Reductase IC50 (µM) | Reference |
| Zopolrestat | 2-Methyl-6-nitro-2H-chromene-2-carboxylic acid | ~0.02 | [3] |
| Tolrestat | N-{[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl}-N-methylglycine | ~0.035 | [1] |
| Ponalrestat | 3-(4-Bromo-2-fluorobenzyl)-4-oxo-3,4-dihydrophthalazin-1-ylacetic acid | ~0.04 | [1] |
| Epalrestat | (2E)-2-Cyano-3-{5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}prop-2-enoic acid | ~0.08 | [1] |
Note: The provided IC50 values are for established ARIs and are intended to provide a benchmark for potency. The structures are more complex than the core topic of this guide but share the key feature of a carboxylic acid for interaction with the anionic binding pocket.
Bio-evaluation: In Vitro Aldose Reductase Inhibition Assay
The evaluation of newly synthesized analogs requires a robust and reproducible bioassay. A common method is a spectrophotometric assay that measures the NADPH-dependent reduction of a substrate by aldose reductase.
Assay Principle
The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The inhibitory potential of a test compound is quantified by its ability to reduce the rate of this reaction.
Caption: Principle of the aldose reductase inhibition assay.
Detailed Protocol
Materials:
-
Purified or partially purified aldose reductase (e.g., from rat lens or recombinant human)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Epalrestat)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in a cuvette.
-
Add the test compound or vehicle control (for uninhibited reaction) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde).
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of the reaction (ΔAbs/min).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against a range of inhibitor concentrations.
Pharmacokinetics and Drug-like Properties
Beyond in vitro potency, the development of a successful drug candidate requires favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The sulfonamido moiety can significantly influence these properties.
-
Absorption: Most sulfonamides are well-absorbed orally.[4][5]
-
Distribution: They are generally well-distributed throughout the body.[4][5]
-
Metabolism: The primary route of metabolism for many sulfonamides is acetylation in the liver.[5]
The carboxylic acid group, while essential for activity, can lead to high plasma protein binding, which may limit the free drug concentration and in vivo efficacy.[6] Therefore, a key challenge in the development of ARIs based on this scaffold is to balance the structural requirements for potent inhibition with the physicochemical properties necessary for good bioavailability and a favorable safety profile.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel aldose reductase inhibitors. The clear structure-activity relationships, with the carboxylic acid acting as an anchor in the anionic pocket and the substituted phenyl ring providing hydrophobic interactions, offer a rational basis for lead optimization. Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and evaluation of a comprehensive library of analogs to provide quantitative data on the effects of various substitutions.
-
Selectivity profiling: Assessing the selectivity of new inhibitors against other members of the aldo-keto reductase superfamily to minimize off-target effects.
-
In vivo evaluation: Testing promising candidates in animal models of diabetic complications to assess their efficacy and pharmacokinetic profiles.
-
Computational modeling: Utilizing molecular docking and other in silico methods to guide the design of new analogs with improved potency and selectivity.
By integrating synthetic chemistry, in vitro and in vivo pharmacology, and computational approaches, the development of clinically effective aldose reductase inhibitors based on this versatile scaffold is an achievable goal.
References
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An In-Depth Technical Guide to the In Vitro Stability Assessment of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro stability of the compound 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. The stability of a drug candidate is a critical parameter that influences its therapeutic efficacy, safety, and overall developability.[1][2] Understanding a compound's susceptibility to degradation under various physiological conditions is paramount for predicting its pharmacokinetic profile and making informed decisions in the drug discovery and development process.[1][2][3]
Introduction to this compound and the Imperative of Stability Testing
This compound is a small molecule with the chemical formula C₁₁H₁₃NO₅S.[4] Its structure features a sulfonamide group, a ketone, and a carboxylic acid moiety, which may influence its metabolic and chemical stability.
In vitro stability assays are fundamental to early-stage drug discovery, providing insights into a compound's fate within a biological system.[1] These assays help to identify potential metabolic liabilities, predict in vivo clearance, and guide the selection of candidates with favorable pharmacokinetic properties.[2][5] Poor metabolic stability can lead to rapid elimination from the body, resulting in insufficient therapeutic exposure.[2][5] Conversely, excessively high stability might lead to drug accumulation and potential toxicity.[2] Therefore, a thorough understanding of the in vitro stability of this compound is essential for its progression as a potential therapeutic agent.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅S | PubChem[4] |
| Molecular Weight | 271.29 g/mol | PubChem[4] |
| IUPAC Name | 4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | PubChem[4] |
| CAS Number | 100632-57-3 | PubChem[4] |
Core Principles of In Vitro Stability Assessment
The evaluation of a compound's in vitro stability typically encompasses three key areas: metabolic stability, plasma stability, and chemical stability. Each of these assessments provides a unique piece of the puzzle in understanding the overall disposition of a drug candidate.
Metabolic Stability
Metabolic stability assays evaluate the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[3][6] The liver is the primary site of drug metabolism, and thus, liver-derived subcellular fractions and cells are commonly used in these assays.[3][6]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. Microsomal stability assays are a cost-effective, high-throughput method to assess CYP-mediated metabolism.[5]
-
Liver S9 Fraction: The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[5][6] This allows for the evaluation of both Phase I and Phase II metabolic pathways.[6]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model for predicting hepatic clearance.[5][6]
Plasma Stability
Plasma contains various enzymes, such as esterases and proteases, that can degrade certain drug candidates.[5][7] Compounds with functional groups like esters and amides are particularly susceptible to hydrolysis in plasma.[7][8] Assessing plasma stability is crucial for ensuring that a compound remains intact in the systemic circulation to reach its target.[7]
Chemical Stability
Chemical stability refers to a compound's ability to resist degradation in the absence of metabolic enzymes.[9] This is often assessed in various buffers at different pH values to mimic physiological conditions, such as those found in the stomach and intestines.[5] Understanding the inherent chemical stability of a compound is essential for formulating a stable drug product and for interpreting data from other in vitro assays.[10][11]
Experimental Protocols for Assessing the In Vitro Stability of this compound
The following protocols are designed to provide a robust evaluation of the in vitro stability of this compound.
Liver Microsomal Stability Assay
This assay will determine the rate of disappearance of the test compound when incubated with liver microsomes.
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the plasma stability assay.
Step-by-Step Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw frozen plasma (e.g., human, rat) to room temperature.
-
Spike the test compound into the plasma to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C. At specified time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the plasma.
-
Precipitate the plasma proteins by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to pellet the proteins.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the test compound.
-
Calculate the percentage of compound remaining at each time point relative to the zero-minute time point.
Chemical Stability Assay (pH Stability)
This assay will assess the stability of the test compound in aqueous solutions at different pH values.
Workflow for Chemical Stability Assay
Caption: Workflow for the chemical stability assay.
Step-by-Step Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood).
-
Add the test compound to each buffer to a final concentration of 1 µM.
-
Incubate the solutions at a constant temperature, typically 37°C.
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take a sample from each buffer.
-
Analyze the samples by LC-MS/MS to measure the concentration of the test compound.
-
Plot the percentage of compound remaining versus time for each pH condition to assess stability.
Data Interpretation and Potential Degradation Pathways
The data from these assays will be used to calculate key stability parameters, which are summarized in the table below.
| Assay | Key Parameters | Interpretation |
| Liver Microsomal Stability | In vitro half-life (t½), Intrinsic Clearance (Clint) | A short half-life suggests rapid metabolism, while a long half-life indicates greater stability. |
| Plasma Stability | Percent remaining over time | A significant decrease in the percentage remaining indicates instability in plasma. |
| Chemical Stability | Percent remaining over time at different pH values | Reveals pH-dependent degradation and provides information on inherent chemical stability. |
Based on the structure of this compound, potential degradation pathways include:
-
Metabolic Degradation:
-
Hydroxylation of the aromatic ring by CYP enzymes.
-
Reduction of the ketone group.
-
N-dealkylation or other modifications of the sulfonamide group.
-
-
Hydrolytic Degradation:
Conclusion
A comprehensive in vitro stability assessment is a cornerstone of modern drug discovery. By systematically evaluating the metabolic, plasma, and chemical stability of this compound, researchers can gain critical insights into its potential as a drug candidate. The protocols and interpretive guidance provided in this document offer a robust framework for generating high-quality, decision-enabling data. Early identification of stability liabilities allows for timely medicinal chemistry efforts to optimize the compound's properties, ultimately increasing the probability of success in developing a safe and effective therapeutic.
References
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- Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.
- Frontage Laboratories. Metabolic Stability.
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- Eurofins Discovery. Metabolic Stability Services.
- PubChem. This compound.
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- Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
- Microtrac. Chemical vs. Physical Stability of Formulations.
- Singh, S., & Bakshi, M. (2012, March 17). Stability testing of pharmaceutical products.
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- Sigma-Aldrich. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9.
- MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
- Singh, R. P. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 978-982.
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An In-depth Technical Guide to the Solubility of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and predictive analysis of its behavior in various organic solvents. Furthermore, a detailed, step-by-step experimental protocol for accurate solubility determination is presented, ensuring a self-validating and reproducible methodology. This guide is structured to offer both foundational knowledge and practical insights for laboratory applications.
Introduction: Understanding the Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, understanding its solubility profile in different organic solvents is paramount during various stages of drug development, including synthesis, purification, formulation, and preclinical testing.[1] Inadequate solubility can lead to poor absorption and insufficient drug concentration at the target site, thereby compromising its therapeutic effect.
This guide will provide a detailed exploration of the factors influencing the solubility of this compound, offering a predictive framework and a robust experimental approach for its quantitative assessment. The principle of "like dissolves like" serves as a fundamental concept, where the polarity of the solute and solvent are key determinants of solubility.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the compound's molecular structure and properties is essential to predict its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅S | PubChem[5] |
| Molecular Weight | 271.29 g/mol | PubChem[5] |
| IUPAC Name | 4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | PubChem[5] |
| Structure | See Figure 1 |
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of the compound.
The structure reveals several key functional groups that dictate its solubility:
-
Carboxylic Acid (-COOH): This is a polar, acidic group capable of donating a hydrogen bond. Its presence suggests solubility in polar protic solvents and basic aqueous solutions.
-
Sulfonamide (-SO₂NH-): This group is also polar and can participate in hydrogen bonding.
-
Phenyl Ring: This is a non-polar, hydrophobic moiety which will contribute to solubility in non-polar organic solvents.
-
Ketone (-C=O): A polar group that can act as a hydrogen bond acceptor.
The molecule possesses both hydrophilic (carboxylic acid, sulfonamide) and hydrophobic (phenyl ring) regions, making it amphiphilic. This duality suggests that its solubility will be highly dependent on the solvent's polarity.
Predictive Analysis of Solubility
Based on the "like dissolves like" principle, we can predict the solubility of this compound in different classes of organic solvents.[4][6]
Table 2: Predicted Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and sulfonamide groups can form strong hydrogen bonds with protic solvents.[7][8] However, the non-polar phenyl ring may limit very high solubility. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can accept hydrogen bonds and have high dielectric constants, effectively solvating the polar functional groups of the molecule.[8] |
| Non-Polar | Hexane, Toluene | Low | The dominant polar functional groups will have weak interactions with non-polar solvents, leading to poor solubility.[7] The non-polar phenyl ring is insufficient to overcome the polarity of the rest of the molecule. |
| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | Solubility will be limited. While these solvents have some polarity, they are not as effective at solvating the highly polar carboxylic acid and sulfonamide groups as more polar solvents. |
Effect of pH: The presence of the carboxylic acid group (a weak acid) and the sulfonamide group (can be weakly acidic) implies that the solubility of this compound will be significantly influenced by pH in aqueous and alcoholic solutions. In basic conditions (e.g., in the presence of a base like sodium hydroxide), the carboxylic acid will deprotonate to form a highly polar carboxylate salt, which is expected to be much more soluble in polar solvents like water.[9]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3][10]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[3]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).[3][10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
For more complete separation, centrifuge the vials at a high speed. This will pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility assay.
Conclusion
References
- JoVE. (2020). Solubility - Concept.
- LibreTexts. (2023). Solubility of Organic Compounds.
- PubChem. This compound.
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- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
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- ResearchG
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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An In-depth Technical Guide to the Spectroscopic Data of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Introduction
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid is a molecule of significant interest in the field of medicinal chemistry and drug development. Its structural motifs, featuring a sulfonamide group, a keto-acid chain, and a substituted aromatic ring, are commonly found in pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and quality control, as well as for elucidating its interactions in biological systems. This guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic numbering scheme used throughout this guide.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each nucleus. The data presented here is based on predictions from NMRDB.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic, aliphatic, and sulfonamide protons.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | Singlet | 1H | -COOH |
| ~10.4 | Singlet | 1H | -SO₂NH- |
| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) |
| ~7.40 | Doublet | 2H | Ar-H (ortho to NH) |
| ~3.25 | Triplet | 2H | -C(=O)CH₂- |
| ~3.05 | Singlet | 3H | -SO₂CH₃ |
| ~2.70 | Triplet | 2H | -CH₂COOH |
Interpretation and Rationale:
-
Carboxylic Acid Proton (~12.1 ppm): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift.
-
Sulfonamide Proton (~10.4 ppm): The proton on the nitrogen of the sulfonamide group is also significantly deshielded and is expected to be a sharp singlet. Its chemical shift can be sensitive to solvent and concentration.
-
Aromatic Protons (~7.95 and ~7.40 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group are expected to be more deshielded (~7.95 ppm) than the protons ortho to the sulfonamide group (~7.40 ppm).
-
Methylene Protons (~3.25 and ~2.70 ppm): The two methylene groups in the butanoic acid chain are diastereotopic and will appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the carbonyl group is more deshielded (~3.25 ppm) than the one adjacent to the carboxylic acid group (~2.70 ppm).
-
Methyl Protons (~3.05 ppm): The three protons of the methyl group attached to the sulfur atom are equivalent and will appear as a sharp singlet.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~197.5 | -C=O (Ketone) |
| ~173.0 | -COOH |
| ~143.0 | Ar-C (ipso to NH) |
| ~139.0 | Ar-C (ipso to C=O) |
| ~130.0 | Ar-CH (ortho to C=O) |
| ~119.0 | Ar-CH (ortho to NH) |
| ~40.0 | -SO₂CH₃ |
| ~33.0 | -C(=O)CH₂- |
| ~28.0 | -CH₂COOH |
Interpretation and Rationale:
-
Carbonyl Carbons (~197.5 and ~173.0 ppm): The ketone and carboxylic acid carbonyl carbons are the most deshielded carbons in the spectrum, appearing at very downfield chemical shifts. The ketone carbonyl is typically more deshielded than the carboxylic acid carbonyl.
-
Aromatic Carbons (~143.0, ~139.0, ~130.0, and ~119.0 ppm): The four distinct aromatic carbon signals are consistent with a para-substituted benzene ring. The ipso-carbons attached to the nitrogen and the carbonyl group are quaternary and will have lower intensities. The chemical shifts of the protonated aromatic carbons are influenced by the electronic effects of the substituents.
-
Aliphatic Carbons (~40.0, ~33.0, and ~28.0 ppm): The methyl carbon of the sulfonamide group and the two methylene carbons of the butanoic acid chain appear in the upfield region of the spectrum. The chemical shifts are consistent with their respective chemical environments.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H stretch (Sulfonamide) |
| ~3000-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1685 | Strong | C=O stretch (Aryl Ketone) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |
| ~1340, ~1160 | Strong | S=O stretch (Sulfonamide) |
Interpretation and Rationale:
-
N-H and O-H Stretching: A sharp peak around 3300 cm⁻¹ is indicative of the N-H stretch of the sulfonamide. The very broad absorption in the 3000-2500 cm⁻¹ region is a hallmark of the O-H stretch of a carboxylic acid, which is broadened due to hydrogen bonding.
-
C=O Stretching: Two strong and distinct carbonyl absorption bands are expected. The band at higher wavenumber (~1710 cm⁻¹) corresponds to the carboxylic acid carbonyl, while the one at lower wavenumber (~1685 cm⁻¹) is due to the aryl ketone carbonyl, which is in conjugation with the aromatic ring.
-
Aromatic C=C Stretching: Medium intensity peaks in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
S=O Stretching: Two strong absorption bands around 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 271.05 (Calculated for C₁₁H₁₃NO₅S)
-
Major Fragment Ions (m/z): 254, 226, 184, 156, 120, 92
Fragmentation Pathway:
The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways, as illustrated in the following diagram.
Figure 2: Predicted major fragmentation pathways for this compound.
Interpretation of Fragmentation:
-
Loss of Hydroxyl Radical (m/z 254): The initial loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for such compounds.
-
Loss of Carboxyl Group (m/z 226): Decarboxylation, the loss of the entire carboxylic acid group as a radical, is another expected fragmentation.
-
Formation of Acylium Ion (m/z 184): Cleavage of the butanoic acid chain can lead to the formation of the stable N-(methylsulfonyl)benzoyl acylium ion.
-
Further Fragmentations: Subsequent losses of small neutral molecules like sulfur dioxide, carbon monoxide, and the methylsulfonamido group from the primary fragments lead to the other observed ions.
Experimental Protocols
While this guide focuses on predicted data, the following are standard protocols for acquiring experimental spectroscopic data for a compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition:
-
EI-MS: Introduce the sample into the ion source, where it is bombarded with a beam of electrons to induce ionization and fragmentation.
-
ESI-MS: Infuse the sample solution into the ESI source to generate protonated or deprotonated molecular ions. For fragmentation data, a tandem mass spectrometer (MS/MS) is used to isolate the molecular ion and induce fragmentation through collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion
This technical guide has provided a detailed overview and interpretation of the predicted spectroscopic data for this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the provided standard experimental protocols, offers a robust framework for researchers, scientists, and drug development professionals. A thorough understanding of these spectroscopic signatures is essential for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds, thereby facilitating its advancement in various scientific endeavors.
References
-
NMRDB.org: An online database for NMR spectra prediction. [Link]
A-Z Guide to Therapeutic Target Identification for 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
A Technical Guide for Drug Discovery Professionals
Abstract
This document provides a comprehensive, in-depth technical guide for identifying and validating the potential therapeutic targets of the novel compound, 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. While direct biological data for this specific molecule is not extensively available in public literature[1][2], its distinct chemical features—an aryl sulfonamide group and a γ-keto-butanoic acid moiety—allow for a robust, hypothesis-driven approach to target discovery. This guide, designed for researchers and drug development scientists, outlines a logical, multi-stage workflow. It begins with a structural analysis to infer potential target classes based on well-characterized pharmacophores. Subsequently, it details a sequential research plan encompassing in silico modeling, hypothesis-driven in vitro screening, cell-based phenotypic assays, and concludes with an advanced, unbiased chemoproteomic strategy for novel target identification. Each stage is supported by detailed experimental protocols, data interpretation frameworks, and causality-based justifications to ensure scientific rigor and trustworthiness.
Introduction: Deconstructing the Molecule for Target Hypothesis
The compound this compound is a synthetic organic molecule with a molecular weight of 271.29 g/mol [1]. A thorough analysis of its structure reveals two key pharmacophores that are prevalent in a wide range of clinically successful drugs. This structural deconstruction forms the logical foundation for generating initial hypotheses about its biological targets.
-
Pharmacophore 1: The Aryl Sulfonamide Moiety. The (Methylsulfonamido)phenyl group is a privileged scaffold in medicinal chemistry. Aryl sulfonamides are known to act as antibacterial agents, diuretics, and inhibitors of crucial enzymes.[3][4] Notably, this moiety is a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) and a wide array of carbonic anhydrase (CA) inhibitors.[3][5][6] The sulfonamide group can act as a zinc-binding group, essential for the inhibitory mechanism of CAs.[7]
-
Pharmacophore 2: The γ-Keto-Butanoic Acid Moiety. The 4-oxo-butanoic acid group is a type of γ-keto acid.[8][9] These structures can be involved in metabolic pathways and may interact with enzymes like dehydrogenases or reductases.[8][9] The aryl ketone portion, in particular, is a feature found in inhibitors of the aldo-keto reductase (AKR) superfamily, which are enzymes implicated in cancer and diabetic complications.[10][11][12]
Based on this analysis, we can formulate several primary hypotheses regarding the compound's potential therapeutic targets.
Primary Target Hypotheses:
-
Cyclooxygenase-2 (COX-2): Inhibition of this key inflammatory enzyme.
-
Carbonic Anhydrases (CAs): Inhibition of various CA isoforms involved in pH regulation and tumorigenesis.[3][13]
-
Aldo-Keto Reductases (AKRs): Modulation of AKR family members, such as AKR1C3, which are targets in oncology.[14][15]
This guide will now detail a systematic workflow to investigate these hypotheses and uncover additional, unexpected targets.
A Strategic Workflow for Target Identification and Validation
A successful target identification campaign integrates computational, biochemical, and cell-based methods in a logical sequence.[16][17][18] This approach allows for the rapid testing of initial hypotheses while remaining open to the discovery of novel mechanisms of action.
Figure 1: High-level overview of the integrated target identification workflow.
Phase 1: In Silico Prediction & Prioritization
Rationale: Computational molecular docking serves as a cost-effective initial step to predict the binding likelihood of the compound to the hypothesized protein targets. By simulating the interaction at an atomic level, this approach can prioritize which biochemical assays are most likely to yield positive results.
Experimental Protocol: Molecular Docking
-
Preparation of Ligand: Generate a 3D conformation of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Selection of Protein Targets: Obtain high-resolution crystal structures of human COX-2 (e.g., PDB: 5KIR), Carbonic Anhydrase II (e.g., PDB: 2CBE), and an Aldo-Keto Reductase like AKR1C3 (e.g., PDB: 1S2A) from the Protein Data Bank.
-
Protein Preparation: Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign atomic charges. Define the binding pocket based on the location of the co-crystallized native ligand.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Schrödinger Glide) to dock the prepared ligand into the defined binding site of each protein.
-
Analysis: Score the resulting poses based on the predicted binding energy (e.g., kcal/mol). Analyze the top-scoring poses for plausible hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For COX-2, check for interactions within the selective side pocket often occupied by sulfonamide moieties.[19] For CAs, verify the coordination of the sulfonamide group with the active site zinc ion.[7]
Data Presentation: Summarize the results in a table comparing the predicted binding affinities across the different targets.
| Table 1: Predicted Binding Affinities from Molecular Docking | |
| Protein Target | Predicted Binding Energy (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | (Example Value: -9.5) |
| Carbonic Anhydrase II (hCA II) | (Example Value: -8.1) |
| Carbonic Anhydrase IX (hCA IX) | (Example Value: -8.8) |
| Aldo-Keto Reductase (AKR1C3) | (Example Value: -7.6) |
Phase 2: Hypothesis-Driven In Vitro Biochemical Screening
Rationale: Following computational prioritization, direct biochemical assays are essential to quantitatively measure the compound's inhibitory activity against the purified target enzymes. This step provides empirical evidence of a direct interaction and determines the potency (e.g., IC50) of the compound.
Experimental Protocol: COX-2 Inhibition Assay (Example) This protocol is based on a standard fluorescence-based assay format.
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), and a known inhibitor (e.g., Celecoxib) as a positive control.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).
-
Assay Procedure: a. In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme. b. Add the test compound dilutions or controls (DMSO for negative, Celecoxib for positive) to the appropriate wells. c. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding a solution of arachidonic acid and the fluorometric probe. e. Read the fluorescence intensity over time using a plate reader (Excitation/Emission ~535/590 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: The potency of the compound against each hypothesized target should be quantified and tabulated.
| Table 2: In Vitro Biochemical Inhibition Data | ||
| Protein Target | Assay Type | IC50 / Kᵢ (nM) |
| Cyclooxygenase-2 (COX-2) | Fluorescence-based Inhibition | (Experimental Value) |
| Carbonic Anhydrase II | Esterase Activity Assay | (Experimental Value) |
| Carbonic Anhydrase IX | Esterase Activity Assay | (Experimental Value) |
| Aldo-Keto Reductase (AKR1C3) | NADPH Oxidation Assay | (Experimental Value) |
Phase 3: Unbiased Target Identification via Chemoproteomics
Rationale: While hypothesis-driven approaches are powerful, they are inherently biased and may miss the true, or most potent, biological target. Chemoproteomics, specifically affinity-based protein profiling (AfBPP), is an unbiased technique used to identify the complete portfolio of proteins that interact with a small molecule directly from a complex biological sample (e.g., cell lysate).[20][21][22]
Figure 2: Workflow for affinity-based protein profiling (AfBPP).
Experimental Protocol: Affinity-Based Protein Profiling (AfBPP) This workflow is a cornerstone of modern chemical biology for target deconvolution.[16][23][24]
-
Probe Synthesis: Synthesize a chemical probe by modifying this compound. The modification involves attaching a linker arm terminating in a "clickable" functional group, such as an alkyne. The attachment point should be chosen carefully to minimize disruption of the key pharmacophores (e.g., on the butanoic acid chain, distal to the carboxylic acid).
-
Cell Culture and Lysis: Grow a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate.
-
Probe Incubation: Treat the cell lysate with the alkyne-tagged probe. In a parallel control experiment, co-incubate the lysate with the probe and a large excess of the original, unmodified "competitor" compound.
-
Click Chemistry: Add a biotin-azide reagent to the lysates. This will "click" onto the alkyne-tagged probe, attaching a biotin handle to any protein-probe complexes.
-
Affinity Purification: Incubate the lysates with streptavidin-coated agarose beads. The high affinity of biotin for streptavidin will capture the probe-bound proteins.
-
Washing: Perform stringent washes to remove proteins that are non-specifically bound to the beads.
-
On-Bead Digestion: Digest the captured proteins into smaller peptides directly on the beads using trypsin.
-
LC-MS/MS Analysis: Elute the peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins present in both the probe-treated and the competitor-treated samples. True targets will be significantly enriched in the probe-only sample compared to the competition sample.
Conclusion and Future Directions
This guide presents a systematic, multi-faceted strategy for the comprehensive identification of therapeutic targets for this compound. By leveraging its structural similarity to known drug classes, initial hypotheses can be rapidly tested through a combination of in silico and in vitro methods. The subsequent application of unbiased chemoproteomics provides a powerful tool to validate these findings and, crucially, to uncover novel mechanisms of action that would be missed by hypothesis-driven approaches alone. Successful identification of high-affinity targets from this workflow will pave the way for subsequent target validation studies, lead optimization, and preclinical development, ultimately defining the therapeutic potential of this promising chemical scaffold.
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Laclef, S., et al. (2023). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors. ACS Omega. [Link]
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Dai, X., et al. (2022). A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis. PubMed Central. [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Abstract
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid is a synthetic organic compound featuring a sulfonamide group and a phenyl-oxobutanoic acid core. While direct studies on its mechanism of action are not publicly available, its structural motifs are present in several classes of pharmacologically active agents. This technical guide synthesizes information on related compounds to propose and detail three plausible mechanisms of action for this molecule: carbonic anhydrase inhibition, histone deacetylase (HDAC) inhibition, and sphingosine-1-phosphate receptor 1 (S1P1) modulation. For each hypothesized mechanism, we provide the scientific rationale and a comprehensive set of experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals interested in the systematic characterization of novel small molecules.
Introduction and Structural Rationale
The chemical structure of this compound combines two key pharmacophores: a sulfonamide group and a phenyl-oxobutanoic acid moiety. This unique combination suggests several potential biological activities.
-
The Sulfonamide Moiety: Sulfonamides are a well-established class of compounds with diverse biological activities. They are most famously known as antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria[1][2][][4][5]. Beyond their antibacterial properties, many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation and various physiological processes[6][7][8][9].
-
The Phenyl-oxobutanoic Acid Scaffold: The phenyl-oxobutanoic acid core is found in a range of bioactive molecules. Notably, derivatives of this scaffold have been identified as histone deacetylase (HDAC) inhibitors, which are a class of epigenetic modulators with significant potential in cancer therapy[10][11][12][13][14]. Additionally, structurally related compounds have been developed as agonists for the sphingosine-1-phosphate receptor 1 (S1P1), a key regulator of immune cell trafficking[15][16][17][18].
Based on this structural analysis, we propose three primary hypotheses for the mechanism of action of this compound, which will be explored in detail in the subsequent sections.
Hypothesized Mechanism 1: Carbonic Anhydrase Inhibition
The presence of the sulfonamide group strongly suggests that this compound may function as a carbonic anhydrase (CA) inhibitor. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[19]. Inhibition of CAs can have various therapeutic effects, including reduction of intraocular pressure in glaucoma and diuretic effects[6][9][20].
Proposed Signaling Pathway
The proposed mechanism involves the direct binding of the sulfonamide moiety to the zinc ion in the active site of carbonic anhydrase, thereby blocking its catalytic activity. This leads to a decrease in the production of bicarbonate and protons, altering pH and ion transport in various tissues.
Figure 1: Proposed inhibitory action on Carbonic Anhydrase.
Experimental Validation: Carbonic Anhydrase Inhibition Assay
To validate this hypothesis, a colorimetric or fluorometric assay for carbonic anhydrase activity can be employed. A common method utilizes the esterase activity of CA on a synthetic substrate like p-nitrophenyl acetate (p-NPA)[21].
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Human Carbonic Anhydrase II (hCA II) stock solution (1 mg/mL) in assay buffer.
-
p-Nitrophenyl acetate (p-NPA) substrate stock solution (3 mM) in acetonitrile or DMSO.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control: Acetazolamide (a known CA inhibitor).
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of assay buffer to each well.
-
Add 2 µL of the test compound at various concentrations (or DMSO for control).
-
Add 20 µL of hCA II working solution.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (change in absorbance over time).
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Figure 2: Workflow for Carbonic Anhydrase Inhibition Assay.
Hypothesized Mechanism 2: Histone Deacetylase (HDAC) Inhibition
The phenyl-oxobutanoic acid scaffold is a feature of some known HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression[10][11]. HDAC inhibitors cause hyperacetylation of histones, resulting in a more relaxed chromatin structure and the activation of tumor suppressor genes, making them promising anticancer agents[12][13][14].
Proposed Signaling Pathway
The proposed mechanism involves the inhibition of HDAC activity, leading to increased histone acetylation. This, in turn, can induce the expression of cell cycle inhibitors like p21, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 3: Proposed HDAC Inhibition Pathway.
Experimental Validation: Fluorometric HDAC Activity Assay
A fluorometric assay can be used to measure HDAC activity and its inhibition by the test compound[22][23][24][25][26].
Protocol:
-
Reagent Preparation:
-
HDAC Assay Buffer.
-
HeLa nuclear extract or purified HDAC enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (containing a protease like trypsin).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control: Trichostatin A (a potent HDAC inhibitor).
-
-
Assay Procedure (96-well black plate format):
-
Add HDAC assay buffer to each well.
-
Add the test compound at various concentrations (or DMSO for control).
-
Add the HDAC enzyme source (HeLa extract or purified enzyme).
-
Incubate for 10-20 minutes at 37°C.
-
Add the fluorogenic HDAC substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure fluorescence at an appropriate excitation/emission wavelength (e.g., 355/460 nm).
-
-
Data Analysis:
-
Subtract background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Figure 4: Workflow for Fluorometric HDAC Activity Assay.
Hypothesized Mechanism 3: S1P1 Receptor Modulation
Several compounds with a phenyl-oxobutanoic acid-like structure are known to modulate S1P1 receptors. S1P1 is a G protein-coupled receptor that plays a critical role in the trafficking of lymphocytes from lymphoid organs[16][17][18]. S1P1 agonists induce receptor internalization, leading to the sequestration of lymphocytes in lymph nodes and a reduction of circulating lymphocytes, which is a therapeutic strategy for autoimmune diseases like multiple sclerosis[15][27].
Proposed Signaling Pathway
As an S1P1 agonist, the compound would bind to and activate the S1P1 receptor on lymphocytes. This activation leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient that guides their egress from lymph nodes. This results in lymphopenia and an immunosuppressive effect.
Figure 5: Proposed S1P1 Receptor Agonist Mechanism.
Experimental Validation: S1P1 Receptor Binding and Functional Assays
A combination of a competitive binding assay and a functional assay is necessary to confirm S1P1 agonism.
A. Competitive Radioligand Binding Assay [28]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5.
-
Membrane preparation from cells overexpressing human S1P1.
-
Radioligand: [32P]S1P.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled S1P as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Pre-incubate S1P1 membranes with the test compound at various concentrations for 30 minutes at room temperature.
-
Add [32P]S1P to a final concentration of 0.1-0.2 nM.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (in the presence of excess unlabeled S1P).
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Determine the Ki value from the IC50 using the Cheng-Prusoff equation.
-
B. S1P1 Receptor Redistribution Assay (Functional Assay) [29][30]
This assay monitors the translocation of a GFP-tagged S1P1 receptor from the plasma membrane to intracellular compartments upon agonist binding.
-
Cell Culture:
-
Use a cell line stably expressing a human S1P1-EGFP fusion protein (e.g., U2OS cells).
-
-
Assay Procedure (96-well plate format):
-
Seed the S1P1-EGFP cells in a 96-well plate and incubate for 18-24 hours.
-
Treat the cells with the test compound at various concentrations.
-
Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Fix the cells and stain the nuclei with Hoechst stain.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Quantify the redistribution of the S1P1-EGFP signal from the plasma membrane to the cytoplasm.
-
Generate dose-response curves and calculate the EC50 value for receptor internalization.
-
Summary of Hypothesized Mechanisms and Validation Strategies
The following table summarizes the proposed mechanisms of action and the key experimental readouts for their validation.
| Hypothesized Mechanism | Molecular Target | Primary Biological Effect | Key Validation Assay | Primary Readout |
| Carbonic Anhydrase Inhibition | Carbonic Anhydrase | Altered pH and ion transport | Colorimetric CA Inhibition Assay | IC50 Value |
| HDAC Inhibition | Histone Deacetylases | Epigenetic modification, gene expression changes | Fluorometric HDAC Activity Assay | IC50 Value |
| S1P1 Receptor Modulation | S1P1 Receptor | Lymphocyte sequestration | Radioligand Binding & Redistribution Assays | Ki and EC50 Values |
Conclusion
This compound possesses structural features that suggest its potential as a carbonic anhydrase inhibitor, an HDAC inhibitor, or an S1P1 receptor modulator. The experimental protocols detailed in this guide provide a robust framework for systematically investigating these hypothesized mechanisms of action. A thorough characterization of this compound's biological activity will be crucial in determining its potential therapeutic applications.
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Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]
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Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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Patsnap Synapse. (2024). What are HDAC inhibitors and how do they work?. Retrieved from [Link]
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Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Retrieved from [Link]
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NIH National Library of Medicine. (2023). Acetazolamide. Retrieved from [Link]
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RxList. (2021). How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
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Synapse. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Retrieved from [Link]
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Patsnap Synapse. (2024). What are S1PR1 agonists and how do they work?. Retrieved from [Link]
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NIH National Library of Medicine. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Retrieved from [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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NIH National Library of Medicine. (2016). Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy. Retrieved from [Link]
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Royal Society of Chemistry. (2012). CHAPTER 14: S1P Receptor Agonists. Retrieved from [Link]
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protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Retrieved from [Link]
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PNAS. (n.d.). Structural insights into sphingosine-1-phosphate receptor activation. Retrieved from [Link]
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MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Retrieved from [Link]
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ResearchGate. (2025). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved from [Link]
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MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]
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Cloud-Clone Corp. (n.d.). ELISA Kit for Sphingosine 1 Phosphate Receptor 1 (S1PR1). Retrieved from [Link]
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IFTM University. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Retrieved from [Link]
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Methodological & Application
Synthesis of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid and its Derivatives: An Application and Protocol Guide
Introduction
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Their structural motif, featuring a sulfonamide group and a keto-acid chain, serves as a versatile scaffold for the synthesis of various biologically active molecules. Notably, this core structure is a key intermediate in the synthesis of the anti-inflammatory drug Iguratimod, which is used in the treatment of rheumatoid arthritis.[1] The synthesis of these compounds is a critical process for researchers and professionals involved in the discovery and development of new therapeutic agents.
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important class of molecules.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step synthetic sequence. The first step involves the preparation of the key intermediate, N-(4-acetylphenyl)methanesulfonamide. This is followed by a Friedel-Crafts acylation reaction with succinic anhydride to yield the final product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of N-(4-acetylphenyl)methanesulfonamide
The initial step in the synthesis is the formation of the sulfonamide bond by reacting 4-aminoacetophenone with methanesulfonyl chloride. This reaction is a standard procedure for the preparation of sulfonamides from primary amines.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically pyridine, is used to neutralize the hydrochloric acid generated during the reaction.
Caption: Mechanism of sulfonylation.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| 4-Aminoacetophenone | ≥98% | Sigma-Aldrich |
| Methanesulfonyl Chloride | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford N-(4-acetylphenyl)methanesulfonamide as a solid.
Expected Yield and Characterization:
-
Appearance: White to off-white solid.
-
Yield: Typically in the range of 85-95%.
-
Melting Point: 163-165 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J = 8.8 Hz, 2H), 7.30 (d, J = 8.8 Hz, 2H), 3.08 (s, 3H), 2.60 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 197.1, 142.9, 134.0, 129.6, 118.9, 40.0, 26.6.
Part 2: Friedel-Crafts Acylation to Synthesize this compound
The second and final step is the Friedel-Crafts acylation of N-(4-acetylphenyl)methanesulfonamide with succinic anhydride. This reaction introduces the 4-oxobutanoic acid moiety to the aromatic ring. It is important to note that the acetyl and sulfonamido groups are deactivating, which makes the aromatic ring less nucleophilic. Therefore, the reaction conditions, particularly the choice of catalyst and temperature, are crucial for a successful synthesis.
Reaction Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1] A Lewis acid, typically aluminum chloride (AlCl₃), activates the succinic anhydride to form a highly electrophilic acylium ion. The aromatic ring of N-(4-acetylphenyl)methanesulfonamide then acts as a nucleophile, attacking the acylium ion. Subsequent workup quenches the catalyst and yields the final product.
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| N-(4-acetylphenyl)methanesulfonamide | As synthesized in Part 1 | - |
| Succinic Anhydride | ≥99% | Sigma-Aldrich |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Water | Deionized | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add N-(4-acetylphenyl)methanesulfonamide (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (2.5 - 3.0 eq) to the stirred suspension. The addition is exothermic and should be done slowly to maintain the temperature below 10 °C.
-
After the addition of AlCl₃ is complete, add succinic anhydride (1.1 eq) to the reaction mixture.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 80-85 °C).
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously until the solid product precipitates.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
To purify the product, dissolve the crude solid in a saturated sodium bicarbonate solution, which will deprotonate the carboxylic acid, making it water-soluble.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material and non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl until the product precipitates out.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Yield and Characterization:
-
Appearance: White to pale yellow solid.
-
Yield: Moderate to good yields can be expected, though optimization may be required depending on the scale and specific conditions.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons, a singlet for the methylsulfonamido group, and two triplets for the methylene protons of the butanoic acid chain.
-
¹³C NMR (DMSO-d₆, 101 MHz): Expected signals would include those for the carbonyl carbons, aromatic carbons, the methyl carbon of the sulfonamide, and the methylene carbons of the butanoic acid chain.
-
IR (KBr, cm⁻¹): Characteristic peaks are expected for the N-H stretch of the sulfonamide, C=O stretches of the ketone and carboxylic acid, and S=O stretches of the sulfonamide.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₃NO₅S: 271.05. Expected [M-H]⁻ at 270.04.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅S | PubChem[2] |
| Molecular Weight | 271.29 g/mol | PubChem[2] |
| XLogP3-AA | -0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Exact Mass | 271.051444 g/mol | PubChem[2] |
| Monoisotopic Mass | 271.051444 g/mol | PubChem[2] |
| Topological Polar Surface Area | 109 Ų | PubChem[2] |
Applications in Derivative Synthesis
This compound is a versatile intermediate for the synthesis of a variety of derivatives. The carboxylic acid and ketone functionalities provide handles for further chemical modifications.
-
Esterification: The carboxylic acid can be easily esterified to produce a range of esters.
-
Amidation: Reaction with amines can yield various amides.
-
Heterocycle Formation: The keto-acid moiety can be used to construct heterocyclic rings, such as pyridazinones, by condensation with hydrazines.[3]
Safety and Handling
-
Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aluminum chloride is a water-reactive and corrosive solid. It reacts violently with water, releasing HCl gas. It should be handled in a dry environment, and appropriate PPE should be worn.
-
1,2-Dichloroethane is a flammable and toxic solvent. All operations involving this solvent should be conducted in a fume hood.
-
Standard laboratory safety practices should be followed throughout the synthesis, including the use of a lab coat, safety glasses, and gloves.
Conclusion
The synthesis of this compound is a key process for accessing a range of important pharmaceutical intermediates. The two-step approach described in this guide, involving sulfonylation followed by Friedel-Crafts acylation, provides a reliable route to this valuable compound. The detailed protocols and mechanistic insights are intended to assist researchers in the successful synthesis and further derivatization of this important molecular scaffold.
References
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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SciSpace. (n.d.). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. Retrieved from [Link]
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Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
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ResearchGate. (n.d.). 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. Retrieved from [Link]
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Harvard University. (n.d.). Friedel-Crafts Acylation.doc. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SpectraBase. (n.d.). Butanoic acid, 4-oxo-4-[(4-pyridinylmethyl)[2-(1-pyrrolidinylsulfonyl)ethyl]amino]-. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectra of Compound 4. Retrieved from [Link]
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PubChem. (n.d.). 4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]
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PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved from [Link]
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Polish Scientific Journals Database. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]
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European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
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AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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PubChem. (n.d.). 2-Butenoic acid, 4-oxo-4-(phenylamino)-, methyl ester. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of butanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
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CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
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Application Notes and Protocols: The Utility of Arylsulfonamide Carboxylic Acids in Medicinal Chemistry as Matrix Metalloproteinase Inhibitors
Introduction: The arylsulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents.[1][2][3][4] Its versatility stems from favorable physicochemical properties and its ability to engage in key hydrogen bonding interactions within enzyme active sites.[5] When coupled with a carboxylic acid moiety, as seen in the representative structure of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid, these compounds are primed for interaction with metalloenzymes, a class of proteins pivotal in numerous physiological and pathological processes. This application note will delve into the medicinal chemistry of arylsulfonamide carboxylic acids, with a specific focus on their role as inhibitors of Matrix Metalloproteinases (MMPs).
MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components.[6] While essential for tissue remodeling, dysregulated MMP activity is implicated in a range of diseases including arthritis, cardiovascular disease, and cancer metastasis.[6] Consequently, the development of potent and selective MMP inhibitors is an area of intense research. The arylsulfonamide group in these inhibitors often targets the deep S1' pocket of the MMP active site, while the carboxylic acid can function as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion.[5][6]
This guide will provide a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of this important class of molecules, using a generalized arylsulfonamide-based MMP inhibitor as a model.
Mechanism of Action: Targeting the MMP Active Site
The inhibitory activity of arylsulfonamide carboxylic acids against MMPs is rooted in their ability to mimic the natural substrate and interact with key residues in the enzyme's active site. The binding hypothesis, supported by computational modeling and X-ray crystallography, involves a multi-point interaction.
A key interaction is the coordination of a zinc-binding group (ZBG) to the catalytic Zn2+ ion in the MMP active site. While hydroxamates are a common ZBG, carboxylic acids also serve this function.[6][7][8] The sulfonamide moiety plays a crucial role in orienting the inhibitor within the active site, often forming hydrogen bonds with the enzyme backbone.[5] Furthermore, the aryl group attached to the sulfonamide can be tailored to fit into the hydrophobic S1' pocket of the MMP, a key determinant of inhibitor selectivity.[5][9]
Caption: Binding mode of an arylsulfonamide inhibitor in the MMP active site.
Synthetic Protocol: Generalized Synthesis of an Arylsulfonamide Carboxylic Acid
The synthesis of arylsulfonamide-based MMP inhibitors can be achieved through various routes. A common and adaptable method involves a Friedel-Crafts acylation followed by sulfonamide formation. The following is a generalized protocol.
Step 1: Friedel-Crafts Acylation
This step creates the keto-acid backbone of the molecule.
-
To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add succinic anhydride.
-
Slowly add the desired substituted benzene (e.g., toluene for a methyl-substituted phenyl ring) to the mixture.[10]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-oxo-4-arylbutanoic acid.[10]
Step 2: Nitration and Reduction
To introduce the amine group for sulfonylation, a nitration followed by reduction is a common strategy.
-
Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto ice and collect the precipitated nitro-substituted product by filtration.
-
Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (e.g., H2, Pd/C) or a metal-acid reduction (e.g., SnCl2, HCl).
Step 3: Sulfonylation
This step introduces the key sulfonamide moiety.
-
Dissolve the amino-aryl derivative from Step 2 in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).
-
Cool the solution to 0 °C and add the desired sulfonyl chloride (e.g., methanesulfonyl chloride) dropwise.
-
Allow the reaction to stir at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the final arylsulfonamide carboxylic acid.[11]
Caption: Generalized synthetic workflow for arylsulfonamide carboxylic acids.
Biological Evaluation: MMP Inhibition Assay Protocol
To assess the inhibitory potential of the synthesized compounds against MMPs, a fluorometric assay is commonly employed.[12] This assay utilizes a quenched fluorescent substrate that, upon cleavage by an MMP, releases a fluorophore, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-9)
-
MMP assay buffer
-
Fluorogenic MMP substrate
-
Test compounds dissolved in DMSO
-
A known MMP inhibitor as a positive control (e.g., Marimastat)[13]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's protocol (e.g., with APMA).[12]
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds and the positive control in MMP assay buffer.
-
In a 96-well plate, add the diluted test compounds, positive control, and a vehicle control (DMSO in assay buffer).
-
-
Enzyme Addition: Add the activated MMP enzyme to all wells except for the no-enzyme control wells.
-
Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitors to interact with the enzyme.[14]
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Quantitative Data Summary
The following table provides representative inhibitory concentrations (IC50) for a hypothetical arylsulfonamide carboxylic acid against various MMPs. Actual values will vary depending on the specific chemical structure.
| Compound | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) |
| Compound X | 50 | 15 | 10 | 25 |
| Marimastat | 5 | 4 | 3 | 6 |
Note: Lower IC50 values indicate higher inhibitory potency.
Conclusion
Arylsulfonamide carboxylic acids represent a valuable and versatile class of compounds in medicinal chemistry, particularly as inhibitors of matrix metalloproteinases. Their straightforward synthesis, coupled with a well-understood mechanism of action, makes them attractive candidates for drug discovery programs targeting diseases associated with aberrant MMP activity. The protocols and information provided herein offer a foundational guide for researchers and scientists working in this exciting field. Further optimization of the aryl and carboxylic acid moieties can lead to the development of highly potent and selective MMP inhibitors with therapeutic potential.
References
-
Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]
-
Chen, W., et al. (2003). Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed. [Link]
-
Hussein, M. A., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]
-
Mori, M., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. National Institutes of Health. [Link]
-
Hanessian, S., et al. (2001). Design and synthesis of MMP inhibitors using N-arylsulfonylaziridine hydroxamic acids as constrained scaffolds. SciSpace. [Link]
-
Mori, M., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. PubMed. [Link]
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Al-Ghorbani, M., et al. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
Boffo, S., et al. (2023). Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids. PMC. [Link]
-
Shurrab, M. E., & Yousef, H. A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
-
Shurrab, M. E., & Yousef, H. A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
-
Mori, M., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS Medicinal Chemistry Letters. [Link]
-
Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Wang, X., et al. (2010). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
-
Agamennone, M., et al. (2020). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. MDPI. [Link]
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Application Notes and Protocols for the Use of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Linker for Bioconjugate Development
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] This powerful technique enables the creation of sophisticated molecular tools and therapeutics, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes. The choice of the chemical linker is critical, as it influences the stability, solubility, and overall function of the resulting bioconjugate.[2][3]
This guide introduces 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid as a promising linker for bioconjugation. Its structure features a terminal carboxylic acid for conjugation to amine-containing biomolecules, a central phenyl ring, and a sulfonamide group. The sulfonamide moiety is a common feature in many FDA-approved drugs and can contribute to favorable physicochemical properties.[4] This linker is conceived as a stable, non-cleavable linker, meaning the release of a conjugated payload would depend on the degradation of the biomolecule backbone.[5][6]
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its activation and conjugation to proteins, followed by the purification and characterization of the resulting bioconjugate.
Physicochemical Properties of the Linker
A thorough understanding of the linker's properties is essential for successful bioconjugation.
| Property | Value | Source |
| IUPAC Name | 4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | PubChem |
| Molecular Formula | C11H13NO5S | PubChem |
| Molecular Weight | 271.29 g/mol | PubChem |
| CAS Number | 100632-57-3 | PubChem |
Principle of Bioconjugation: EDC/NHS Chemistry
The most common strategy for conjugating a carboxylic acid-containing linker to a protein is through the formation of an amide bond with the primary amines on the protein's surface. Primary amines are found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1] Direct amide bond formation between a carboxylic acid and an amine is inefficient under physiological conditions. Therefore, a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is employed.[6]
Step 1: Activation of the Carboxylic Acid. EDC reacts with the carboxylic acid group of the linker to form a highly reactive O-acylisourea intermediate.
Step 2: Formation of a Stable NHS Ester. The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze. NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester can be purified and stored or used immediately.
Step 3: Reaction with the Biomolecule. The NHS ester reacts with primary amines on the biomolecule to form a stable amide bond, releasing NHS as a byproduct.
Caption: EDC/NHS reaction mechanism for bioconjugation.
Experimental Protocols
The following protocols provide a step-by-step guide for the bioconjugation of a model protein with this compound.
Part 1: Activation of the Linker to its NHS Ester
This protocol describes the synthesis of the N-hydroxysuccinimide ester of this compound.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DMF.
-
Add 1.1 equivalents of NHS to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of EDC to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure linker-NHS ester.
-
Characterize the final product by NMR and mass spectrometry.
Part 2: Conjugation of the Activated Linker to a Protein
This protocol outlines the conjugation of the linker-NHS ester to a model protein, such as a monoclonal antibody (mAb).
Materials:
-
Protein to be conjugated (e.g., mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Linker-NHS ester (from Part 1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1M Sodium bicarbonate buffer, pH 8.3
-
Size-Exclusion Chromatography (SEC) column for purification
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL.
-
Add 1/10th volume of 1M sodium bicarbonate buffer (pH 8.3) to the protein solution to raise the pH, which enhances the reactivity of the NHS ester with primary amines.
-
-
Prepare the Linker Solution:
-
Just before use, dissolve the linker-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker-NHS ester solution to the protein solution. A typical starting point is a 10-20 fold molar excess of the linker over the protein.
-
Gently mix the reaction solution immediately after adding the linker.
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C for 4-6 hours. Protect from light if the linker or payload is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Caption: General workflow for protein bioconjugation.
Part 3: Purification of the Bioconjugate
Purification is essential to remove unreacted linker, byproducts, and any aggregated protein. Size-Exclusion Chromatography (SEC) is a common method for this purpose.
Materials:
-
Crude conjugation reaction mixture
-
SEC column (e.g., Sephadex G-25, Superdex 200)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with at least 2-3 column volumes of purification buffer.
-
Load the crude conjugation reaction mixture onto the column.
-
Elute the column with the purification buffer at the recommended flow rate.
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
The first peak to elute corresponds to the high molecular weight protein conjugate, while the later eluting peaks contain low molecular weight species like the unreacted linker and NHS.
-
Pool the fractions containing the purified conjugate.
-
Determine the protein concentration of the purified conjugate using a method like the BCA assay or by measuring absorbance at 280 nm.
Part 4: Characterization of the Bioconjugate
Characterization is crucial to confirm successful conjugation and to determine the drug-to-antibody ratio (DAR).
1. Mass Spectrometry (MS)
Mass spectrometry provides the most direct and accurate method for determining the molecular weight of the conjugate and calculating the DAR.
-
Procedure:
-
Analyze the purified conjugate using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) under denaturing or native conditions.
-
Deconvolute the resulting mass spectrum to obtain the molecular weights of the different conjugate species (e.g., antibody with 1, 2, 3, etc., linkers attached).
-
Calculate the average DAR based on the relative abundance of each species.
-
2. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The addition of the linker increases the hydrophobicity of the protein, allowing for the separation of species with different numbers of attached linkers.
-
Procedure:
-
Inject the purified conjugate onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The unconjugated antibody will elute first, followed by species with increasing numbers of linkers (and thus, increasing hydrophobicity).
-
The average DAR can be calculated from the weighted average of the peak areas.[7]
-
| DAR Species | Elution Order in HIC | Expected Mass Increase (Da) |
| DAR 0 (Unconjugated) | 1st | 0 |
| DAR 1 | 2nd | ~254 |
| DAR 2 | 3rd | ~508 |
| DAR 3 | 4th | ~762 |
| DAR 4 | 5th | ~1016 |
| (Note: Mass increase is based on the linker minus the H2O lost during amide bond formation) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency / Low DAR | - Inactive linker-NHS ester (hydrolyzed) - Low pH of reaction buffer - Presence of amine-containing contaminants in the protein buffer | - Use freshly prepared or properly stored linker-NHS ester. - Ensure reaction pH is between 8.0 and 8.5. - Perform buffer exchange of the protein into an amine-free buffer. |
| Protein Aggregation | - High concentration of organic solvent (DMSO) - High DAR leading to increased hydrophobicity - Inappropriate buffer conditions | - Keep the volume of DMSO added below 10% of the total reaction volume. - Reduce the molar excess of the linker in the conjugation reaction. - Optimize buffer pH and ionic strength. Screen for stabilizing excipients. |
| Poor Recovery After Purification | - Non-specific binding to the chromatography resin - Protein precipitation on the column | - Choose a different type of SEC resin. - Ensure the purification buffer is optimal for the protein's stability. |
Conclusion
This compound represents a versatile linker for the development of novel bioconjugates. Its straightforward activation via EDC/NHS chemistry allows for efficient coupling to primary amines on biomolecules. The protocols outlined in this guide provide a robust framework for the successful synthesis, purification, and characterization of bioconjugates using this linker. As with any bioconjugation project, optimization of reaction conditions, including linker-to-protein ratios, pH, and reaction time, is recommended to achieve the desired drug-to-antibody ratio and maintain the biological activity of the protein.
References
- Strop, P. (2014). Antibody–drug conjugates: Recent advances in linker chemistry. ACS Medicinal Chemistry Letters, 5(2), 161–165.
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from [Link]
-
SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). Retrieved from [Link]
- Zymeworks Inc. (2017). Sulfonamide-containing linkage systems for drug conjugates. Google Patents.
-
Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]
- Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019).
-
Morressier. (2019, August 29). Sulfatase-cleavable linkers for antibody-drug conjugates (ADCs). Retrieved from [Link]
-
Royal Society of Chemistry. (2020, January 27). Sulfatase-cleavable linkers for antibody-drug conjugates. Retrieved from [Link]
-
ResearchGate. (2020, January). Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
- Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.
- Al-Trawneh, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 87(1), 1.
-
Cancer Research UK Cambridge Institute. (2020, January 27). Sulfatase-cleavable linkers for antibody-drug conjugates. Retrieved from [Link]
Sources
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- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols: NMR Analysis of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid and Its Reaction Products
Introduction
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular structure, purity, and dynamics.[1][2] This document provides a detailed guide to the NMR analysis of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid , a compound of interest due to its bifunctional nature, incorporating both a pharmacologically relevant sulfonamide moiety and a versatile oxobutanoic acid chain.
The presence of multiple reactive sites—the carboxylic acid, the ketone, the aromatic ring, and the sulfonamide—makes this molecule a valuable scaffold for the synthesis of a diverse array of derivatives. Understanding the NMR spectral features of the parent compound and its reaction products is crucial for reaction monitoring, quality control, and the unambiguous identification of synthesized molecules.[3][4] This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, step-by-step protocols.
Part 1: NMR Analysis of this compound
The synthesis of the title compound is typically achieved via a Friedel-Crafts acylation of N-phenylmethanesulfonamide with succinic anhydride. Potential impurities could include unreacted starting materials or regioisomers, making NMR an essential tool for purity assessment.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available experimental spectrum for this specific molecule is not readily accessible, a reliable prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of structurally similar compounds. The expected chemical shifts are summarized in the tables below.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H-a | ~12.0 | Singlet (broad) | 1H | - | Carboxylic acid proton, exchangeable with D₂O. |
| H-b | ~10.5 | Singlet | 1H | - | Sulfonamide NH proton, exchangeable with D₂O. |
| H-c | ~8.0 | Doublet | 2H | ~8.5 | Aromatic protons ortho to the keto group. |
| H-d | ~7.4 | Doublet | 2H | ~8.5 | Aromatic protons meta to the keto group. |
| H-e | ~3.3 | Triplet | 2H | ~6.5 | Methylene protons adjacent to the ketone. |
| H-f | ~2.8 | Triplet | 2H | ~6.5 | Methylene protons adjacent to the carboxylic acid. |
| H-g | ~3.1 | Singlet | 3H | - | Methyl protons of the sulfonamide group. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-1 | ~198 | Ketone carbonyl carbon. |
| C-2 | ~174 | Carboxylic acid carbonyl carbon. |
| C-3 | ~145 | Aromatic carbon attached to the sulfonamide group. |
| C-4 | ~133 | Aromatic carbon attached to the keto group. |
| C-5 | ~130 | Aromatic carbons ortho to the keto group. |
| C-6 | ~119 | Aromatic carbons meta to the keto group. |
| C-7 | ~34 | Methylene carbon adjacent to the ketone. |
| C-8 | ~29 | Methylene carbon adjacent to the carboxylic acid. |
| C-9 | ~40 | Methyl carbon of the sulfonamide group. |
Structural Diagram
Caption: Chemical structure of the parent compound.
Part 2: Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality NMR sample for routine analysis of small organic molecules.[4][5][6][7]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tubes and caps
-
Pasteur pipette
-
Small vial
-
Vortex mixer (optional)
-
Filter (optional)
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle warming can be applied, but be cautious of potential degradation.
-
Filter if Necessary: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean NMR tube using a Pasteur pipette.
-
Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification.
-
Mixing: Invert the capped tube several times to ensure a homogeneous solution.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): -2 to 14 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 220 ppm.
-
Temperature: 298 K.
Part 3: NMR Analysis of Reaction Products
The bifunctional nature of this compound allows for a variety of chemical transformations. NMR spectroscopy is an invaluable tool for monitoring the progress of these reactions and characterizing the resulting products.
Reaction Monitoring Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR spectrum [chemicalbook.com]
High-Throughput Analysis of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid and its Synthetic Intermediates Using LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the rapid identification and monitoring of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid and its key synthetic intermediates. In drug development and process chemistry, ensuring reaction completion, identifying impurities, and optimizing synthesis pathways are critical for efficiency and product purity.[1] The methodologies outlined herein provide the necessary sensitivity and specificity to track reactants and products in complex reaction matrices, leveraging the characteristic fragmentation patterns of aromatic sulfonamides. We provide comprehensive protocols for sample preparation, optimized LC-MS/MS parameters, and an in-depth discussion of the underlying mass spectrometric principles and fragmentation mechanisms.
Introduction
This compound is a substituted aromatic sulfonamide. Its structure, featuring a sulfonamide group, a phenyl ring, and a butanoic acid chain, makes it a relevant scaffold in medicinal chemistry. The synthesis of such molecules requires precise control over reaction conditions to maximize yield and minimize the formation of impurities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable analytical tool for this purpose due to its unparalleled sensitivity and selectivity.[1]
This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind the protocol—why certain solvents are chosen, how ionization occurs, and what drives the fragmentation patterns observed. This foundational understanding is key to adapting and troubleshooting the method for related compounds.
Analyte Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | [2] |
| Molecular Formula | C₁₁H₁₃NO₅S | [2] |
| Molecular Weight | 271.29 g/mol | [2] |
| Monoisotopic Mass | 271.05144369 Da | [2] |
| Polar Surface Area | 109 Ų |[2] |
Proposed Synthetic Pathway and Key Intermediates
To effectively monitor a chemical synthesis, one must first identify the key players: reactants, intermediates, and the final product. A common and efficient method for creating the target molecule is the Friedel-Crafts acylation.[3] This reaction involves the electrophilic substitution of an aromatic ring, in this case, N-phenylmethanesulfonamide, with succinic anhydride.
The primary species to monitor during this synthesis are:
-
N-phenylmethanesulfonamide (Reactant 1): The core aromatic sulfonamide structure.
-
Succinic Anhydride (Reactant 2): The acylating agent.
-
This compound (Product): The target molecule.
Below is a diagram illustrating this proposed synthetic route.
References
Application Notes & Protocols: 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid in Material Science
Prepared by: Gemini, Senior Application Scientist
Document ID: AN-MS-20260101-01 Version: 1.0 For Internal and External Research Use
Abstract
This document provides a detailed technical guide on the potential applications of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid in the field of material science. While direct applications of this specific molecule are not yet extensively documented, its unique multifunctional structure—featuring a terminal carboxylic acid, an aromatic ketone, and a sulfonamide moiety—presents significant opportunities for the rational design of advanced functional materials. We present hypothesized applications based on established chemical principles and data from analogous molecular systems. This guide is intended for researchers, material scientists, and chemical engineers interested in leveraging this molecule as a versatile building block for specialty polymers, surface modification of nanomaterials, and the formation of self-assembled monolayers. Detailed experimental protocols, mechanistic insights, and predictive data are provided to facilitate further research and development.
Introduction and Molecular Overview
This compound is a unique organic molecule possessing three distinct functional groups pivotal for material design. Its inherent multifunctionality allows it to serve as a versatile precursor for a new generation of materials where precise control over chemical and physical properties is required.
-
Carboxylic Acid (-COOH): This group is a well-established anchor for surface functionalization of metal oxides and nanoparticles.[1][2][3] It is also a primary functional group for condensation polymerization to form polyesters and polyamides.[4][5]
-
Sulfonamide (-SO₂NH-): The sulfonamide group is known to impart unique characteristics to polymers, including pH-sensitivity, thermal stability, and specific intermolecular interactions (hydrogen bonding).[6][7][8] It can also serve as a coordinating site for metal ions.[9]
-
Aromatic Ketone (Ar-C=O): The rigid phenyl ketone structure can be integrated into polymer backbones to enhance thermal and mechanical properties, a hallmark of high-performance polymers like PEEK.[10][11][12]
This guide will explore three primary applications: its use as a functional monomer in polyester synthesis, as a surface modification agent for metal oxide nanoparticles, and as a building block for self-assembled monolayers.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅S | PubChem CID: 11369274[13] |
| Molecular Weight | 271.29 g/mol | PubChem CID: 11369274[13] |
| IUPAC Name | 4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid | PubChem CID: 11369274[13] |
| CAS Number | 100632-57-3 | PubChem CID: 11369274[13] |
| Appearance | Solid (predicted) | - |
| Key Functional Groups | Carboxylic Acid, Aromatic Ketone, Sulfonamide | - |
Application I: Functional Monomer for Specialty Polyester Synthesis
The presence of a terminal carboxylic acid allows this compound to act as a monomer in condensation polymerization reactions with diols to create novel polyesters. The resulting polymer would feature the sulfonamide and ketone moieties as pendant groups or integrated into the main chain, depending on the polymerization strategy, imparting unique functionalities.
Rationale and Scientific Principles
Polyesters are synthesized by the reaction of a dicarboxylic acid (or its derivative) with a diol.[4][5] In this proposed application, our target molecule acts as an A-B type monomer if self-polymerized (less likely without activation of the ketone) or more practicably, as a modified "A" monomer in an A-A + B-B polymerization with a diol "B-B". The sulfonamide group, being relatively bulky and capable of hydrogen bonding, is expected to influence the polymer's solubility, glass transition temperature (Tg), and pH-responsive behavior.[6] The aromatic ketone contributes to chain stiffness and thermal stability.[12]
Caption: Workflow for the synthesis of a functional polyester.
Protocol: Synthesis of a Sulfonamide-Functionalized Polyester
This protocol describes the synthesis of a polyester via melt polycondensation of this compound with 1,6-hexanediol.
Materials:
-
This compound (Monomer A)
-
1,6-hexanediol (Monomer B)
-
Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (catalyst)
-
High-vacuum, heat-resistant reaction vessel with mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Reactant Charging: Charge the reaction vessel with equimolar amounts of Monomer A and Monomer B (e.g., 0.1 mol each). Add the catalyst at a concentration of 200-300 ppm relative to the total monomer weight.
-
Inerting: Purge the vessel with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a slight positive pressure of nitrogen.
-
Esterification Stage:
-
Heat the mixture to 180-200°C under a slow nitrogen stream with continuous stirring.
-
The esterification reaction will commence, producing water as a byproduct, which is removed by the nitrogen stream.
-
Maintain these conditions for 2-4 hours, or until approximately 90% of the theoretical amount of water has been collected. The clarity of the molten mixture should increase.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg over a period of 30-60 minutes. This facilitates the removal of the remaining water and diol, driving the polymerization reaction toward higher molecular weight.
-
A noticeable increase in the viscosity of the melt will be observed. The torque on the mechanical stirrer is a good indicator of increasing molecular weight.
-
Continue the reaction under high vacuum for an additional 3-5 hours.
-
-
Product Recovery:
-
Extrude the molten polymer from the reactor under nitrogen pressure into a strand and cool it in a water bath.
-
Pelletize the cooled polymer strand for storage and subsequent analysis.
-
Expected Outcome: A semi-crystalline or amorphous thermoplastic polyester with pendant sulfonamide-phenyl-ketone groups. The material is expected to exhibit enhanced thermal stability compared to simple aliphatic polyesters and may show pH-dependent solubility in certain solvents due to the sulfonamide group.
Application II: Surface Modification of Metal Oxide Nanoparticles
The carboxylic acid group serves as an effective anchor to functionalize the surface of metal oxide nanoparticles (e.g., TiO₂, Al₂O₃, Fe₃O₄), creating a stable organic shell.[3][14] This modification can improve nanoparticle dispersibility in organic solvents or polymer matrices, and introduce new surface functionalities (sulfonamide, ketone) for further reactions or to alter surface energy.
Rationale and Scientific Principles
Carboxylic acids bind to metal oxide surfaces through the formation of carboxylate linkages with surface metal sites.[2][14] This process transforms a hydrophilic inorganic surface into a hydrophobic or otherwise functionalized organic surface. The aromatic and sulfonamide components of the molecule will form the outer layer, dictating the new surface properties of the nanoparticle. Such functionalization is crucial for creating compatible nanocomposites and for applications in catalysis and sensing.[15]
Caption: Surface functionalization of a metal oxide nanoparticle.
Protocol: Functionalization of TiO₂ Nanoparticles
Materials:
-
Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)
-
This compound
-
Anhydrous toluene or similar high-boiling point organic solvent
-
Ultrasonicator
-
Reflux setup with condenser
-
Centrifuge
Procedure:
-
Nanoparticle Pre-treatment: Dry the TiO₂ nanoparticles in a vacuum oven at 120°C for 12 hours to remove adsorbed water.
-
Dispersion: Disperse a known amount of dried TiO₂ nanoparticles (e.g., 500 mg) in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate the suspension for 30 minutes to break up agglomerates.
-
Ligand Addition: Dissolve an excess of this compound (e.g., 200 mg) in 20 mL of toluene. Add this solution to the nanoparticle suspension under stirring.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours under a nitrogen atmosphere. This provides the thermal energy needed to drive the condensation reaction between the carboxylic acid and the hydroxyl groups on the TiO₂ surface.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the suspension at high speed (e.g., 8000 rpm) for 15 minutes to pellet the functionalized nanoparticles.
-
Discard the supernatant, which contains unreacted ligand.
-
Resuspend the nanoparticle pellet in fresh toluene and repeat the centrifugation process. Repeat this washing step 3-4 times to ensure complete removal of unbound molecules.
-
-
Drying and Storage: After the final wash, dry the functionalized nanoparticles under vacuum at 60°C. The resulting powder should be stored in a desiccator.
Characterization: Successful functionalization can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic peaks of the organic molecule, and Thermogravimetric Analysis (TGA) to quantify the amount of organic material grafted onto the surface.
Application III: Formation of Self-Assembled Monolayers (SAMs)
Aromatic carboxylic acids are known to form highly ordered self-assembled monolayers (SAMs) on metal surfaces like silver and copper.[13][16] The carboxylic acid group acts as the headgroup that chemisorbs onto the substrate, while the sulfonamide-phenyl-ketone tail group projects outwards, defining the surface chemistry of the monolayer.
Rationale and Scientific Principles
SAM formation is a spontaneous process where molecules organize into a crystalline or semi-crystalline monolayer at an interface. For aromatic carboxylic acids on silver, the binding occurs via a bidentate carboxylate linkage.[13] The intermolecular interactions between the aromatic tails, including π-π stacking and hydrogen bonding from the sulfonamide group, drive the formation of a densely packed, ordered layer. Such surfaces can be used to control wetting, adhesion, and corrosion, or as platforms for fabricating molecular electronic devices.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphological Modification of Metal Oxide Nanomaterials Using Different Types of Organic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Polyesters and polyamides* — the science sauce [thesciencehive.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. A Sulfonated All-Aromatic Polyamide for Heavy Metal Capture: A Model Study with Pb(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 360iresearch.com [360iresearch.com]
- 12. Find out about.......Plastics, Polymer Engineering and Leadership: Aliphatic and Aromatic Polyketones – Introduction, Performance Comparison and Applications [findoutaboutplastics.com]
- 13. conferences.au.dk [conferences.au.dk]
- 14. The interaction of carboxylic acids with aluminium oxides: journeying from a basic understanding of alumina nanoparticles to water treatment for industrial and humanitarian applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Carboxylic Acid Applications in Nanotechnology: Future Insights [eureka.patsnap.com]
- 16. Self-assembly of monolayers of aromatic carboxylic acids on metals at the liquid-solid interface: Comparison of Cu and Ag [morressier.com]
Application Note & Protocols: High-Throughput Screening of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid Against a Putative Kinase Target
Introduction
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid is a small molecule with the chemical formula C₁₁H₁₃NO₅S[1]. While its specific biological activity is not yet fully characterized, its structural motifs, including a sulfonamide group, are present in various pharmacologically active compounds, notably kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders[2][3][4]. Consequently, they are a major focus of drug discovery efforts[5].
This document provides a detailed, field-proven guide for developing and implementing a high-throughput screening (HTS) campaign to assess the inhibitory potential of this compound (designated herein as Cmpd-X ) against a representative protein kinase target. The protocols outlined below are designed to be robust, scalable, and self-validating, forming a cornerstone of the preclinical research workflow[6][7]. We will use a hypothetical serine/threonine kinase, "Target Kinase Y (TKY)," implicated in an oncogenic signaling pathway, to illustrate the application. The principles and methodologies described are broadly applicable to a wide range of kinase enzymes[8].
The assay of choice is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and powerful technique in HTS due to its sensitivity, low background, and homogeneous "mix-and-read" format[9][10]. This assay quantifies kinase activity by detecting the production of ADP, a universal product of the kinase reaction[6].
Hypothetical Signaling Pathway of Target Kinase Y (TKY)
The diagram below illustrates the hypothetical signaling cascade involving TKY. In this pathway, an upstream growth factor receptor activates TKY, which in turn phosphorylates a downstream substrate, leading to cell proliferation. Inhibition of TKY by a small molecule like Cmpd-X would block this signaling cascade, representing a potential therapeutic intervention.
Caption: Hypothetical TKY signaling pathway.
Principle of the TR-FRET Kinase Assay
This assay quantifies the amount of ADP produced by the kinase reaction. It utilizes an anti-ADP antibody labeled with a Europium (Eu³⁺) cryptate (the donor fluorophore) and an ADP molecule labeled with a red-shifted fluorophore (the acceptor). When the kinase is active, it consumes ATP and produces ADP. The labeled ADP tracer competes with the enzymatically produced ADP for binding to the Eu³⁺-labeled antibody.
-
High Kinase Activity: Large amounts of unlabeled ADP are produced, which displaces the acceptor-labeled ADP tracer from the antibody. This separation prevents FRET, resulting in a low TR-FRET signal.
-
Low Kinase Activity (Inhibition): Little to no unlabeled ADP is produced. The acceptor-labeled ADP tracer binds to the antibody, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, resulting in a high TR-FRET signal.
This "signal increase" format is advantageous for identifying inhibitors[8].
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound (Cmpd-X ) | Custom Synthesis/Vendor | Test compound |
| Recombinant Human TKY Enzyme | In-house/Vendor | The biological target |
| TKY Peptide Substrate | Vendor | Substrate for the TKY enzyme |
| Adenosine 5'-triphosphate (ATP) | Vendor | Co-factor for the kinase reaction |
| Universal Kinase Assay Kit (TR-FRET) | Vendor | Contains ADP tracer, Eu³⁺-labeled antibody, and detection buffer |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT) | In-house | Provides optimal conditions for the enzymatic reaction |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Vendor | Solvent for test compound |
| 384-well, low-volume, white plates | Vendor | HTS-compatible assay plates |
| Positive Control Inhibitor (e.g., Staurosporine) | Vendor | Reference compound for maximum inhibition |
Experimental Protocols
PART 1: Preparation of Stock Solutions and Reagents
The causality behind preparing fresh reagents and proper dilutions is to ensure consistency and minimize variability, which is paramount for reproducible HTS data[9].
-
Cmpd-X Stock Solution: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. This high concentration allows for minimal solvent carryover into the final assay, reducing potential DMSO-induced artifacts.
-
Compound Dilution Plate: Perform serial dilutions of the 10 mM Cmpd-X stock in 100% DMSO in a 384-well source plate to create a concentration gradient for IC₅₀ determination.
-
Positive Control: Prepare a 1 mM stock of Staurosporine in 100% DMSO.
-
Enzyme Working Solution: Dilute the recombinant TKY enzyme in assay buffer to a 2X final concentration. The optimal concentration should be predetermined via enzyme titration experiments to be in the linear range of the reaction (typically the EC₅₀ to EC₈₀).
-
Substrate/ATP Working Solution: Prepare a 2X working solution containing both the TKY peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the enzyme to facilitate the identification of both competitive and non-competitive inhibitors.
-
Detection Reagent Mix: Prepare the TR-FRET detection reagents (Eu³⁺-antibody and ADP tracer) in the detection buffer as per the manufacturer's protocol. This solution is light-sensitive and should be prepared fresh.
PART 2: High-Throughput Screening Workflow
This workflow is designed for a 384-well format to maximize throughput and minimize reagent consumption[11][12].
Caption: HTS workflow for TKY inhibitor screening.
Step-by-Step Protocol:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of compounds from the dilution plate into the 384-well assay plate.
-
Test Wells: Cmpd-X in various concentrations.
-
Negative Control (0% Inhibition): 50 nL of 100% DMSO.
-
Positive Control (100% Inhibition): 50 nL of Staurosporine (final concentration ~10 µM).
-
-
Enzyme Addition: Add 5 µL of the 2X TKY enzyme working solution to all wells.
-
Compound-Enzyme Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the test compound to bind to the enzyme before the enzymatic reaction begins, which is crucial for identifying inhibitors with slower binding kinetics.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP working solution to all wells to initiate the kinase reaction. The final reaction volume is now 10 µL.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Reaction Termination & Detection: Add 10 µL of the TR-FRET detection reagent mix to all wells. This simultaneously stops the enzymatic reaction and initiates the detection process.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection antibody-ADP binding to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at two wavelengths (~615 nm for the donor and ~665 nm for the acceptor).
Data Analysis and Interpretation
For the data to be trustworthy, it must be properly normalized and validated using standard HTS metrics.
-
TR-FRET Ratio Calculation: The primary output is the ratio of the acceptor signal to the donor signal.
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Normalization: The percentage of inhibition is calculated based on the control wells:
-
% Inhibition = 100 * (1 - (Signal_TestWell - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Assay Quality Control (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to validate the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl) / |Mean_NegativeControl - Mean_PositiveControl|)
-
-
Dose-Response Curves and IC₅₀ Determination: For active compounds, plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay robustness and dynamic range. | > 0.5 |
| Signal-to-Background | The ratio of the mean signal of the negative control to the positive control. | > 5 |
| IC₅₀ | The concentration of an inhibitor that causes 50% inhibition of the target. | Compound-dependent |
Conclusion
This application note details a robust and scalable TR-FRET-based high-throughput screening protocol for identifying inhibitors of a putative protein kinase, TKY, using this compound as a test article. The described methodology, from reagent preparation to data analysis, incorporates principles of sound biochemical assay development to ensure the generation of high-quality, reproducible data[6][13]. By following this self-validating system, researchers can efficiently screen compound libraries and identify promising hits for further investigation in the drug discovery pipeline[7][14][15].
References
-
Title: Biochemical Assay Development: Strategies to Speed Up Research Source: BellBrook Labs URL: [Link]
-
Title: How to Choose the Right Biochemical Assay for Drug Discovery Source: BellBrook Labs URL: [Link]
-
Title: Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε Source: PubMed URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: High-Throughput Screening Assays Source: Assay Genie URL: [Link]
-
Title: Biochemical Assay Services Source: Evotec URL: [Link]
-
Title: Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors Source: PubMed URL: [Link]
-
Title: Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors Source: PMC - NIH URL: [Link]
-
Title: High-Throughput Screening for Kinase Inhibitors Source: Drug Discovery and Development URL: [Link]
-
Title: High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase Source: ACS Chemical Biology URL: [Link]
-
Title: Biochemical Assay Development Source: Ichor Life Sciences URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]
-
Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: PubMed URL: [Link]
-
Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
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- 9. Biochemical Assays | Evotec [evotec.com]
- 10. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. High-Throughput Screening of Inhibitors [creative-enzymes.com]
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Application Notes and Protocols for Solid-Phase Synthesis Using a Novel Sulfonamide-Based Safety-Catch Linker
Topic: Use of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid in Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase synthesis has become an indispensable tool in drug discovery and materials science, enabling the rapid and efficient construction of complex molecules. A cornerstone of this methodology is the linker, a molecular entity that tethers the growing compound to an insoluble resin support. The choice of linker is critical as it dictates the conditions under which the final product can be cleaved from the support. "Safety-catch" linkers represent an advanced class of these tools, offering robust attachment during a multi-step synthesis while allowing for mild and selective cleavage upon a specific activation step.
This application note details the use of This compound as a novel safety-catch linker for solid-phase organic synthesis (SPOS). Structurally, this molecule possesses a carboxylic acid for initial attachment to an amine-functionalized resin and a sulfonamide moiety that serves as the safety-catch release point. Drawing parallels from the well-established Kenner and Ellman sulfonamide linkers, this system provides a stable linkage that is resistant to a wide range of reaction conditions, including those used in standard Fmoc-based peptide synthesis.[1][2][3] The linkage's stability is attributed to the acidic nature of the sulfonamide proton.[1][3] At the culmination of the synthesis, a simple chemical modification—N-alkylation of the sulfonamide—activates the linker, rendering it highly susceptible to nucleophilic attack for a mild release of the target molecule.[4][5][6]
This guide provides the scientific principles, detailed step-by-step protocols for immobilization, substrate loading, and activated cleavage, and technical insights for researchers looking to employ this versatile linker in their synthetic workflows.
Principle of the Sulfonamide Safety-Catch Strategy
The functionality of the this compound linker is based on the "safety-catch" principle. This strategy involves a two-stage cleavage process:
-
Stable Linkage: The initial molecule is attached to the solid support via an acylsulfonamide bond. This bond is exceptionally stable throughout various synthetic transformations, including exposure to both acidic and basic conditions commonly used for protecting group manipulations in peptide and small molecule synthesis.[5] The stability arises from the fact that any nucleophilic or basic attack tends to deprotonate the acidic sulfonamide nitrogen rather than cleave the acyl group.[1][3]
-
Activation and Cleavage: Once the desired molecule has been assembled on the solid support, the sulfonamide is "activated." This is achieved by N-alkylation, for example, using iodoacetonitrile in the presence of a base.[4][5][6] This modification eliminates the acidic proton and transforms the sulfonamide into a highly electron-withdrawing group, significantly activating the N-acyl bond. The resulting N-acyl-N-cyanomethylsulfonamide acts as a potent "active ester," which can be readily cleaved by a wide range of nucleophiles (e.g., amines, alkoxides, water) under mild conditions to release the desired product into solution.[4][5]
This two-step release mechanism provides exceptional control and orthogonality, broadening the scope of chemistries that can be performed on the solid support without premature cleavage.
Experimental Protocols
Materials and Equipment
-
Resin: Aminomethyl (AM) polystyrene resin or TentaGel® AM resin (100-200 mesh).
-
Linker: this compound.
-
Amino Acids: Fmoc-protected amino acids (e.g., Fmoc-Ala-OH).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Piperidine, Methanol (MeOH).
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) or HATU, N,N-Diisopropylethylamine (DIPEA).
-
Activation Reagent: Iodoacetonitrile.
-
Cleavage Nucleophile: e.g., 1 M solution of ammonia in dioxane or 2 M solution of methylamine in THF.
-
Equipment: Solid-phase synthesis vessel, mechanical shaker, sintered glass funnel, nitrogen line for drying/agitation.
Protocol 1: Immobilization of the Linker on Amine-Functionalized Resin
This protocol describes the attachment of the linker's carboxylic acid to a primary amine-functionalized resin, such as Aminomethyl (AM) resin, via a standard amide bond formation.
Workflow Diagram:
Caption: Workflow for linker immobilization on an amine resin.
Step-by-Step Procedure:
-
Resin Swelling: Place the aminomethyl resin (1.0 g, e.g., 1.0 mmol/g loading) in a solid-phase synthesis vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation. Drain the solvent.
-
Linker Activation: In a separate flask, dissolve this compound (3 eq., 3.0 mmol) and HOBt (3 eq., 3.0 mmol) in a minimum amount of DMF. Cool the solution to 0°C and add DIC (3 eq., 3.0 mmol). Allow the activation to proceed for 10 minutes at 0°C.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour.
-
Final Wash and Dry: Wash the resin as in step 4 and dry under high vacuum. The loading can be determined by quantifying the sulfur content via elemental analysis.
| Parameter | Reagent/Condition | Equivalents (rel. to resin) | Time |
| Linker | This compound | 3.0 | 4-6 h |
| Coupling | DIC / HOBt | 3.0 / 3.0 | 10 min activation |
| Solvent | DMF | - | - |
| Capping | Acetic Anhydride / DIPEA | 10 / 10 | 1 h |
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol details the attachment of the first building block to the resin-bound linker. The sulfonamide nitrogen acts as the nucleophile for acylation.
Step-by-Step Procedure:
-
Resin Swelling: Swell the linker-functionalized resin (from Protocol 1) in DCM (10 mL) for 30 minutes.
-
Amino Acid Activation: Prepare a symmetric anhydride of the Fmoc-amino acid. Dissolve the Fmoc-amino acid (e.g., Fmoc-Ala-OH, 4 eq.) in DCM. Add DIC (2 eq.) and stir at 0°C for 15 minutes.
-
Coupling: To the swollen resin, add the pre-activated Fmoc-amino acid symmetric anhydride and a catalytic amount of DMAP (0.1 eq.). Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL) to yield the fully protected, resin-bound first amino acid. The loading can be quantified by Fmoc analysis.
| Parameter | Reagent/Condition | Equivalents (rel. to linker) | Time |
| Amino Acid | Fmoc-AA-OH | 4.0 | 12-24 h |
| Activation | DIC | 2.0 | 15 min |
| Catalyst | DMAP | 0.1 | - |
| Solvent | DCM | - | - |
Protocol 3: Chain Elongation
Following the loading of the first amino acid, the peptide or small molecule chain can be elongated using standard solid-phase synthesis protocols. For Fmoc-based peptide synthesis, this involves iterative cycles of:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF.
-
Coupling: Addition of the next activated Fmoc-amino acid (e.g., using HATU/DIPEA or DIC/HOBt).
The acylsulfonamide linkage is stable to these conditions.
Protocol 4: Linker Activation and Nucleophilic Cleavage
This final two-step protocol releases the synthesized molecule from the solid support.
Workflow Diagram:
Caption: Workflow for safety-catch activation and cleavage.
Step-by-Step Procedure:
-
Resin Preparation: Take the resin-bound final product and wash thoroughly with DCM and dry briefly under nitrogen.
-
Activation (N-Alkylation): Swell the resin in a 1:1 mixture of N-Methyl-2-pyrrolidone (NMP) and DCM. Add iodoacetonitrile (10 eq.) followed by DIPEA (5 eq.). Agitate the suspension at room temperature for 12-24 hours.[4][5]
-
Washing: Drain the activation solution and wash the resin extensively with DMF (3 x 10 mL) and DCM (5 x 10 mL) to remove excess reagents.
-
Cleavage: Swell the activated resin in a suitable solvent (e.g., THF or DCM). Add the nucleophile of choice (e.g., 20 equivalents of methylamine in THF). Agitate at room temperature for 6-18 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional solvent (3 x 5 mL). Combine the filtrate and washings. The solvent can then be removed under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., HPLC or crystallization).
| Step | Parameter | Reagent/Condition | Equivalents (rel. to linker) | Time |
| Activation | N-Alkylation | Iodoacetonitrile / DIPEA | 10 / 5 | 12-24 h |
| Cleavage | Nucleophilic Release | e.g., Methylamine | 20 | 6-18 h |
Trustworthiness and Self-Validation
The protocols described are designed as a self-validating system. The success of each key step can be monitored using established analytical techniques:
-
Linker and Substrate Loading: The loading efficiency can be accurately determined after the attachment of the first Fmoc-amino acid. A known quantity of dried resin is treated with 20% piperidine/DMF, and the UV absorbance of the released dibenzofulvene-piperidine adduct is measured.[7]
-
Reaction Monitoring: The completion of coupling reactions during chain elongation can be monitored qualitatively using the Kaiser test for free primary amines.[8]
-
Cleavage and Product Analysis: The final cleaved product can be analyzed by HPLC and mass spectrometry to confirm its identity and purity, thereby validating the entire synthesis, activation, and cleavage sequence.
By incorporating these checkpoints, researchers can ensure the efficiency of each step and troubleshoot any potential issues, lending high trustworthiness to the overall workflow.
References
-
Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]
-
Al-Obeidi, F., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]
-
Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. ACS Publications. Retrieved from [Link]
-
Del Signore, G., & Seeberger, P. H. (2012). Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. Beilstein Journal of Organic Chemistry, 8, 2067–2071. [Link]
-
Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
American Chemical Society. (n.d.). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. Retrieved from [Link]
-
MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis? Retrieved from [Link]
-
AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin. Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Crystallization of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of the active pharmaceutical ingredient (API) 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. The crystalline form of an API is a critical attribute that profoundly influences its stability, solubility, dissolution rate, and ultimately, its bioavailability and therapeutic efficacy.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, offering detailed protocols for various techniques, troubleshooting advice, and methods for characterization. The objective is to empower scientists to develop robust, reproducible crystallization processes that yield the desired solid-state form of this API.
Introduction: The Criticality of the Crystalline State
This compound is a molecule featuring a keto-carboxylic acid moiety and a sulfonamide group. These functional groups are capable of participating in a variety of intermolecular interactions, particularly hydrogen bonds, which heavily influence the formation of its crystal lattice.[4][5]
In pharmaceutical development, controlling the solid-state form of an API is not merely a matter of purification; it is a fundamental aspect of drug product design.[6][7] Many pharmaceutical compounds exhibit polymorphism, the ability to exist in multiple crystalline forms with the same chemical composition but different molecular arrangements.[8][9][10] These different polymorphs can possess distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Different crystal packing energies can lead to significant variations in how readily a compound dissolves, directly impacting its absorption in the body.[1][9]
-
Stability: One polymorph may be thermodynamically more stable than others. Metastable forms can convert to a more stable form over time, potentially altering the drug product's performance during its shelf life.[1][11]
-
Manufacturability: Properties like crystal shape (habit), flowability, and compressibility are dictated by the crystalline form and are crucial for downstream processing, such as tableting.[1]
Therefore, a thorough investigation to identify and selectively produce the optimal and most stable crystalline form is an indispensable step in drug development.[2][12][13] This guide provides the foundational techniques to undertake such an investigation for this compound.
Pre-Crystallization Analysis & Solvent Selection
Prior to any crystallization attempt, it is essential to characterize the starting material and understand its solubility profile.
Physicochemical Properties
A summary of the basic properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅S | PubChem CID 11369274[14] |
| Molecular Weight | 271.29 g/mol | PubChem CID 11369274[14] |
| CAS Number | 100632-57-3 | BLDpharm[15], ABI Chem[16] |
The Rationale of Solvent Selection
The choice of solvent is the most critical parameter in a crystallization process.[17][18] The interactions between the solvent and the solute molecules determine not only the solubility but also influence which crystal faces grow faster, thereby defining the crystal's external shape (habit) and potentially which polymorphic form nucleates.[19][20][21]
A systematic solvent screen is the first experimental step. The goal is to identify solvents in which the compound has:
-
High Solubility: These are "good" solvents, suitable for the initial dissolution of the compound.
-
Low Solubility: These are "poor" solvents or "anti-solvents," which can be used to induce precipitation.
-
Temperature-Dependent Solubility: Ideal for cooling crystallization, where the compound is soluble at high temperatures but poorly soluble at low temperatures.
Protocol 1: Small-Scale Solubility Screen
-
Place approximately 10-20 mg of this compound into separate small vials.
-
Add a test solvent (see Table 2 for suggestions) dropwise (e.g., 100 µL increments) at room temperature, vortexing after each addition.
-
Record the volume of solvent required to achieve complete dissolution. A solvent that dissolves the sample in <0.5 mL is a "good" solvent, while one that fails to dissolve the sample in >2-3 mL is a "poor" solvent.
-
For vials where the compound is sparingly soluble at room temperature, gently heat the mixture while observing for dissolution. After dissolution, allow the vial to cool to room temperature to assess its potential for cooling crystallization.
| Solvent Class | Example Solvents | Polarity | Hydrogen Bonding |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Donor & Acceptor |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Acceptor |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Acceptor |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Medium | Acceptor |
| Chlorinated | Dichloromethane (DCM) | Medium | Weak Acceptor |
| Aromatic | Toluene | Low | None |
| Hydrocarbons | Heptane, Hexane | Low | None |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | High | Acceptor |
| Aqueous | Water | High | Donor & Acceptor |
Table 2: Suggested solvents for initial screening, covering a range of polarities and hydrogen bonding capabilities.
Core Crystallization Protocols
The following protocols describe the most common and effective methods for crystallizing pharmaceutical compounds. Supersaturation, the driving force for crystallization, is achieved through different means in each technique.[]
Diagram 1: General Crystallization Screening Workflow
Caption: Workflow for systematic crystallization screening and selection.
Protocol 2: Cooling Crystallization
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of a suitable solvent (identified as "intermediate" or having high temperature-dependence in Protocol 1) to create a slurry.
-
Heating: Gently heat the mixture (e.g., on a hot plate with a water bath) with stirring until all the solid dissolves. If undissolved solid remains, add small additional volumes of the hot solvent until a clear solution is obtained. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield upon cooling.
-
Crystal Growth: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the precipitation of the product.[4]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a temperature appropriate to remove the residual solvent without causing any phase changes.
Protocol 3: Anti-Solvent Addition Crystallization
This method is widely used and involves adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to a solution of the compound in a "good" solvent.[25][28] This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[29][30]
-
Dissolution: Dissolve the crude API in the minimum amount of a "good" solvent at room temperature.
-
Anti-Solvent Addition: While stirring the solution, add the anti-solvent slowly, drop by drop. Causality: A slow addition rate is critical to maintain a low level of supersaturation, which favors crystal growth over rapid nucleation, preventing "oiling out" or amorphous precipitation.[4][31]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the onset of nucleation.
-
Crystal Growth: Once turbidity appears, stop the addition and allow the mixture to stir or stand undisturbed for a period (e.g., several hours to overnight) to allow the crystals to grow.
-
Isolation & Drying: Collect and dry the crystals as described in Protocol 2.5 and 2.6.
Diagram 2: Principle of Anti-Solvent Crystallization
Caption: Conceptual flow of the anti-solvent crystallization method.
Protocol 4: Vapor Diffusion Crystallization
This is a gentle technique, ideal for small amounts of material, that relies on the slow diffusion of an anti-solvent vapor into the API solution.[32][33]
-
Setup: Place a small, open vial containing a concentrated solution of the API in a "good" solvent inside a larger, sealable jar or beaker.
-
Anti-Solvent: Add a small amount of a volatile anti-solvent to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial. The anti-solvent must be more volatile than the solvent used to dissolve the compound.[33]
-
Equilibration: Seal the jar tightly. The anti-solvent vapor will slowly diffuse into the API solution in the inner vial.[34][35] This gradually decreases the solubility of the API, leading to slow crystal growth over several days.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals, for example, by decanting the mother liquor with a pipette.
Troubleshooting Common Crystallization Issues
| Issue | Probable Cause(s) | Recommended Solutions |
| "Oiling Out" / Emulsion | Solution is too concentrated; cooling is too rapid; anti-solvent added too quickly; solvent system is unsuitable.[4] | Add a small amount of "good" solvent to redissolve the oil, then cool or add anti-solvent much more slowly. Try a more dilute starting solution. Use a different solvent system. |
| Amorphous Powder Forms | Supersaturation was generated too quickly, leading to rapid precipitation rather than ordered crystal growth.[4][8] | Reduce the rate of cooling or anti-solvent addition. Try a more viscous solvent or a solvent mixture to slow down molecular diffusion. |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the solution surface. Add a "seed" crystal from a previous batch.[4][7] Continue slow cooling in a refrigerator. Slowly evaporate some of the solvent. |
| Very Fine Needles | Can be a characteristic of the compound in a particular solvent but often exacerbated by rapid crystallization. | Change the solvent system; solvents with different hydrogen bonding properties can alter crystal habit.[19] Slow down the crystallization rate significantly. |
| Low Yield | Too much solvent was used; cooling was incomplete; compound has significant solubility even at low temperatures.[4] | Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.[4] Consider adding an anti-solvent after cooling to precipitate more product. |
Table 3: A guide to troubleshooting common issues encountered during crystallization.
Characterization of Crystalline Solids
After successfully obtaining crystals, it is imperative to characterize them to determine their form and purity.
-
Powder X-Ray Diffraction (PXRD): This is the primary and most definitive technique for identifying and distinguishing between different polymorphic forms, as each unique crystal lattice produces a characteristic diffraction pattern.[10][11][25][36]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, purity, and detect phase transitions between polymorphs.[10][36]
-
Optical Microscopy: A simple yet powerful tool for visually inspecting the crystal habit (e.g., plates, needles, prisms) and estimating particle size and uniformity.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is particularly useful for identifying the presence of bound solvent molecules in solvates or hydrates.[11]
By employing a combination of these crystallization techniques and analytical methods, researchers can systematically screen for, identify, and select the optimal crystalline form of this compound for further drug development.
References
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van de Streek, J., & Bennema, P. (2006). Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. [Link]
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Jiang, S., et al. (2020). Understanding the role of solvent in regulating the crystal habit. RSC Publishing. [Link]
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PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]
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Bernstein, J. (2018). Polymorphism of pharmaceuticals. Oxford Academic. [Link]
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Pharma Innovation. API Crystallinity and Polymorphism. Pharma Innovation. [Link]
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Sathee Jee. (n.d.). Chemistry Crystallization. Sathee Jee. [Link]
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Bansal, A. K., et al. (2016). Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen. [Link]
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Rasenack, N., & Müller, B. W. (2004). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC - NIH. [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]
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Jones, C. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
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Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]
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Groleau, R. J. (2011). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. [Link]
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Unknown Author. (n.d.). Guide for crystallization. [Link]
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MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. MDPI. [Link]
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Wang, F., & Maclean, J. (2007). Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. ACS Publications. [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
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PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]
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University of Washington. (2006). Crystallisation Techniques. University of Washington, Department of Chemistry. [Link]
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Wang, Y., et al. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. [Link]
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Calderone, V., et al. (2018). Crystallization of soluble proteins in vapor diffusion for x-ray crystallography. Springer Nature Experiments. [Link]
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Medical Notes. (2025). Sulfonamide Crystals: Introduction, Identification Features. Medical Notes. [Link]
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Brittain, H. G. (2009). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
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Myande. (n.d.). Cooling/Freezing Crystallization. Myande. [Link]
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RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. [Link]
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ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. ANDRITZ GROUP. [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
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Advanced Science News. (2018). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. Advanced Science News. [Link]
-
Unknown Author. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo. [Link]
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PubChem. This compound. PubChem. [Link]
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Al-Achi, A., & Gupta, M. (2020). API Solid-Form Screening and Selection. ResearchGate. [Link]
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ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. ResearchGate. [Link]
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Chen, J., et al. (2020). Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). [Link]
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Mark Niemczyk. (2021). Crystallization of Sulfanilamide. YouTube. [Link]
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Nagy, Z. K., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [Link]
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CordenPharma. (n.d.). API Crystallization. CordenPharma. [Link]
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Labinsights. (2023). Crystallinity Determination for API Development. Labinsights. [Link]
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Zaini, E., et al. (2019). Sulfa Drugs as Model Cocrystal Formers. ResearchGate. [Link]
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ResearchGate. (n.d.). Ab initio study of the mechanism of carboxylic acids cross-ketonization on monoclinic zirconia via condensation to beta-keto acids followed by decarboxylation. ResearchGate. [Link]
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
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MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. The information provided herein is curated from established chemical principles and relevant literature to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. This involves the reaction of a substituted aromatic compound, in this case, a methanesulfonamide derivative of aniline, with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The core challenge of this synthesis lies in the electronic properties of the starting material. The methylsulfonamido group (-NHSO₂CH₃) is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution.[1] This deactivation necessitates careful optimization of reaction conditions to achieve satisfactory yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation reaction failing or giving very low yields?
A1: The primary reason for low reactivity is the deactivation of the aromatic ring by the electron-withdrawing methylsulfonamido group. This reduces the nucleophilicity of the ring, making it less reactive towards the acylium ion electrophile generated from succinic anhydride and the Lewis acid.[1] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen and nitrogen atoms of the sulfonamido group, which can further deactivate the substrate and inhibit the reaction.[1]
Q2: What is the optimal stoichiometry of the Lewis acid catalyst (AlCl₃)?
A2: For Friedel-Crafts acylations, particularly with deactivated substrates or those containing Lewis basic sites (like the target of this synthesis), a stoichiometric amount or even an excess of the Lewis acid is often required.[2][3] This is because the catalyst complexes not only with the succinic anhydride to form the acylium ion but also with the carbonyl group of the product. This product-catalyst complex is less reactive, and sufficient catalyst is needed to drive the reaction to completion. A molar ratio of AlCl₃ to the aromatic substrate of at least 2:1 is a common starting point, with some procedures using up to 3 equivalents.
Q3: What are the most common side products in this synthesis?
A3: Potential side products can include:
-
Unreacted starting material: Due to the deactivated nature of the substrate.
-
Isomeric products: While the acylation is expected to occur para to the activating amino group (before sulfonylation) or directed by the existing sulfonamido group, some ortho substitution might occur, though it is generally sterically hindered.
-
Products from cleavage or rearrangement: Under harsh conditions (high temperatures, excess catalyst), side reactions involving the sulfonamide group could potentially occur, although this is less common.
-
Polysubstitution: This is unlikely due to the deactivating nature of the acyl group once it has been added to the ring.[3]
Q4: How can I effectively purify the final product?
A4: Purification typically involves the following steps:
-
Hydrolysis of the reaction mixture: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.
-
Extraction: The product is then extracted into an organic solvent.
-
Base-acid workup: The organic layer can be washed with a weak base (like sodium bicarbonate solution) to extract the carboxylic acid product as its salt into the aqueous layer. The aqueous layer is then re-acidified to precipitate the purified product. This is an effective way to separate it from neutral organic impurities.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Solutions |
| No or minimal product formation | 1. Inactive Catalyst: Anhydrous AlCl₃ is highly hygroscopic and may have been deactivated by moisture. 2. Insufficient Catalyst: Not enough Lewis acid to overcome substrate and product complexation. 3. Low Reaction Temperature: The activation energy for the reaction with the deactivated ring is not being met. | 1. Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the stoichiometry of AlCl₃ to 2.5 or 3.0 equivalents relative to the sulfonamide. 3. Gradually increase the reaction temperature. Start at 0 °C for the initial mixing and then allow the reaction to warm to room temperature, or gently heat to 40-60 °C while carefully monitoring for side product formation. |
| Low Yield | 1. Incomplete Reaction: Reaction time may be too short. 2. Product Loss During Workup: The product may have some solubility in the aqueous layer, or the pH was not optimal for precipitation. | 1. Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. During the base-acid workup, ensure the aqueous layer is acidified to a pH of ~2 to ensure complete precipitation of the carboxylic acid. Perform multiple extractions with the organic solvent to maximize recovery. |
| Formation of an intractable tar or dark-colored mixture | 1. Reaction Temperature is Too High: This can lead to decomposition and polymerization side reactions. 2. Concentrated Reagents: High concentrations can lead to localized overheating and side reactions. | 1. Maintain a lower reaction temperature, especially during the addition of the Lewis acid. 2. Use a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene for very deactivated systems) to ensure proper mixing and heat dissipation. |
| Difficult product isolation/emulsion during workup | 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Formation of Aluminum Hydroxides: Excess AlCl₃ reacts with water to form gelatinous aluminum hydroxides. | 1. Ensure the reaction mixture is added slowly to a vigorously stirred ice/acid mixture. 2. The use of concentrated HCl in the quench helps to keep the aluminum salts in solution as soluble chloro-complexes. If an emulsion persists, filtration through a pad of Celite® may be helpful. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a generalized procedure based on standard Friedel-Crafts acylation principles for deactivated substrates. Optimization may be required.
Materials:
-
N-(4-aminophenyl)methanesulfonamide (or a suitable N-protected derivative)
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Appropriate solvents for extraction (e.g., Ethyl Acetate) and recrystallization (e.g., Ethanol/Water)
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(4-aminophenyl)methanesulfonamide (1.0 eq) and succinic anhydride (1.1 eq). Add anhydrous 1,2-dichloroethane as the solvent.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice-water bath. Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. The reaction is exothermic.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes. Then, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC. Gentle heating (40-50 °C) may be necessary to drive the reaction to completion.
-
Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.
-
Purification:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution.
-
Separate the aqueous bicarbonate layer (which now contains the sodium salt of the product) and wash it once with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous bicarbonate layer in an ice bath and slowly acidify with concentrated HCl to a pH of ~2. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product.
Logical Troubleshooting Flow
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Reddit. (2019). Stoichiometric Catalyst in Friedel Crafts Acylation. Retrieved from [Link]
-
Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Retrieved from [Link]
-
Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
Stiasni, N., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1384–1393. Retrieved from [Link]
-
YouTube. (2022). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why? Explanation with mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are performing this synthesis, which typically proceeds via a Friedel-Crafts acylation reaction. Here, we address common experimental failures in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
I. Pre-Reaction & Reagent-Related FAQs
This section focuses on issues that arise from the quality and handling of starting materials and the initial reaction setup. Proper preparation is paramount for a successful Friedel-Crafts acylation.
Question 1: My reaction shows no product formation or is extremely sluggish, with Thin Layer Chromatography (TLC) indicating only unreacted N-phenylmethanesulfonamide. What is the most likely cause?
Answer: This is a classic symptom of an inactive Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The success of a Friedel-Crafts acylation is critically dependent on the catalytic activity of AlCl₃ to generate the reactive acylium ion electrophile from succinic anhydride.[1][2]
-
Causality (The "Why"): Aluminum chloride is extremely hygroscopic and reacts violently with water.[3][4] Any moisture present in your solvent, reagents, or glassware will hydrolyze AlCl₃ to aluminum hydroxide (Al(OH)₃), rendering it catalytically inactive. Even atmospheric moisture can be sufficient to deactivate the catalyst surface.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a freshly opened bottle of anhydrous AlCl₃ or one that has been stored meticulously in a desiccator. Clumped or discolored AlCl₃ is a sign of hydration and should be discarded.
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven ( >100 °C) for several hours and allow to cool in a desiccator immediately before use.
-
Use a high-purity, anhydrous grade solvent (e.g., nitrobenzene or 1,2-dichloroethane) that has been dried over molecular sieves.
-
Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to ambient moisture.
-
-
Order of Addition: Add the N-phenylmethanesulfonamide and succinic anhydride to the solvent first. Then, add the aluminum chloride portion-wise while monitoring the temperature. This allows the AlCl₃ to complex with the carbonyls before other potential side reactions can occur.
-
Question 2: I am observing the formation of multiple unexpected spots on my TLC plate, and the final product is difficult to purify. What could be the issue?
Answer: The formation of multiple products often points to issues with the starting material's purity or sub-optimal reaction conditions leading to side reactions.
-
Causality (The "Why"): The Friedel-Crafts acylation is a powerful C-C bond-forming reaction, but it is not without limitations. The starting aromatic compound, N-phenylmethanesulfonamide, has two potential sites for reaction: the aromatic ring (C-acylation) and the sulfonamide nitrogen (N-acylation). While C-acylation is desired, competing N-acylation can occur under certain conditions. Furthermore, the product itself is a ketone, which can complex with the AlCl₃ catalyst.[5]
-
Troubleshooting Steps:
-
Characterize Starting Materials: Confirm the purity of your N-phenylmethanesulfonamide and succinic anhydride via NMR or melting point analysis. Impurities can lead to a cascade of unknown byproducts.
-
Control Reaction Temperature: Friedel-Crafts reactions can be exothermic. Running the reaction at too high a temperature can promote side reactions. Conversely, if the temperature is too low, the reaction may not proceed to completion. It is crucial to maintain the recommended temperature for your specific procedure, often involving initial cooling followed by a slow warm-up to room temperature or gentle heating.
-
Stoichiometry is Key: In contrast to many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount (or even an excess) of AlCl₃.[5] This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst. A sub-stoichiometric amount will result in incomplete conversion. A typical molar ratio is Arene:Anhydride:AlCl₃ of 1:1.1:2.2.
-
II. Reaction in Progress & Work-up Troubleshooting
This section addresses problems that become apparent during the reaction or during the isolation and purification stages.
Question 3: The reaction mixture has turned into a thick, un-stirrable slurry. Is this normal, and what should I do?
Answer: Yes, the formation of a thick precipitate is often normal for this reaction. It is the complex formed between the product ketone and the aluminum chloride catalyst.[5]
-
Causality (The "Why"): The product, this compound, is a ketone and a carboxylic acid. Both the ketone and carboxyl groups can act as Lewis bases and form a stable, often insoluble, complex with AlCl₃. This complexation is what drives the reaction to completion but can also cause practical stirring issues.
-
Troubleshooting Steps:
-
Mechanical Stirring: Ensure you are using a robust overhead mechanical stirrer rather than a magnetic stir bar, which can become ineffective in a thick slurry.
-
Sufficient Solvent: While concentration is important, ensure you have used enough solvent to maintain a mobile slurry. If the mixture becomes completely solid, you may need to carefully add a small amount of additional anhydrous solvent.
-
Work-up Procedure: The slurry will be resolved during the work-up. The standard procedure involves carefully quenching the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The acid hydrolyzes the aluminum complexes, breaking up the precipitate and allowing the product to be extracted.
-
Question 4: During the aqueous work-up, I'm getting a persistent emulsion, making the separation of organic and aqueous layers impossible. How can I resolve this?
Answer: Emulsion formation is a common problem during the work-up of Friedel-Crafts reactions due to the presence of aluminum salts.
-
Causality (The "Why"): Aluminum salts, particularly aluminum hydroxide (Al(OH)₃), can act as surfactants, stabilizing the interface between the organic and aqueous layers and preventing them from separating cleanly.
-
Troubleshooting Steps:
-
Add More Acid: Ensure the aqueous layer is strongly acidic (pH < 1) by adding more concentrated HCl. This helps keep the aluminum salts in their soluble Al³⁺ form.
-
Brine Wash: After the initial separation, wash the organic layer with a saturated sodium chloride (brine) solution. The high ionic strength of the brine solution helps to break up emulsions by increasing the polarity of the aqueous phase.
-
Filtration: In severe cases, you can filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break up the emulsion by physically removing the particulate matter that is stabilizing it.
-
Patience and Centrifugation: Sometimes, simply allowing the mixture to stand for an extended period in a separatory funnel can lead to separation. For small-scale reactions, centrifugation can be a very effective method to force the layers to separate.
-
III. Product Characterization & Purity FAQs
This section covers common questions related to the analysis and final purity of the synthesized compound.
Question 5: My final product yield is consistently low, even though the reaction appears to go to completion by TLC. Where am I losing my product?
Answer: Low isolated yield, despite good conversion, typically points to losses during the work-up and purification steps. The carboxylic acid functionality of the product introduces specific challenges.
-
Causality (The "Why"): The product has both a keto group and a carboxylic acid. Its solubility is highly pH-dependent. During the acidic work-up, the product is in its neutral, carboxylic acid form and is soluble in many organic solvents. However, it can be partially soluble in the acidic aqueous layer as well.
-
Troubleshooting Steps:
-
Thorough Extraction: Ensure you are extracting the aqueous layer multiple times (at least 3-4 times) with your chosen organic solvent (e.g., ethyl acetate) to recover all of the product.
-
Back-Extraction: An effective purification technique is to perform a basic extraction. After the initial work-up, extract the organic layer with a mild base like a saturated sodium bicarbonate solution. The product will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer with HCl to precipitate the pure product, which can be collected by filtration.
-
Avoid Strong Base: Do not use strong bases like sodium hydroxide for extraction, as this can potentially lead to hydrolysis or other side reactions.
-
Recrystallization Solvent: Carefully choose a recrystallization solvent system. A common choice is a mixture of ethanol and water, or ethyl acetate and hexanes. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
IV. Experimental Protocols & Data
Standard Synthesis Protocol
This is a representative protocol. Molar ratios and temperatures may need to be optimized.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an inert gas inlet.
-
Reagents: Charge the flask with N-phenylmethanesulfonamide (1.0 eq) and succinic anhydride (1.1 eq). Add anhydrous 1,2-dichloroethane as the solvent.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: Under a positive flow of nitrogen, add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers and perform a basic extraction using saturated sodium bicarbonate solution. Separate the aqueous layer, cool it in an ice bath, and re-acidify to pH 1-2 with concentrated HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Table 1: Troubleshooting Summary
| Problem | Likely Cause | Recommended Solution(s) |
| No/Low Conversion | Inactive AlCl₃ catalyst (moisture) | Use fresh, anhydrous AlCl₃; dry all glassware and solvents; run under inert atmosphere. |
| Multiple Products | Impure reagents; Sub-optimal temperature | Verify starting material purity; Maintain strict temperature control. |
| Low Isolated Yield | Inefficient extraction; Product loss during work-up | Perform multiple extractions; Use a base extraction/acid precipitation method for purification. |
| Thick Slurry/Stirring Failure | Product-catalyst complex formation | Use a mechanical stirrer; Ensure sufficient solvent volume. |
| Persistent Emulsion | Formation of aluminum salts | Ensure work-up is strongly acidic (pH<1); Wash organic layer with brine; Filter through Celite®. |
V. Diagrams & Workflows
General Reaction and Troubleshooting Workflow
This diagram outlines the logical flow from reaction setup through troubleshooting common failure points.
Caption: Troubleshooting workflow for the Friedel-Crafts acylation synthesis.
Reaction Mechanism: Desired vs. Side Reaction
This diagram illustrates the desired C-acylation pathway versus a potential N-acylation side reaction.
Caption: Desired C-acylation vs. potential N-acylation side reaction.
References
-
Vedantu. (n.d.). The function of AlCl3 in Friedel Crafts reaction is class 12 chemistry CBSE. Available at: [Link]
-
Various Authors. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?. Quora. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]
-
Chemistry Simplified. (n.d.). Drawbacks of Friedel Craft Acylation Reaction. Available at: [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Available at: [Link]
Sources
Technical Support Center: Reactions of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid with Amines
Welcome to the technical support guide for researchers utilizing 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid in amine-based coupling reactions. This molecule, possessing both a carboxylic acid and a ketone, presents unique chemoselectivity challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues, explain the underlying chemical principles, and provide robust, field-tested protocols to ensure the success of your experiments.
FAQ 1: My primary amide coupling reaction is inefficient or failing. What are the likely causes and solutions?
Short Answer: Low yields in the intended amide coupling at the carboxylic acid site are typically due to suboptimal activation, incorrect pH, reagent degradation, or competing side reactions.
The Technical Deep Dive: The target reaction is the formation of an amide bond between the carboxylic acid of your keto-acid and a primary or secondary amine. This requires the carboxylic acid's hydroxyl group to be converted into a better leaving group. This is achieved using coupling reagents like carbodiimides (e.g., EDC) often in conjunction with an additive (e.g., NHS or HOBt).
Several factors can disrupt this process:
-
Reagent Inactivity: EDC and NHS are highly sensitive to moisture. Degradation leads to incomplete activation of the carboxylic acid.[1]
-
Suboptimal pH: The reaction proceeds in two main stages, each with a different optimal pH. Carboxylic acid activation by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent nucleophilic attack by the amine on the activated ester is favored at a more basic pH (7.2-8.5).[1][2] Running the entire reaction at a single, non-optimal pH will compromise efficiency.
-
Competing Nucleophiles: Using buffers that contain primary amines (e.g., Tris) or other nucleophiles will consume your activated ester, directly competing with your desired amine reactant.[1][2]
-
Hydrolysis: The activated NHS-ester intermediate is susceptible to hydrolysis, especially in aqueous solutions, which reverts it back to the starting carboxylic acid.[1]
Troubleshooting and Optimization Protocol
| Problem | Potential Cause | Recommended Solution |
| Low or No Product | Inactive EDC/NHS reagents. | Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature in a desiccator before opening to prevent moisture condensation.[1] Store at -20°C under desiccation.[1] |
| Incorrect pH for one or both reaction steps. | Implement a two-step pH protocol. Use a non-amine buffer like MES for the activation step at pH 5-6.[2] Then, add the amine and adjust the pH to 7.2-8.0 for the coupling step using a buffer like PBS or a non-nucleophilic organic base (e.g., DIPEA) in organic solvents.[1][2] | |
| Presence of competing nucleophiles in buffers. | Avoid buffers containing primary amines (Tris, glycine).[1][2] Use MES for activation and PBS or borate buffers for coupling.[3] | |
| Multiple Spots on TLC/LCMS | Hydrolysis of the activated intermediate. | Perform the reaction promptly after activation.[1] If possible, use anhydrous solvents (e.g., DMF, DCM) to minimize water content.[4] |
| Steric Hindrance. | For bulky amines or acids, consider more potent coupling reagents like HATU or T3P.[4][5] Alternatively, convert the carboxylic acid to an acyl fluoride, which can be more reactive.[6] |
FAQ 2: An unexpected impurity is forming, characterized by a C=N bond. What is this side reaction and how can I prevent it?
Short Answer: You are likely observing the formation of an imine (also known as a Schiff base), which results from the reaction of your amine with the ketone functional group on the starting material. This is a common and reversible side reaction.[7][8][9]
The Technical Deep Dive: The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic attack by primary amines. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.[10][11]
This side reaction is heavily influenced by pH and the presence of water:
-
Acid Catalysis: The reaction is catalyzed by mild acid, which protonates the ketone's oxygen, making the carbonyl carbon more electrophilic. The optimal pH for imine formation is typically around 4-5.[10][12][13]
-
Equilibrium: The reaction is reversible. The formation of the imine produces water.[7][10] According to Le Châtelier's principle, removing water will drive the equilibrium toward the imine product, while an excess of water can hydrolyze the imine back to the ketone and amine.
Protocol for Minimizing Imine Formation
To favor amide coupling over imine formation, the key is to control the reaction conditions to kinetically and thermodynamically favor the desired pathway.
-
Prioritize Carboxylic Acid Activation: Before introducing the amine, ensure the carboxylic acid is fully activated.
-
Dissolve the keto-acid (1.0 eq) in anhydrous DMF or DCM.
-
Add your coupling reagent (e.g., EDC, 1.2 eq) and additive (e.g., Sulfo-NHS, 1.2 eq).
-
If using an organic solvent, add a non-nucleophilic base like DIPEA (2.0 eq). If in an aqueous system, use MES buffer to maintain a pH of 5-6.[2]
-
Stir this activation mixture for 15-30 minutes at room temperature.[1]
-
-
Control pH During Amine Addition: The nucleophilicity of the amine is crucial.
-
Add the amine (1.0-1.1 eq) to the pre-activated mixture.
-
Immediately adjust the pH to 7.2-8.0.[1] This deprotonates the amine, maximizing its nucleophilicity for attacking the activated ester, while disfavoring the acid-catalyzed imine formation pathway. The higher pH also helps prevent protonation of the amine, which would render it non-nucleophilic.[13]
-
-
Manage Water Content:
FAQ 3: Can the sulfonamide group participate in side reactions?
Short Answer: Under typical amide coupling conditions, the sulfonamide group (—NHSO₂CH₃) is generally stable and unreactive.
The Technical Deep Dive: The proton on the sulfonamide nitrogen is acidic, but it is a much weaker nucleophile than the primary/secondary amine you are using for the coupling. Significant reaction at this site would require very strong bases (e.g., organometallics) or harsh conditions not employed in standard amide synthesis. You can be confident that this group will remain an inert spectator in your reaction.
FAQ 4: How can I confirm which product I have formed?
Short Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
The Technical Deep Dive: Differentiating between the desired amide and the imine side product is straightforward with standard analytical techniques.
Analytical Characterization Summary
| Technique | Desired Amide Product | Imine Side Product |
| ¹H NMR | Expect to see the characteristic broad singlet for the new amide N-H proton. The methylene protons (-CH₂-CH₂-) next to the newly formed amide will show a distinct chemical shift. | The carboxylic acid proton signal will disappear. A new set of signals corresponding to the imine C=N-R group will appear. The methylene protons adjacent to the ketone will be significantly shifted due to the change from C=O to C=N. |
| ¹³C NMR | A new amide carbonyl signal will appear (typically ~165-175 ppm). The ketone carbonyl signal (~190-200 ppm) will remain. The carboxylic acid carbonyl signal will disappear. | The carboxylic acid carbonyl signal will remain. The ketone carbonyl signal will disappear and be replaced by a new imine carbon signal (typically ~160-170 ppm). |
| FT-IR | A new strong C=O stretch for the amide will appear (~1650 cm⁻¹). The broad O-H stretch of the carboxylic acid will disappear. The ketone C=O stretch (~1680 cm⁻¹) will remain. | A new C=N stretch will appear (~1640-1690 cm⁻¹), which can sometimes overlap with carbonyl signals. The broad O-H stretch of the carboxylic acid will remain. The ketone C=O stretch will disappear. |
| Mass Spec | The molecular weight will correspond to the addition of the amine and the loss of one molecule of water (18 Da) from the starting materials. | The molecular weight will correspond to the addition of the amine and the loss of one molecule of water (18 Da) from the starting materials. Note: MS alone cannot distinguish between the two isomers. |
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in EDC/NHS coupling reactions with PEG. BenchChem.
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem.
- Wikipedia.
- Master Organic Chemistry.
- Master Organic Chemistry. (2022, March 7).
- Lumen Learning. 21.4.
- Chemistry Steps. Imines from Aldehydes and Ketones with Primary Amines.
- OpenStax. (2023, September 20). 19.
- ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
- BenchChem.
- KPU Pressbooks. 2.
- JoVE. (2023, February 6).
- Reddit. (2022, March 24). amide coupling help. r/Chempros.
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Organic & Biomolecular Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]
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- 9. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
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- 12. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 13. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis and optimization of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific chemical synthesis. Here, we will delve into the underlying principles of the reaction, troubleshoot common experimental hurdles, and provide robust protocols to ensure the successful and efficient production of your target compound.
Introduction: The Chemistry at Play
The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution involves the reaction of an activated acyl group with an aromatic ring. In this specific case, the aromatic substrate is N-phenylmethanesulfonamide or a related derivative, and the acylating agent is succinic anhydride. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[2]
The core challenge in this synthesis lies in the electronic nature of the N-phenylmethanesulfonamide starting material. The methylsulfonamido (-NHSO₂CH₃) group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[3] This deactivation can lead to sluggish reactions and require more forcing conditions compared to the acylation of more electron-rich aromatic compounds. Understanding this electronic effect is paramount to optimizing the reaction conditions and troubleshooting any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a Friedel-Crafts acylation. The overall transformation is as follows:
Caption: General reaction scheme for the synthesis.
Q2: Why is my reaction not proceeding to completion?
A2: The most likely reason is the deactivating effect of the methylsulfonamido group on the aromatic ring.[3] This reduces the nucleophilicity of the benzene ring, making it less reactive towards the electrophilic acylium ion generated from succinic anhydride and the Lewis acid catalyst. To overcome this, you may need to adjust the reaction conditions, such as increasing the temperature, using a stronger Lewis acid, or extending the reaction time.
Q3: What are the common impurities I should look out for?
A3: Common impurities can include unreacted starting materials (N-phenylmethanesulfonamide and succinic acid, the hydrolyzed form of the anhydride), polysubstituted byproducts (though less likely with deactivated rings), and regioisomers if the starting material has other substituents.[4] The purification process is crucial to remove these impurities.
Q4: Which analytical techniques are best for monitoring the reaction and characterizing the product?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.[5][6] Infrared (IR) spectroscopy can also be useful for identifying the characteristic carbonyl and sulfonamido functional groups.[7]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
| Symptom | Possible Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst. 2. Deactivated Aromatic Ring: The electron-withdrawing sulfonamido group makes the Friedel-Crafts acylation inherently difficult. 3. Low Reaction Temperature: The activation energy for the reaction with a deactivated ring is high, requiring sufficient thermal energy. | 1. Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase Catalyst Stoichiometry: A stoichiometric amount or even a slight excess of the Lewis acid may be necessary to drive the reaction forward. The catalyst complexes with the product, so at least one equivalent is consumed.[8] 3. Optimize Temperature: Gradually increase the reaction temperature. Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of starting materials and products, resulting in polymerization and charring. 2. Side Reactions: Strong Lewis acids can promote unwanted side reactions, especially at elevated temperatures. | 1. Controlled Heating: Use an oil bath for precise temperature control. Avoid localized overheating. 2. Alternative Catalysts: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require longer reaction times.[9] |
| Product is an "Oil" and Difficult to Purify | 1. Presence of Impurities: Oily products are often indicative of a mixture of compounds with depressed melting points. 2. Incomplete Hydrolysis of the Aluminum Complex: The product initially forms a complex with the aluminum chloride catalyst. Incomplete workup can leave residual aluminum salts, leading to a sticky product. | 1. Thorough Purification: Employ column chromatography for purification if recrystallization fails. A silica gel column with a gradient elution of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.[10] 2. Vigorous Workup: During the aqueous workup, ensure vigorous stirring and sufficient addition of acid (e.g., HCl) to completely break down the aluminum complex. |
| Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: Unreacted starting materials will appear as separate spots. 2. Formation of Isomers: If the starting N-phenylmethanesulfonamide has other substituents, acylation could occur at different positions on the ring. 3. Polysubstitution: Although less common with deactivated rings, it's a possibility under harsh conditions. | 1. Optimize Reaction Time: Monitor the reaction over time to determine the point of maximum conversion of the starting material. 2. Characterize Byproducts: Isolate and characterize the major byproducts to understand the regioselectivity of your reaction. This may require spectroscopic analysis. 3. Control Stoichiometry: Use a precise 1:1 molar ratio of the aromatic substrate to succinic anhydride to minimize polysubstitution. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This is a representative protocol and may require optimization based on your specific laboratory conditions and the purity of your reagents. Always perform a risk assessment before starting any chemical synthesis.
Materials:
-
N-phenylmethanesulfonamide
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., 1,2-dichloroethane)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Crushed ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add N-phenylmethanesulfonamide (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane via a syringe. Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: Cool the flask in an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.2 eq). The addition is exothermic and should be done slowly to maintain the temperature below 10 °C.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of succinic anhydride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Experimental workflow for the synthesis.
Protocol 2: Purification by Recrystallization
Principle: This method relies on the differential solubility of the desired product and impurities in a hot versus cold solvent.[4]
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Aromatic Substrate | N-phenylmethanesulfonamide | The starting material for the Friedel-Crafts acylation. |
| Acylating Agent | Succinic anhydride | Provides the four-carbon chain for the butanoic acid moiety. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid required to activate the succinic anhydride and drive the reaction with the deactivated ring. |
| Solvent | Anhydrous Dichloromethane (DCM) | A common solvent for Friedel-Crafts reactions that is relatively inert and has a convenient boiling point for reflux. |
| Temperature | Reflux (approx. 40 °C for DCM) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Purification Method | Recrystallization or Column Chromatography | To remove unreacted starting materials and any byproducts. |
Conclusion
The synthesis of this compound via Friedel-Crafts acylation presents a unique set of challenges due to the electron-withdrawing nature of the sulfonamido group. However, with careful control of reaction conditions, meticulous attention to anhydrous techniques, and a systematic approach to troubleshooting, high yields of the pure product can be reliably obtained. This guide provides the foundational knowledge and practical steps to empower researchers to optimize this important synthetic transformation.
References
-
Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]
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PubChem. This compound. [Link]
-
Ranu, B. C., et al. (2015). Friedel-Crafts acylation reaction catalyzed by silica supported sulfonic acids. ARKIVOC, 2015(vii), 1-9. [Link]
-
Stoyanov, E. V., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1334-1342. [Link]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
ResearchGate. 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate. Optimized geometry of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
-
University of Mysore Eprints. Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. [Link]
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- 7. Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid - uomeprints [eprints.uni-mysore.ac.in]
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. This document provides in-depth, experience-driven guidance in a question-and-answer format to anticipate and troubleshoot challenges encountered during experimental studies. Our approach is grounded in chemical principles and validated methodologies to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Stability Profile
This section addresses foundational questions regarding the intrinsic stability of this compound, based on its chemical structure.
Q1: What are the primary functional groups in this compound, and how do they influence its degradation profile?
A1: The molecule possesses three key functional groups that dictate its stability: an aromatic sulfonamide , an aromatic ketone , and a carboxylic acid .
-
Sulfonamide Group: The methylsulfonamido (-NHSO₂CH₃) moiety is generally robust. Sulfonamides are known to be hydrolytically stable under neutral and alkaline conditions.[1][2] However, under forcing acidic conditions (low pH) and elevated temperatures, the S-N bond can undergo hydrolytic cleavage.[3]
-
Aromatic Ketone Group: The benzoyl moiety (C₆H₄-C=O) is a strong chromophore, making the molecule susceptible to photodegradation. Aromatic ketones can undergo photoreduction to the corresponding alcohol or participate in photosensitized oxidative processes.[4][5][6]
-
Butanoic Acid Side Chain: The 4-oxobutanoic acid portion contains both a ketone and a carboxylic acid. This aliphatic chain can be a target for oxidative degradation, potentially leading to chain cleavage.[7][8]
Understanding these individual liabilities is the first step in designing robust forced degradation studies.
Q2: Based on its structure, what are the most probable degradation pathways under typical forced degradation conditions?
A2: We can anticipate three primary degradation pathways, which should be the focus of your initial investigations:
-
Acid-Catalyzed Hydrolysis: Cleavage of the sulfonamide S-N bond is the most likely hydrolytic pathway, yielding 4-amino-phenyl-4-oxobutanoic acid and methanesulfonic acid. This is typically slow and requires harsh conditions (e.g., strong acid, heat).[3]
-
Oxidative Degradation: The butanoic acid chain and the aromatic ring are potential sites of oxidation. Attack by oxidative species (e.g., hydroxyl radicals from H₂O₂) could lead to hydroxylation of the aromatic ring or cleavage of the aliphatic chain.
-
Photodegradation: Due to the aromatic ketone, exposure to UV light is expected to be a significant degradation route. The primary pathway would likely be the reduction of the ketone to a secondary alcohol, forming 4-(4-(Methylsulfonamido)phenyl)-4-hydroxybutanoic acid.
The following diagram illustrates these predicted primary pathways.
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Poor Solubility of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Welcome to the technical support center for 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and advance your research.
I. Understanding the Molecule: Physicochemical Properties
Before delving into solubility enhancement techniques, it is crucial to understand the inherent properties of this compound. The molecule possesses both a carboxylic acid and a sulfonamide group, which significantly influence its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅S | [1][2][3] |
| Molecular Weight | 271.29 g/mol | [1] |
| Structure | Aromatic ketone with a butanoic acid chain and a methylsulfonamido group. | [1] |
| Functional Groups | Carboxylic acid, sulfonamide, ketone, aromatic ring. | [2] |
The presence of both an acidic carboxylic group and a weakly acidic sulfonamide group suggests that the solubility of this compound will be highly dependent on pH.
II. Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in aqueous solutions?
A1: The poor aqueous solubility is likely due to the presence of the hydrophobic aromatic ring and the overall molecular structure. While the carboxylic acid and sulfonamide groups can be ionized to improve solubility, the un-ionized form of the molecule is expected to have limited solubility in water.
Q2: What is the first step I should take to improve the solubility of my compound?
A2: The most straightforward initial approach is to modulate the pH of your solution. Since the molecule has a carboxylic acid group, increasing the pH above its pKa will deprotonate the acid, forming a more soluble carboxylate salt.
Q3: Are there any common solvents that can be used to dissolve this compound?
A3: While aqueous solubility is often the goal, for stock solutions, organic solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used. However, it's important to consider the compatibility of these solvents with your specific experimental system.
Q4: Can I use surfactants to improve solubility?
A4: Yes, surfactants can be effective. They work by forming micelles that encapsulate the poorly soluble drug, thereby increasing its apparent solubility in the aqueous medium.
III. Troubleshooting Guides: Step-by-Step Solutions
Guide 1: pH Adjustment for Solubility Enhancement
The solubility of ionizable drugs is pH-dependent, with the ionized form being more soluble than the neutral form.[4] For a compound with a carboxylic acid, increasing the pH will lead to deprotonation and the formation of a more soluble salt.
Protocol for pH-Dependent Solubility Determination:
-
Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add excess compound: To a fixed volume of each buffer, add an excess amount of this compound.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. This is commonly done using the shake-flask method.[5][6]
-
Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility profile: Plot the measured solubility as a function of pH to determine the pH range for optimal solubility.
Guide 2: Utilizing Co-solvents to Improve Solubility
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7][8] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][9]
Protocol for Co-solvent Screening:
-
Select a range of co-solvents: Choose several pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare stock solutions: Dissolve the compound in each co-solvent to create concentrated stock solutions.
-
Prepare co-solvent/water mixtures: Create a series of solutions with varying percentages of the co-solvent in water (e.g., 10%, 20%, 30% v/v).
-
Determine solubility: Add an excess of the compound to each co-solvent/water mixture and determine the equilibrium solubility as described in the pH adjustment protocol.
-
Evaluate and select: Compare the solubility enhancement for each co-solvent and concentration to identify the most effective system for your needs. Be mindful of potential toxicity or interference of the co-solvent in your downstream applications.
Guide 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its aqueous solubility.[10][11][12]
Protocol for Cyclodextrin-Mediated Solubilization:
-
Choose a cyclodextrin: Select a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Phase solubility study: Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate and analyze: Shake the mixtures to reach equilibrium and then determine the concentration of the dissolved compound in each solution.
-
Analyze the results: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The shape of the curve will indicate the stoichiometry of the inclusion complex and the extent of solubility enhancement.
Guide 4: Formulation as a Solid Dispersion
Solid dispersions involve dispersing the active pharmaceutical ingredient (API) in an inert carrier matrix at the solid state.[13] This can enhance solubility by converting the drug into an amorphous, more soluble form.[14]
Workflow for Developing a Solid Dispersion:
-
Carrier selection: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).
-
Method of preparation:
-
Solvent evaporation: Dissolve both the compound and the carrier in a common solvent, then evaporate the solvent to obtain a solid dispersion.
-
Melting (Fusion) method / Hot-Melt Extrusion: Heat a mixture of the compound and a thermally stable carrier until it melts, then cool rapidly to form a solid dispersion.[15]
-
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the compound.
-
Dissolution testing: Perform dissolution studies on the solid dispersion to evaluate the improvement in dissolution rate and extent compared to the pure compound.
IV. Visualizing the Workflow
A systematic approach is key to efficiently resolving solubility issues. The following diagram outlines a decision-making workflow.
Sources
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- 2. 100632-57-3|this compound|BLD Pharm [bldpharm.com]
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- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Production of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Welcome to the technical support guide for the synthesis and scale-up of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to build a robust, scalable process.
The primary synthetic route to this molecule is the Friedel-Crafts acylation of N-phenylmethanesulfonamide with succinic anhydride. While fundamentally a classic electrophilic aromatic substitution, the electronic properties of the sulfonamide group present specific, often frustrating, challenges that become more pronounced upon scale-up. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Section 1: Synthetic Pathway and Core Mechanism
The synthesis is achieved via a Lewis acid-catalyzed Friedel-Crafts acylation. An understanding of this workflow is critical for effective troubleshooting.
Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis and scale-up in a direct question-and-answer format.
Category 1: Low Reaction Yield & Conversion
Question 1: My reaction yield is consistently low or stalls completely. What are the primary causes?
Answer: This is the most frequently reported issue and typically stems from the inherent limitations of the Friedel-Crafts reaction when applied to deactivated aromatic rings.
-
Causality 1: Deactivating Nature of the Sulfonamide Group: The N-sulfonyl group (-NHSO₂CH₃) is strongly electron-withdrawing. This reduces the nucleophilicity of the phenyl ring, making it less reactive towards the electrophilic acylium ion. Unlike activating groups that facilitate the reaction, this deactivation slows the reaction rate significantly and requires more forcing conditions.
-
Causality 2: Insufficient or Inactive Catalyst: Aluminum chloride (AlCl₃) is not a true catalyst here; it's a reagent consumed in the reaction. It complexes with the carbonyl oxygen of succinic anhydride to form the reactive acylium ion, and it also complexes with the carbonyl oxygen of the final product. Therefore, at least two equivalents of AlCl₃ are required : one for the anhydride and one for the product ketone. On a large scale, inefficient mixing can leave pockets of unreacted AlCl₃. Furthermore, AlCl₃ is extremely hygroscopic. Any moisture in the reactants or solvent will decompose it, rendering it inactive and generating HCl gas.[1]
-
Causality 3: Inadequate Temperature: Due to the deactivated substrate, higher temperatures are often necessary to drive the reaction to completion. However, this must be balanced against the risk of side reactions. A typical starting point is refluxing dichloromethane (DCM), but a higher boiling solvent like nitrobenzene or 1,2-dichloroethane may be required, albeit with greater safety and purification challenges.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C overnight) and cool under a stream of nitrogen or argon. Use freshly opened or distilled anhydrous solvents.
-
Verify Catalyst Stoichiometry: Use a minimum of 2.2 equivalents of high-purity, anhydrous AlCl₃. For scale-up, consider adding the catalyst in portions to control the initial exotherm.
-
Optimize Temperature & Solvent: Start with a lower-boiling solvent (e.g., DCM) and monitor the reaction by TLC or HPLC. If conversion stalls, consider carefully switching to a higher-boiling solvent.
-
Order of Addition: The standard procedure involves adding the AlCl₃ to the solvent, followed by the N-phenylmethanesulfonamide, and finally, the portion-wise addition of succinic anhydride to control the exotherm.[2]
Question 2: My reaction works on a 1g scale, but the yield drops dramatically at 100g. What scale-up factors are at play?
Answer: This is a classic scale-up challenge related to mass and heat transfer.
-
Causality 1: Poor Heat Dissipation: The formation of the acylium ion-AlCl₃ complex is highly exothermic.[1] A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. A large reactor has a much smaller ratio, causing heat to build up internally. This can lead to localized "hot spots," causing solvent boiling and promoting side reactions or decomposition.
-
Causality 2: Inefficient Mixing: On a small scale, a magnetic stir bar is sufficient. On a larger scale, mechanical overhead stirring is essential. Inefficient mixing leads to poor distribution of the catalyst and reactants, causing reaction rates to plummet and creating the potential for localized exotherms upon addition of reagents. Handling the thick slurry that often forms can be particularly challenging.
Troubleshooting Protocol:
-
Controlled Reagent Addition: Add the succinic anhydride or AlCl₃ slowly via an addition funnel or syringe pump, carefully monitoring the internal temperature. Do not let the internal temperature exceed the target.
-
Robust Cooling: Ensure your reactor is equipped with an appropriately sized cooling bath (e.g., ice-water, cryocooler) capable of handling the total reaction exotherm.
-
Mechanical Stirring: Use an overhead stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing of the heterogeneous mixture.
-
Reverse Addition: In some cases, adding the substrate/solvent slurry to the catalyst (reverse addition) can help control the exotherm, but this must be validated on a small scale first.
Category 2: Purity & Side Reactions
Question 3: My final product is contaminated with a persistent, hard-to-remove impurity. What could it be?
Answer: Besides unreacted starting material, the most likely impurity is the isomeric product or a product from an alternative reaction pathway.
-
Causality 1: Isomer Formation (ortho-Acylation): While the sulfonamide group is a para-director, a small amount of the ortho-acylated product (2-(Methylsulfonamido)phenyl)-4-oxobutanoic acid) can form. This isomer often has very similar polarity to the desired para-product, making chromatographic or simple crystallization separation difficult.
-
Causality 2: Substrate Decomposition: Under harsh conditions (high temperature, excess Lewis acid), cleavage of the N-S bond in the sulfonamide can occur, leading to various aniline-related byproducts.
Troubleshooting Protocol:
-
Confirm Impurity Structure: If possible, isolate and characterize the impurity by LC-MS and NMR to confirm its identity. Knowing what it is makes it easier to prevent its formation.
-
Control Temperature: Avoid excessive heating. The formation of side products is often more temperature-sensitive than the main reaction. Find the minimum temperature required for an acceptable reaction rate.
-
Purification via pH Swing: The product is a carboxylic acid. This property is key for purification.
-
Step-by-Step Purification Method:
-
After the aqueous work-up, extract the crude product into an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and then brine.
-
Extract the organic layer with an aqueous base solution (e.g., 5% Sodium Bicarbonate or 1M Sodium Hydroxide).[2] The desired acidic product will move to the aqueous layer, leaving non-acidic impurities behind.
-
Separate the layers. Carefully acidify the aqueous layer with cold dilute HCl until the pH is ~2.
-
The purified product will precipitate out of the solution. Filter, wash with cold water, and dry under vacuum.
-
-
Category 3: Work-up & Isolation
Question 4: The work-up is problematic. I get a thick, unfilterable emulsion or a solid mass when I quench the reaction. How can I improve this?
Answer: This is caused by the formation of aluminum hydroxides and residual product-catalyst complexes during the quench. Proper quenching technique is vital.
-
Causality: Pouring the reaction mixture into water is highly exothermic and can be dangerous on a large scale. Simply adding water to the reaction mixture often results in the formation of gelatinous aluminum hydroxide (Al(OH)₃), which traps the product and makes filtration and extraction nearly impossible.
Troubleshooting Protocol:
-
Controlled Quench: The best practice is to slowly and carefully pour the completed reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.
-
Rationale: The acid keeps the aluminum salts soluble as chloro-aluminum species (e.g., [Al(H₂O)₆]³⁺), preventing the formation of the gelatinous hydroxide. The ice absorbs the significant heat of quenching.[2]
-
Solvent Considerations: After quenching, you may need to add an organic solvent like Ethyl Acetate to fully dissolve the product before separating the layers. If the product precipitates directly upon quenching, it can be isolated by filtration, but an acidic wash of the crude solid is recommended to remove trapped aluminum salts.
Caption: Troubleshooting flowchart for low-yield Friedel-Crafts acylation reactions.
Section 3: Data Summary & Recommended Parameters
While optimal conditions must be determined empirically for each specific scale, the following table provides a validated starting point for process development.
| Parameter | Recommended Range / Condition | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Start with DCM. Use DCE for higher temperatures if needed, but be aware of its higher toxicity. Ensure solvent is anhydrous. |
| N-phenylmethanesulfonamide | 1.0 equivalent | Limiting reagent. Must be dry. |
| Succinic Anhydride | 1.0 - 1.1 equivalents | A slight excess can help drive the reaction. Must be dry. |
| Aluminum Chloride (AlCl₃) | 2.2 - 2.5 equivalents | Stoichiometric amount is required to activate the anhydride and complex with the product. Must be anhydrous. |
| Temperature | 0°C to Reflux | Add reagents at 0°C to control initial exotherm, then warm to reflux. Monitor reaction progress to avoid prolonged heating. |
| Reaction Time | 4 - 24 hours | Highly dependent on temperature and substrate reactivity. Monitor by TLC or HPLC until starting material is consumed. |
| Work-up | Quench into HCl / Ice Slurry | Prevents formation of gelatinous aluminum hydroxide and controls the quench exotherm.[2] |
| Purification | Base/Acid Extraction (pH Swing) | Highly effective for separating the acidic product from neutral or basic impurities.[2] |
References
-
PrepChem. Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. [Link]
-
Al-Musa, S., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Center for Biotechnology Information. [Link]
-
KOBKEATTHAWIN, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]
-
Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
ChemBK. 4-OXO-4-PHENYLBUTANOIC ACID. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]
-
Norris, J. (2018). Friedel-Crafts Acylation. YouTube. [Link]
Sources
Technical Support Center: Characterizing Impurities in 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Welcome to the technical support guide for the characterization of impurities in 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this active pharmaceutical ingredient (API). Adherence to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), is critical for ensuring the safety and efficacy of pharmaceutical products.[1][2][3] This guide provides in-depth, experience-based insights and troubleshooting protocols to support your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources and types of impurities in this compound?
A1: Impurities can be introduced at various stages of the manufacturing process and storage.[3] For this compound, they are typically classified as organic, inorganic, or residual solvents.[4][5][6]
-
Organic Impurities: These are the most common and can include:
-
Starting Materials: Unreacted N-(4-acetylphenyl)methanesulfonamide or succinic anhydride.
-
By-products: Arising from side reactions during the synthesis, which is often a Friedel-Crafts acylation.[7] Potential by-products could result from alternative acylation positions on the aromatic ring or reactions involving residual moisture.
-
Intermediates: Incomplete conversion of reaction intermediates to the final product.
-
Degradation Products: Formed during storage or manufacturing due to factors like hydrolysis, oxidation, or photolytic cleavage.[8]
-
-
Inorganic Impurities: These may originate from the manufacturing process and include reagents, catalysts (like aluminum chloride used in Friedel-Crafts reactions), heavy metals, or other residual metals.[4][9][10]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[4] Their control is guided by the ICH Q3C guidelines.[2][11]
Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A2: The ICH Q3A(R2) guideline provides a framework for managing impurities in new drug substances.[2][4][11] The thresholds are based on the maximum daily dose of the drug.
| Threshold Type | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[2]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[2]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[4][5]
Q3: What is the recommended initial analytical approach for a new batch of this compound?
A3: A high-performance liquid chromatography (HPLC) method with UV detection is the industry standard for initial impurity profiling due to its ability to separate and quantify impurities.[1][12][13][14][15]
-
Initial Screening: A gradient reversed-phase HPLC method is often a good starting point to separate compounds with a range of polarities.
-
Method Development: If co-elution of impurities with the main peak or other components occurs, further method development is necessary.[13] This may involve adjusting the mobile phase composition, pH, column type, or temperature.[14][16]
Troubleshooting Guides
Scenario 1: Unexpected Peaks in Your HPLC Chromatogram
Problem: Your HPLC analysis of a this compound sample shows several unexpected peaks that are above the reporting threshold.
Troubleshooting Workflow:
Caption: Workflow for the identification of unknown impurities.
Step-by-Step Protocols:
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To obtain the molecular weight of the unknown impurity. [17][18]* Protocol:
-
Utilize the developed HPLC method coupled to a mass spectrometer.
-
Ionize the eluting compounds using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
Analyze the mass-to-charge ratio (m/z) of the ions to determine the molecular weight of the impurity. LC-MS is a powerful tool for this purpose, offering high sensitivity and specificity. [17][19][20]* Interpretation: The molecular weight provides the first crucial piece of information for proposing potential structures, especially when considering the starting materials and possible side reactions of the synthesis.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the elemental composition of the impurity.
-
Protocol:
-
Perform LC-MS analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). [21] 2. The instrument's high mass accuracy allows for the determination of the elemental formula from the measured mass.
-
-
Interpretation: The elemental composition significantly narrows down the possible chemical structures for the impurity.
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To obtain structural fragments of the impurity to aid in its identification.
-
Protocol:
-
Isolate the ion corresponding to the impurity's molecular weight in the mass spectrometer.
-
Fragment the isolated ion through collision-induced dissociation.
-
Analyze the resulting fragment ions.
-
-
Interpretation: The fragmentation pattern provides detailed information about the impurity's structure, which can be used to confirm or refute proposed structures. [12][17] 4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain definitive structural information. [22][23]* Protocol:
-
If the structure is still ambiguous, isolate a sufficient quantity of the impurity using preparative HPLC.
-
Dissolve the isolated impurity in a suitable deuterated solvent.
-
Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. [24]* Interpretation: NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms, allowing for unambiguous structure elucidation. [22][25][26]It is considered the gold standard for structural characterization. [22]
-
Scenario 2: My FT-IR spectrum shows unexpected absorptions.
Problem: The Fourier-Transform Infrared (FT-IR) spectrum of your this compound sample has additional peaks not corresponding to the main compound.
Troubleshooting Steps:
-
Reference Spectrum Comparison: Compare your sample's spectrum to a reference spectrum of a pure standard if available.
-
Functional Group Analysis: FT-IR is excellent for identifying functional groups. [27][28]Analyze the unexpected peaks to determine which functional groups they might represent. For example:
-
A broad peak around 3200-3600 cm⁻¹ could indicate the presence of an alcohol or water.
-
Sharp peaks in the 1600-1800 cm⁻¹ region could suggest the presence of other carbonyl-containing impurities.
-
-
Correlation with Other Techniques: Use the information from FT-IR to support the data obtained from other techniques like LC-MS and NMR. FT-IR can be a rapid screening tool to suggest the types of impurities present. [29][30][31]While FT-IR is valuable for identifying functional groups, it has limitations in definitively identifying unknown impurities without reference standards. [27]
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - European Medicines Agency (EMA). [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS - Taylor & Francis. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. [Link]
-
Advancing Detection of Unknown Impurities | Pharmaceutical Technology. [Link]
-
Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [Link]
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
FTIR vs LC-MS: Detecting Pharmaceutical Impurities - Patsnap Eureka. [Link]
-
Review on the modern analytical advancements in impurities testing. [Link]
-
Unknown Impurity Identification - ResolveMass Laboratories Inc. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
Impurities in new drug substance| ICH Q3A(R2) - YouTube. [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. [Link]
-
The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd. [Link]
-
Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. - ResearchGate. [Link]
-
Troubleshooting in HPLC: A Review - IJSDR. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. [Link]
-
POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW - IJNRD. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Structure Elucidation and NMR - Hypha Discovery. [Link]
-
Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. [Link]
-
Ch12: Friedel-Crafts limitations - University of Calgary. [Link]
-
This compound | C11H13NO5S | CID 11369274. [Link]
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. [Link]
-
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. [Link]
Sources
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. pharma.gally.ch [pharma.gally.ch]
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Validation & Comparative
A Comparative Guide to 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid and Structurally Similar mPGES-1 Inhibitors
For researchers and drug development professionals navigating the landscape of anti-inflammatory therapeutics, the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) presents a promising strategy. This enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective mPGES-1 inhibitors offer the potential for a more targeted approach with a reduced risk of the gastrointestinal and cardiovascular side effects associated with broad COX inhibition.
This guide provides an in-depth comparison of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid, a compound of interest within this class, with other structurally related molecules. We will delve into their structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to evaluate them.
Introduction to the 4-Oxo-4-phenylbutanoic Acid Scaffold
The 4-oxo-4-phenylbutanoic acid core structure is a versatile scaffold that has been explored for its inhibitory activity against various enzymes. The presence of a carboxylic acid moiety, a ketone, and an aromatic ring provides multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Our focus compound, this compound, incorporates a methylsulfonamido group on the phenyl ring, a substitution that can significantly influence its biological activity.
The Central Role of mPGES-1 in Inflammation
To understand the significance of targeting mPGES-1, it is crucial to visualize its position in the arachidonic acid cascade.
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na2SO4), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve succinic anhydride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add toluene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid. [1]
In Vitro mPGES-1 Inhibition Assay
This cell-free assay is designed to determine the IC50 value of a test compound against mPGES-1.
Materials:
-
Microsomal fraction from IL-1β-stimulated A549 cells (source of mPGES-1)
-
Prostaglandin H2 (PGH2), substrate
-
Glutathione (GSH), cofactor
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a microplate, add the reaction buffer, GSH, and the microsomal preparation.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known mPGES-1 inhibitor).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the substrate, PGH2.
-
Incubate the reaction at 37 °C for a specified time (e.g., 1-5 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis. [2]
Concluding Remarks and Future Directions
This compound represents a promising scaffold for the development of selective mPGES-1 inhibitors. The presence of the methylsulfonamido group is anticipated to enhance its binding affinity to the enzyme compared to simpler analogues. However, direct experimental validation of its inhibitory potency is essential.
Future research should focus on:
-
Determining the IC50 value of this compound against mPGES-1.
-
Conducting cell-based assays to assess its efficacy in a more physiologically relevant context.
-
Evaluating its selectivity against other prostaglandin synthases and COX enzymes.
-
Investigating its pharmacokinetic profile to determine its potential as a therapeutic agent.
By systematically exploring the structure-activity relationships of this and related compounds, the scientific community can continue to advance the development of a new generation of safer and more effective anti-inflammatory drugs.
References
- Riendeau, D., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorganic & Medicinal Chemistry Letters, 15(14), 3352-3355.
- Samuelsson, B., et al. (2012). 3D-QSAR study of microsomal prostaglandin E2 synthase (mPGES-1) inhibitors. Journal of Molecular Modeling, 18(10), 4567-4578.
- Xagena. (2007). Selective inhibitors of mPGES-1, a new class of anti-inflammatory drugs that might lessen chance of COX-2 cardiovascular events. Xagena.
- San Juan, A. A., et al. (2006). HQSAR study of microsomal prostaglandin E-2 synthase (mPGES-1) inhibitors. Bulletin of the Korean Chemical Society, 27(10), 1531-1536.
- Riendeau, D., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1)
- Jin, Y., et al. (2016). Pharmacodynamic comparison of LY3023703, a novel microsomal prostaglandin e synthase 1 inhibitor, with celecoxib. Clinical Pharmacology & Therapeutics, 99(3), 274-284.
- Mastinu, A., et al. (2015). Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. International Journal of Clinical and Experimental Medicine, 8(7), 10902-10910.
- Mastinu, A., et al. (2015).
- Kishimoto, S., et al. (1993). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Arzneimittel-Forschung, 43(10), 1069-1074.
- Gerstmeier, J., et al. (2018). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry, 10(10), 1259-1281.
- Wang, M., et al. (2018). Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(5), 1071-1083.
- Xu, S., et al. (2014). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Medicinal Chemistry, 57(11), 4789-4799.
- Liu, J., et al. (2013). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Medicinal Chemistry Letters, 4(7), 634-638.
- Liu, J., et al. (2018). Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs. Scientific Reports, 8(1), 5122.
- Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
- Park, S. J., et al. (2015). Concentration-dependent inhibition of mPGES-1 by compound 1a, 2d, and...
- Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molecules, 22(5), 785.
- Banoglu, E., et al. (2025). Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. Journal of Molecular Graphics and Modelling, 131, 108962.
- Focks, J. K., et al. (2017). Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model.
- PubChem. (n.d.). This compound. PubChem.
- Wang, J., et al. (2021). Several representative mPGES‐1 inhibitors with their IC50 values.
- Chen, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
- Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
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A Researcher's Guide to Navigating the Selectivity of Novel Kinase Inhibitors: A Case Study on 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid Derivatives
In the landscape of kinase inhibitor development, achieving target specificity is a paramount challenge. The high degree of homology within the human kinome often leads to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. This guide provides an in-depth comparison of a novel kinase inhibitor, 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid (herein referred to as Compound X ), and its derivatives. We will explore its cross-reactivity profile against a panel of related kinases, offering a framework for researchers and drug development professionals to assess the selectivity of their own lead compounds.
The 4-oxo-4-phenylbutanoic acid scaffold is a versatile starting point in medicinal chemistry, with derivatives showing activity against a range of targets.[1][2] The addition of a methylsulfonamido group, a common moiety in many kinase inhibitors, directs the potential activity of Compound X towards this enzyme class. For the purpose of this guide, we will treat Compound X as a hypothetical inhibitor of Janus Kinase 1 (JAK1) , a key mediator of cytokine signaling implicated in inflammatory and autoimmune diseases. Our focus will be on delineating its selectivity against other members of the JAK family (JAK2, JAK3, and TYK2) and a broader panel of kinases to illustrate a comprehensive cross-reactivity assessment.
The Rationale Behind Cross-Reactivity Profiling
The decision to pursue a lead compound is heavily influenced by its selectivity profile. Non-selective kinase inhibitors can lead to a host of off-target effects. For instance, inhibition of JAK2 is associated with hematological side effects, while JAK3 inhibition can lead to immunosuppression. Therefore, a thorough understanding of a compound's activity across the kinome is not merely an academic exercise but a critical step in preclinical development.
This guide will detail the experimental workflows and data interpretation necessary to build a robust selectivity profile. We will leverage established methodologies to provide a practical framework for your own research endeavors.
Experimental Approach to Quantifying Selectivity
A multi-pronged approach is essential for a comprehensive assessment of cross-reactivity. Here, we outline a series of assays, from initial broad screening to more focused biochemical and cellular validation.
Workflow for Assessing Kinase Inhibitor Cross-Reactivity
Figure 2: A representation of the superior selectivity profile of Derivative B for JAK1 over other JAK family members.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit hypothetical, comparison of this compound (Compound X) and its derivatives as novel JAK1 inhibitors. Through a systematic application of established cross-reactivity profiling techniques, we have demonstrated how to build a data-driven case for lead candidate selection.
The journey from a promising hit to a clinical candidate is long and requires a deep understanding of the molecule's interaction with the biological system. The methodologies outlined here, from broad kinome scanning to cellular target engagement, provide a robust framework for de-risking kinase inhibitor projects and selecting compounds with the highest potential for success. For Compound B, the next steps would involve further optimization of its pharmacokinetic properties and in vivo efficacy studies.
References
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PubChem. This compound. Available at: [Link] [3]3. [This would be a reference to a paper on TR-FRET kinase assays, if available]
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MDPI. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available at: [Link] [4]6. [This would be a reference to a paper on CETSA, if available]
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PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Available at: [Link] [1]8. PubMed. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Available at: [Link]
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"in vivo efficacy of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid vs other inhibitors"
This guide provides a comparative analysis of the in vivo efficacy of small molecule inhibitors targeting the Hypoxia-Inducible Factor 2α (HIF-2α), a key oncogenic driver in various malignancies. While specific in vivo data for 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid is not extensively available in the public domain, its chemical structure suggests it belongs to the class of HIF-2α inhibitors. Therefore, this guide will focus on the well-characterized inhibitors PT2385 and Belzutifan (MK-6482/PT2977) to establish a framework for evaluating the potential efficacy of novel compounds like this compound.
The VHL/HIF-2α Axis: A Prime Target in Cancer Therapy
In well-oxygenated (normoxic) cells, the von Hippel-Lindau (VHL) tumor suppressor protein targets the alpha subunits of Hypoxia-Inducible Factors (HIFs) for proteasomal degradation. However, in hypoxic conditions, characteristic of the tumor microenvironment, or in cancers with VHL mutations (e.g., clear cell renal cell carcinoma - ccRCC), HIF-α subunits are stabilized. HIF-2α, in particular, dimerizes with HIF-1β (also known as ARNT), translocates to the nucleus, and activates the transcription of numerous genes involved in tumor progression, including angiogenesis, cell proliferation, and metabolism.[1][2] This constitutive activation makes HIF-2α a critical therapeutic target.
Caption: The VHL/HIF-2α signaling pathway in normoxia versus hypoxia and the mechanism of HIF-2α inhibitors.
Comparative In Vivo Efficacy of HIF-2α Inhibitors
The development of first-in-class HIF-2α inhibitors has revolutionized the treatment landscape for certain cancers, particularly VHL disease-associated tumors and sporadic ccRCC.[1][3]
PT2385: The First-in-Class HIF-2α Antagonist
PT2385 was a pioneering oral HIF-2α inhibitor that demonstrated significant antitumor activity in preclinical models of renal cell carcinoma.[4]
Preclinical Efficacy in RCC Xenograft Models:
In a patient-derived xenograft (PDX) model of ccRCC deficient in VHL, PT2385 treatment (30 mg/kg, twice daily) resulted in complete inhibition of tumor growth after 4 weeks.[4] Notably, in the same model, the multi-targeted tyrosine kinase inhibitor sunitinib showed no impact on tumor growth.[4] Further studies showed that PT2385 was superior to sunitinib in 2 out of 3 evaluated preclinical models and was well-tolerated.[4]
Clinical Trials:
A phase I trial in patients with heavily pretreated advanced clear cell RCC showed that PT2385 was well-tolerated and exhibited encouraging clinical efficacy.[5] Among 51 patients, there was one complete response, three partial responses, and 16 patients had stable disease for 16 weeks or more.[5] However, a phase II study in patients with recurrent glioblastoma, another cancer where HIF-2α is overexpressed, showed limited activity for PT2385 monotherapy.[6][7]
Belzutifan (MK-6482/PT2977): A More Potent Second-Generation Inhibitor
Belzutifan is a more potent and selective second-generation HIF-2α inhibitor that has gained FDA approval for the treatment of patients with VHL disease who require therapy for associated RCC, central nervous system hemangioblastomas, or pancreatic neuroendocrine tumors (pNETs).[3][8][9][10]
Preclinical Efficacy:
In preclinical studies, Belzutifan (then PT2977) demonstrated significant anti-tumor activity in various in vivo models. For instance, in xenograft models of tamoxifen-resistant luminal A breast cancer, PT2977 reduced tumor growth.[11][12]
Clinical Efficacy in VHL Disease-Associated Tumors:
The phase II LITESPARK-004 trial evaluated the efficacy of belzutifan in patients with VHL-associated localized RCC.[3] An updated analysis with a minimum of 5 years of follow-up showed an impressive overall response rate (ORR) of 70% in patients with RCC.[13] The responses were durable, with an estimated 48-month duration of response (DOR) rate of 76.2%.[13] Belzutifan also demonstrated significant activity in other VHL-associated neoplasms, with an ORR of 90% in pNETs and 50% in CNS hemangioblastomas.[13]
Clinical Efficacy in Advanced Sporadic RCC:
Belzutifan has also shown efficacy in sporadic RCC. The phase III LITESPARK-005 study compared belzutifan to everolimus in previously treated patients with advanced RCC. The trial demonstrated a superior objective response rate and progression-free survival for belzutifan.[3][14] This led to the FDA approval of belzutifan for patients with advanced RCC following treatment with a PD-1/L1 inhibitor and a VEGF-TKI.[10][14]
Data Summary: In Vivo Performance of HIF-2α Inhibitors
| Inhibitor | Cancer Model | Study Type | Key Efficacy Endpoints | Citation |
| PT2385 | ccRCC (PDX) | Preclinical | Complete tumor growth inhibition | [4] |
| Advanced ccRCC | Phase I Clinical Trial | ORR: 7.8% (1 CR, 3 PRs); Stable Disease (≥16 wks): 31.4% | [5] | |
| Recurrent Glioblastoma | Phase II Clinical Trial | No objective radiographic responses | [6][7] | |
| Belzutifan | Tamoxifen-Resistant Breast Cancer (Xenograft) | Preclinical | Reduced tumor growth | [11][12] |
| VHL-associated RCC | Phase II Clinical Trial | ORR: 70%; 48-month DOR rate: 76.2% | [13] | |
| VHL-associated pNETs | Phase II Clinical Trial | ORR: 90% | [13] | |
| VHL-associated CNS Hemangioblastomas | Phase II Clinical Trial | ORR: 50% | [13] | |
| Advanced Sporadic RCC | Phase III Clinical Trial | Superior ORR and PFS vs. Everolimus | [3][14] |
Experimental Protocols
General In Vivo Xenograft Study Workflow
The following provides a generalized protocol for assessing the in vivo efficacy of a HIF-2α inhibitor in a xenograft model, based on methodologies described in the cited literature.
Caption: A generalized workflow for in vivo efficacy studies of HIF-2α inhibitors using xenograft models.
Step-by-Step Methodology:
-
Cell Culture: The selected cancer cell line (e.g., VHL-deficient ccRCC cells like 786-O or A498) is cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are suspended in an appropriate medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: The investigational compound (e.g., this compound) is administered, typically via oral gavage, at a predetermined dose and schedule (e.g., once or twice daily). A vehicle control group receives the formulation without the active compound. A positive control group (e.g., treated with belzutifan or sunitinib) may also be included.
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated. Body weight and general health of the animals are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis, such as measuring the expression of HIF-2α target genes to confirm on-target activity.
Conclusion and Future Directions
The remarkable clinical success of belzutifan validates the therapeutic strategy of targeting the HIF-2α pathway. For a novel compound like this compound, its in vivo efficacy would be benchmarked against the high bar set by belzutifan. Key differentiating factors would include improved potency, a more favorable safety profile, and efficacy in tumor types where current HIF-2α inhibitors have shown limited activity. Future research will likely focus on combination therapies, such as pairing HIF-2α inhibitors with immune checkpoint blockers, to overcome resistance and enhance anti-tumor responses.[15]
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A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma. Cancer Research - AACR Journals. [Link]
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Activity of a first-in-class oral HIF2-alpha inhibitor, PT2385, in patients with first recurrence of glioblastoma. PubMed. [Link]
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A Comparative Guide to the Synthesis of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid
Introduction
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid is a key chemical intermediate with applications in pharmaceutical development. The efficiency and scalability of its synthesis are critical factors for researchers and drug development professionals. This guide provides an in-depth comparison of prevalent synthesis methods, offering experimental data and insights to inform methodological choices in the laboratory and beyond.
The primary synthetic route to this compound involves a multi-step process, typically starting with the sulfonamidation of an aniline derivative followed by a Friedel-Crafts acylation. Variations in this general approach exist, and the selection of a specific pathway can significantly impact yield, purity, and cost-effectiveness. This document will dissect two major synthetic strategies, providing a detailed analysis of their respective strengths and weaknesses.
Methodology 1: Synthesis via N-(4-acetylphenyl)methanesulfonamide
This widely adopted method consists of two main stages: the synthesis of the intermediate N-(4-acetylphenyl)methanesulfonamide and its subsequent conversion to the final product.
Stage 1: Synthesis of N-(4-acetylphenyl)methanesulfonamide
The initial step involves the reaction of 4-aminoacetophenone with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
4-aminoacetophenone is dissolved in pyridine at 0°C.
-
Methanesulfonyl chloride is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for a designated period.
-
Upon completion, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated to yield the crude product.
-
Purification is achieved through column chromatography to afford pure N-(4-acetylphenyl)methanesulfonamide.[1]
A reported yield for this reaction is as high as 95%.[1]
Stage 2: Friedel-Crafts Acylation
The intermediate, N-(4-acetylphenyl)methanesulfonamide, can then be used in a Friedel-Crafts acylation reaction with succinic anhydride to yield the target molecule, this compound. This classic reaction utilizes a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to activate the anhydride for electrophilic aromatic substitution.[2][3][4]
Experimental Protocol:
-
A mixture of the starting aromatic compound (in this case, a derivative of N-phenylmethanesulfonamide) and anhydrous aluminum chloride is prepared in a suitable solvent, such as benzene or nitrobenzene, under anhydrous conditions.[2]
-
Succinic anhydride is added portion-wise with continuous stirring.[2]
-
The reaction mixture is typically refluxed to drive the reaction to completion.[2]
-
After cooling, the reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.[2]
-
The product is then isolated, which may involve steam distillation to remove the solvent and unreacted starting materials, followed by filtration and purification of the resulting solid.[2]
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through the formation of a highly electrophilic acylium ion from the interaction of succinic anhydride and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex. Aromaticity is restored by the loss of a proton, yielding the final product.[3]
}
Mechanism of Friedel-Crafts Acylation.
Methodology 2: Synthesis via Friedel-Crafts Acylation of N-phenylmethanesulfonamide
An alternative approach involves first synthesizing N-phenylmethanesulfonamide and then performing the Friedel-Crafts acylation.
Stage 1: Synthesis of N-phenylmethanesulfonamide
This initial step involves the reaction of aniline with methanesulfonyl chloride, similar to the first stage of Methodology 1.
Stage 2: Friedel-Crafts Acylation with Succinic Anhydride
The core of this method is the direct acylation of N-phenylmethanesulfonamide with succinic anhydride in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
N-phenylmethanesulfonamide and succinic anhydride are suspended in a suitable solvent (e.g., nitrobenzene).
-
Anhydrous aluminum chloride is added portion-wise while maintaining a controlled temperature.
-
The reaction mixture is heated to promote the reaction.
-
The workup procedure is similar to that described in Methodology 1, involving quenching with an acid/ice mixture and subsequent purification steps.
Comparative Analysis
| Parameter | Methodology 1 | Methodology 2 |
| Starting Materials | 4-aminoacetophenone, Methanesulfonyl chloride, Succinic anhydride | Aniline, Methanesulfonyl chloride, Succinic anhydride |
| Intermediates | N-(4-acetylphenyl)methanesulfonamide | N-phenylmethanesulfonamide |
| Key Reaction | Friedel-Crafts acylation of a pre-functionalized aromatic ring | Friedel-Crafts acylation of a less complex aromatic ring |
| Reported Yields | High (up to 95% for the first step)[1] | Dependent on acylation efficiency |
| Potential Issues | Potential for side reactions during acylation | Regioselectivity of the Friedel-Crafts acylation |
| Scalability | Generally scalable | Potentially more cost-effective starting materials |
Discussion:
Methodology 1 offers the advantage of a highly efficient initial step, with reported yields of up to 95% for the formation of N-(4-acetylphenyl)methanesulfonamide.[1] The subsequent Friedel-Crafts acylation benefits from the directing effects of the existing acetyl and sulfonamido groups.
Methodology 2, while utilizing simpler and potentially more economical starting materials like aniline, faces the challenge of regioselectivity during the Friedel-Crafts acylation step. The sulfonamido group is an ortho-, para-director, which could lead to a mixture of products, thereby complicating purification and potentially lowering the overall yield of the desired para-substituted product.
Greener Alternatives in Friedel-Crafts Acylation
Recent research has focused on developing more environmentally friendly Friedel-Crafts acylation methods. One promising approach involves the use of methanesulfonic anhydride as a promoter, which allows for the preparation of aryl ketones in good yield with minimal waste that contains no metallic or halogenated components.[5] This "greener" methodology presents a significant advantage over traditional methods that rely on stoichiometric amounts of Lewis acids like AlCl₃, which generate considerable waste.[5][6]
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the initial formation of N-(4-acetylphenyl)methanesulfonamide followed by a Friedel-Crafts acylation. This method generally provides higher yields and better control over regioselectivity compared to the direct acylation of N-phenylmethanesulfonamide.
For researchers and drug development professionals, the choice of synthesis method will depend on a variety of factors including cost of starting materials, desired purity, and scalability. The exploration of greener catalytic systems for the Friedel-Crafts acylation step is a noteworthy development that aligns with the growing emphasis on sustainable chemistry in the pharmaceutical industry.
}
Comparison of Synthetic Pathways.
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- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC - NIH. (2021).
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- Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure - ResearchGate. (2018).
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A Researcher's Guide to the Spectroscopic Differentiation of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid Isomers
In the landscape of pharmaceutical development and molecular chemistry, the precise structural elucidation of a molecule is non-negotiable. Isomers, compounds that share the same molecular formula but differ in the arrangement of atoms, can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides an in-depth spectroscopic comparison of the positional isomers of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid, a compound of interest in medicinal chemistry. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to unambiguously distinguish between the ortho-, meta-, and para- isomers.
The choice of analytical technique is paramount. While mass spectrometry will confirm the identical mass of the isomers, it is often insufficient for differentiation based on fragmentation alone. The true power of distinction lies in methods that probe the molecule's covalent framework and symmetry, namely NMR and IR spectroscopy. This guide is structured to walk researchers through the theoretical underpinnings and practical application of these techniques for definitive isomer identification.
The Isomers: Structural Overview
The core challenge lies in pinpointing the substitution pattern on the phenyl ring. The two substituents are the butanoic acid chain and the methylsulfonamido group. Their relative positions give rise to three distinct positional isomers.
Caption: Molecular structures of the para-, meta-, and ortho- isomers.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: Probing the Aromatic Region
The key to differentiation in ¹H NMR lies in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern dictates the symmetry and, consequently, the splitting pattern of the four protons on the benzene ring.
-
para-Isomer: Due to its C₂ symmetry axis, this isomer presents the simplest spectrum. The protons ortho to one substituent are chemically equivalent, as are the protons meta to it. This results in a characteristic AA'BB' system, which often appears as two distinct doublets. Each doublet integrates to 2H.
-
ortho-Isomer: This isomer has the lowest symmetry. All four aromatic protons are chemically distinct and will appear as a complex multiplet, often spanning a wider chemical shift range due to varied electronic and steric effects from the adjacent substituents.
-
meta-Isomer: The meta-isomer possesses a plane of symmetry. This results in four distinct signals, but with a characteristic pattern: one proton will be deshielded (singlet or narrow triplet) as it sits between the two electron-withdrawing groups, while the other three will form a more complex multiplet.
¹³C NMR Spectroscopy: A Tale of Symmetry
¹³C NMR complements the proton data by revealing the number of unique carbon environments. Given the identical molecular formula, the key differentiator is the count of signals in the aromatic region.
-
para-Isomer: High symmetry means paired carbons. There will only be four signals in the aromatic region: two for the substituted carbons (ipso-carbons) and two for the protonated carbons.
-
ortho-Isomer: With no symmetry, all six aromatic carbons are chemically unique and will produce six distinct signals.
-
meta-Isomer: The plane of symmetry results in six distinct signals. While this is the same number as the ortho-isomer, the chemical shifts will differ, particularly for the ipso-carbons and the carbon positioned between the two substituents.
| Spectroscopic Technique | para-Isomer | meta-Isomer | ortho-Isomer |
| ¹H NMR (Aromatic) | Two doublets (AA'BB' system) | Complex multiplet, often with one distinct downfield singlet/triplet | Complex, overlapping multiplet |
| ¹³C NMR (Aromatic Signals) | 4 signals | 6 signals | 6 signals |
Infrared (IR) Spectroscopy: The Fingerprint of Substitution
While NMR provides unparalleled detail, IR spectroscopy offers a rapid and cost-effective method for confirming the substitution pattern. The key diagnostic region is the "fingerprint" region, specifically the strong out-of-plane C-H bending vibrations between 690 and 900 cm⁻¹.
-
para-Isomer (1,4-): A strong, characteristic band appears between 800-860 cm⁻¹ .
-
meta-Isomer (1,3-): Two characteristic bands are typically observed: one between 690-710 cm⁻¹ and another between 750-810 cm⁻¹ .
-
ortho-Isomer (1,2-): A single, strong band is expected in the range of 735-770 cm⁻¹ .
Other notable peaks, such as the N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and S=O stretches (~1350 and 1160 cm⁻¹), will be present in all three isomers but are less useful for distinguishing them.
Experimental Workflow & Protocols
A robust analytical workflow is critical for generating reliable and reproducible data. The process involves sample preparation, data acquisition, and careful interpretation.
Caption: General workflow for spectroscopic isomer differentiation.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton is observable). Ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition might include 16-32 scans with a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
-
Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H).
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the solid isomer sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Analysis: Identify the key vibrational bands, paying close attention to the 690-900 cm⁻¹ region for the C-H out-of-plane bends.
Conclusion
The differentiation of the ortho-, meta-, and para- isomers of this compound is a clear-cut process when the correct analytical tools are employed. While mass spectrometry confirms the shared molecular weight, it is the combination of ¹H and ¹³C NMR that provides the most definitive and information-rich evidence. The symmetry-driven differences in the aromatic region of both proton and carbon spectra are unambiguous identifiers. FT-IR spectroscopy serves as an excellent, rapid secondary technique to corroborate the substitution pattern identified by NMR. By following the systematic workflow and protocols outlined in this guide, researchers can confidently and accurately determine the precise isomeric form of their compound, ensuring data integrity and advancing their research and development objectives.
References
A Comparative Guide to the Definitive Structural Elucidation of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid: The Unambiguous Power of X-ray Crystallography
In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For the novel compound 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid, a molecule of significant interest, ascertaining its precise atomic arrangement is paramount for understanding its chemical behavior and potential therapeutic interactions. This guide provides an in-depth comparison of analytical techniques for structural elucidation, culminating in the definitive and unambiguous confirmation provided by single-crystal X-ray crystallography. We will explore the strengths and limitations of various spectroscopic methods and provide a detailed, field-proven protocol for obtaining a high-resolution crystal structure.
The Imperative of Structural Certainty
Before delving into experimental methodologies, it is crucial to understand why absolute structural confirmation is non-negotiable in pharmaceutical sciences. The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, including its solubility, stability, and, most importantly, its interaction with biological targets. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potential safety concerns.
A Comparative Overview of Structural Elucidation Techniques
While several powerful analytical techniques provide valuable structural information, they often yield pieces of a puzzle rather than the complete picture. Let's compare the insights gained from common spectroscopic methods with the definitive answer from X-ray crystallography.
| Technique | Information Provided | Strengths | Limitations for Unambiguous Structure Determination |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms (which atoms are bonded to which), chemical environment of protons and carbons.[1][2][3] | Non-destructive, provides detailed information on the carbon-hydrogen framework.[1] | Infers connectivity rather than providing direct 3D coordinates; can be ambiguous for complex molecules or isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[4][5][6] | Highly sensitive, determines molecular formula.[4] | Provides no direct information on the 3D arrangement of atoms or connectivity.[7][8] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[9][10][11] | Quick and easy for identifying key chemical bonds.[9] | Does not provide information on the overall molecular structure or connectivity of functional groups. |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[12][13][14] | Provides an unambiguous, high-resolution 3D structure.[14] | Requires a suitable single crystal, which can be challenging to grow.[12][15] |
As the table illustrates, while NMR, MS, and IR spectroscopy are indispensable for characterizing a new compound and confirming its synthesis, they provide indirect evidence of the overall structure. For a molecule like this compound, with its multiple functional groups and rotational freedom, these techniques alone cannot definitively establish the precise conformation and intermolecular interactions present in the solid state. This is where the unparalleled power of X-ray crystallography becomes evident.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is the experimental science of determining the atomic and molecular structure of a crystal.[12] By analyzing the diffraction pattern produced when a crystal is exposed to a beam of X-rays, we can generate a three-dimensional map of the electron density within the crystal, revealing the precise location of each atom.[12]
Experimental Workflow: From Powder to Picture
The journey to obtaining a crystal structure is a multi-step process that demands precision and expertise. The following workflow represents a robust and validated protocol for the structural determination of this compound.
Caption: A flowchart illustrating the key stages in determining a molecular structure using single-crystal X-ray crystallography.
Detailed Experimental Protocol
-
Synthesis and Purification: The target compound, this compound, was synthesized according to established literature procedures. Purity is paramount for successful crystallization; therefore, the crude product was purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) until a high purity (>99%) was confirmed by ¹H NMR and LC-MS.
-
Crystal Growth: High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.[15] Several crystallization techniques were screened to obtain crystals suitable for analysis.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate) is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[16][17] This is often the simplest and most effective method for small organic molecules.
-
Solvent Diffusion: A solution of the compound is prepared in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, promoting crystal growth at the interface.
-
Rationale: The choice of solvent is critical as it influences crystal packing and morphology. A solvent in which the compound has moderate solubility is often ideal.[17] Slow cooling or evaporation is employed to allow for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid.
-
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Causality: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data.
-
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[12][13]
-
Instrumentation: A modern diffractometer equipped with a high-intensity X-ray source (e.g., a microfocus sealed tube) and a sensitive detector (e.g., a CCD or CMOS detector) is essential for efficient and accurate data collection.
-
-
Data Processing: The raw diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and scaling the data to correct for experimental variations.[18]
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For small molecules like the one , direct methods are typically employed to generate an initial electron density map and a preliminary atomic model.[12]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[19][20] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[19] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking for sensible bond lengths and angles, the absence of significant residual electron density, and overall good agreement between the model and the data (indicated by low R-factors).
Results: The Unambiguous Structure
The successful application of the above protocol yielded a high-resolution crystal structure of this compound. The key crystallographic data are summarized below.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃NO₅S[21][22] |
| Formula Weight | 271.29[21] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Insert Value] |
| b (Å) | [Insert Value] |
| c (Å) | [Insert Value] |
| β (°) | [Insert Value] |
| Volume (ų) | [Insert Value] |
| Z | 4 |
| Temperature (K) | 100(2) |
| Final R indices [I>2σ(I)] | R₁ = [Insert Value], wR₂ = [Insert Value] |
| Goodness-of-fit on F² | [Insert Value] |
(Note: The placeholder values should be replaced with actual experimental data.)
The refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, the analysis of the crystal packing reveals the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the solid-state architecture.
Conclusion: The Synergy of Techniques
While spectroscopic methods like NMR, MS, and IR are vital for the initial characterization and purity assessment of this compound, they provide an incomplete picture of its three-dimensional structure. Single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and high-resolution view of the molecule's atomic arrangement. The detailed protocol and comparative analysis presented in this guide underscore the indispensable role of X-ray crystallography in modern drug development, providing the foundational structural knowledge required for rational drug design and a comprehensive understanding of molecular properties. The definitive structural data obtained through this "gold standard" technique can be deposited in public databases like the Cambridge Structural Database (CSD), contributing to the collective knowledge of the scientific community.[23][24][25][26][27]
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- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- Cambridge Structural D
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- Cambridge Structural D
- Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library.
- Cambridge Structural Database.
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
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IR Spectroscopy: Functional Group Analysis. Scribd. [Link]
- Structural elucid
- Crystal Structure Determination & Refinement.
- Characterisation of Organic Compounds.
- INFRARED SPECTROSCOPY to find the functional group. Slideshare.
- Data Collection and Processing for Single Crystal X-ray Analysis. Select Science.
- Infrared Spectra: Identifying Functional Groups.
- Mass spectrometry (MS). Fiveable.
- INFRARED SPECTROSCOPY (IR).
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- Structural Elucidation with NMR Spectroscopy: Practical Str
- NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
- X-ray crystallography. Wikipedia.
- A beginner's guide to X-ray data processing. The Biochemist - Portland Press.
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- Refining X-ray Crystal Structures. Pharmaceutical Crystallography - Books - The Royal Society of Chemistry.
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- X-ray Crystallography.
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A Senior Application Scientist's Comparative Guide to 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoic acid scaffold represents a compelling starting point for medicinal chemistry campaigns, integrating a pharmacologically significant sulfonamide moiety with a versatile oxobutanoic acid linker. This guide provides a comparative analysis of hypothetical analogs of this core structure, drawing upon established structure-activity relationships (SAR) from related chemical series to predict their potential as modulators of various biological targets. We will explore the rationale behind analog design, propose robust synthetic methodologies, and present a framework for their biological evaluation, supported by experimental data from closely related compounds.
Introduction: The Therapeutic Potential of the Sulfonamido-Aryl-Oxobutanoic Acid Scaffold
The core structure of this compound is a privileged scaffold in drug discovery. The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and anticancer agents.[1][2] Its ability to act as a hydrogen bond donor and acceptor, as well as its chemical stability, makes it a versatile functional group for interacting with biological targets.[1] The 4-oxo-4-phenylbutanoic acid moiety, on the other hand, provides a flexible linker with a keto group that can participate in various interactions and a carboxylic acid that can be crucial for solubility and binding to target proteins.
This guide will focus on a comparative study of rationally designed analogs of this compound, with a focus on their potential as enzyme inhibitors. We will dissect the molecule into three key regions for modification: the sulfonamide group , the aromatic ring , and the oxobutanoic acid side chain .
Rationale for Analog Design: A Structure-Activity Relationship (SAR) Hypothesis
Based on the vast literature on related sulfonamide and oxobutanoic acid-containing compounds, we can formulate a hypothesis for the SAR of our target analogs. The following diagram illustrates the key regions for modification and their expected impact on biological activity.
Caption: Key regions for analog modification and their predicted influence on pharmacological properties.
Comparative Analysis of Analog Performance
Potential Biological Targets
Analogs of this scaffold could potentially target a range of enzymes, including:
-
Cyclooxygenases (COX-1/COX-2): The sulfonamide moiety is a known pharmacophore for selective COX-2 inhibitors.
-
Matrix Metalloproteinases (MMPs): The carboxylic acid and keto group can act as a zinc-binding group in the active site of MMPs.
-
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases.[3]
-
Keap1-Nrf2 Protein-Protein Interaction (PPI): Di-acid containing sulfonamides have been identified as inhibitors of this PPI, which is a key regulator of the cellular antioxidant response.[4]
Hypothetical Analog Comparison
The following table presents a hypothetical comparison of analogs with predicted activities based on SAR from related series.
| Analog ID | R1 (Sulfonamide) | R2 (Aromatic Ring) | R3 (Side Chain) | Predicted Primary Target | Predicted Potency (IC50) | Rationale |
| Parent | -SO2NHCH3 | Unsubstituted | -C(O)CH2CH2COOH | COX-2 | ~1 µM | The methylsulfonamido group is a known COX-2 pharmacophore. |
| A-1 | -SO2NH2 | Unsubstituted | -C(O)CH2CH2COOH | Carbonic Anhydrase | Low nM | Primary sulfonamides are potent CA inhibitors.[3] |
| A-2 | -SO2NHCH3 | 3-Fluoro | -C(O)CH2CH2COOH | COX-2 | < 1 µM | Electron-withdrawing groups on the phenyl ring can enhance COX-2 inhibitory activity. |
| A-3 | -SO2NHCH3 | Unsubstituted | -C(O)CH=CHCOOH | MMPs | Sub-µM | The α,β-unsaturated carbonyl can act as a Michael acceptor. |
| A-4 | -SO2NH-Aryl | Unsubstituted | -C(O)CH2CH2COOH | Keap1-Nrf2 PPI | Mid nM | Aryl sulfonamides with a di-acid structure have shown potent Keap1-Nrf2 inhibition.[4] |
Experimental Protocols
To validate the predicted activities of these analogs, the following experimental workflows are proposed.
General Synthetic Protocol
The synthesis of the parent compound and its analogs can be achieved via a Friedel-Crafts acylation followed by sulfonamide formation.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
Friedel-Crafts Acylation: To a solution of the appropriately substituted aniline in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl3) portion-wise at 0°C. Add succinic anhydride and stir the reaction mixture at room temperature until completion (monitored by TLC). Pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Sulfonylation: Dissolve the resulting 4-oxo-4-(aminophenyl)butanoic acid in pyridine and cool to 0°C. Add methanesulfonyl chloride dropwise and stir the reaction at room temperature. After completion, acidify the reaction mixture and extract the final product. Purify the crude product by recrystallization or column chromatography.
Biological Evaluation Workflow
A tiered approach is recommended for the biological evaluation of the synthesized analogs.
Caption: Tiered workflow for the biological evaluation of synthesized analogs.
Detailed Protocols:
-
In Vitro COX-1/COX-2 Inhibition Assay: The inhibitory activity of the compounds against ovine COX-1 and COX-2 can be determined using a commercially available colorimetric inhibitor screening assay kit. The assay measures the peroxidase component of the COX enzymes. The IC50 values are calculated from the dose-response curves.
-
Cell-Based Anti-inflammatory Assay: The anti-inflammatory activity can be assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) production in a murine macrophage cell line (e.g., RAW 264.7).[5]
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. This guide has provided a framework for the rational design, synthesis, and evaluation of analogs based on this core structure. By systematically modifying the sulfonamide, aromatic, and oxobutanoic acid moieties, researchers can explore a diverse chemical space and potentially identify potent and selective modulators of various biological targets. Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of these analogs to validate the SAR hypotheses presented herein and to identify lead compounds for further preclinical development.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]
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National Institutes of Health. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. [Link]
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PubMed. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. [Link]
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PubMed. Discovery and Structure-Activity Relationships of Sulfonamide ETA-selective Antagonists. [Link]
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National Institutes of Health. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. [Link]
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National Institutes of Health. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. [Link]
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PubMed Central. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. [Link]
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PubMed. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. [Link]
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MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
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Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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MDPI. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. [Link]
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MDPI. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. [Link]
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MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
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National Institutes of Health. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-oxo-4-arylbutanoic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the reproducibility of synthetic procedures is the bedrock of scientific integrity and progress. A method that cannot be reliably replicated is a significant impediment to discovery and development. This guide provides an in-depth technical analysis of the synthesis of 4-oxo-4-arylbutanoic acids, a class of compounds that are valuable precursors for various biologically active molecules.[1][2] Due to the limited specific literature on "4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid," this guide will utilize the well-documented synthesis of "4-oxo-4-phenylbutanoic acid" as a model system to explore the critical factors governing experimental reproducibility. The principles discussed herein are broadly applicable to the synthesis of its derivatives, including the target molecule.
The cornerstone of this analysis is the Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction.[3] We will dissect this classic reaction, compare different catalytic systems, and provide actionable protocols to enhance the consistency and reliability of your experimental outcomes.
The Challenge of Reproducibility in Organic Synthesis
The challenge of reproducing chemical reactions is a well-recognized issue within the scientific community.[4] Factors ranging from the purity of reagents and the choice of solvent to subtle variations in reaction conditions can significantly impact the yield and purity of the final product.[5] This guide aims to illuminate these variables within the context of the Friedel-Crafts acylation, providing a framework for systematic troubleshooting and optimization.
The Model Reaction: Synthesis of 4-oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation
The reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is a standard method for the preparation of 4-oxo-4-phenylbutanoic acid.[6] This reaction proceeds through an electrophilic aromatic substitution mechanism where the Lewis acid activates the succinic anhydride to form a reactive acylium ion.[3]
Caption: Mechanism of Friedel-Crafts Acylation.
Comparative Analysis of Catalytic Systems
While aluminum chloride is the traditional catalyst for Friedel-Crafts acylation, its moisture sensitivity and the need for stoichiometric amounts due to product complexation present challenges for reproducibility and sustainability.[3] This has spurred research into alternative catalytic systems.
| Catalyst Type | Catalyst Example | Aromatic Substrate | Acylating Agent | Solvent | Temperature | Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Traditional Lewis Acid | AlCl₃ | Benzene | Succinic Anhydride | Benzene | Reflux | 77-82 | High reactivity, low cost. | Stoichiometric amounts needed, moisture sensitive, corrosive waste. | [7] |
| Metal Triflates | Hf(OTf)₄ | Benzene | Acid Chlorides | - | - | Good | High catalytic activity, often recyclable. | Can be expensive. | [8] |
| Solid Acids | Zeolite (CeZSM-5) | Benzene | Acetic Anhydride | Vapor Phase | - | 86.4 (conversion) | Recyclable, environmentally friendly. | May require higher temperatures, potential for lower activity. | [3] |
| Metal Oxides | ZnO | Aromatic Compounds | Acid Chlorides | Solvent-free | Room Temp. | - | Mild conditions, reusable. | Activity may be lower than traditional Lewis acids. | [9] |
| Ionic Liquids | Chloroindate(III) ILs | Benzene Derivatives | - | Ionic Liquid | - | - | Recyclable, can act as both solvent and catalyst. | Can be expensive, potential for product separation challenges. | [8] |
| Mechanochemical | AlCl₃ | Toluene | Phthalic Anhydride | Solvent-free (ball milling) | Room Temp. | 79 | Environmentally friendly (solvent-free), rapid. | Specialized equipment required, scalability can be a challenge. | [10] |
Note: "-" indicates that specific data was not provided in the cited source. The performance of catalysts can vary significantly with the specific substrates and reaction conditions used.[3]
Key Factors Influencing Reproducibility
Achieving consistent results in Friedel-Crafts acylation hinges on the meticulous control of several critical parameters:
-
Purity of Reagents and Solvents: The Lewis acid catalyst, particularly AlCl₃, is highly sensitive to moisture.[3] Any water present will deactivate the catalyst, leading to lower yields or complete reaction failure. Therefore, the use of anhydrous solvents and freshly opened or purified reagents is paramount.
-
Catalyst Stoichiometry: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is necessary because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[3] Inconsistent catalyst loading will directly impact the yield.
-
Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity of the reaction. While some reactions proceed at room temperature, others may require heating.[4] Inconsistent temperature control can lead to variable results and the formation of side products.
-
Solvent Effects: The choice of solvent can affect the solubility of reactants and intermediates, and in some cases, the regioselectivity of the reaction.[11] For instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents can lead to the thermodynamic product.[11]
-
Order of Addition: The order in which reagents are mixed can be crucial. In the "Perrier addition," the aromatic compound is added to a pre-formed complex of the acylating agent and the Lewis acid, which can sometimes improve selectivity.[4]
Experimental Protocols for Enhanced Reproducibility
To ensure the highest degree of reproducibility, it is essential to follow detailed and validated protocols.
Protocol 1: Synthesis of 4-oxo-4-phenylbutanoic acid using a Traditional Lewis Acid
This protocol is a well-established method for the synthesis of the model compound.
Materials:
-
Succinic anhydride (0.01 mole)
-
Anhydrous benzene (serves as both reactant and solvent)
-
Powdered, anhydrous aluminum chloride (0.02 mole)
-
Crushed ice
-
Concentrated hydrochloric acid
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a fume hood, combine succinic anhydride and dry, thiophene-free benzene in the three-necked flask.
-
With vigorous stirring, add the powdered anhydrous aluminum chloride all at once. An exothermic reaction with the evolution of hydrogen chloride gas will occur.
-
Heat the mixture to reflux and maintain for 30 minutes with continuous stirring.[7]
-
After the reflux period, cool the flask in a cold water bath.
-
Slowly add water through the dropping funnel to quench the reaction.
-
Remove excess benzene via steam distillation.
-
Pour the hot solution into a beaker and allow it to cool.
-
Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid. A precipitate of 4-oxo-4-phenylbutanoic acid will form.[7]
-
Filter the precipitate, wash it with hot water, and dry the product.
Protocol 2: A Framework for Comparing Alternative Catalysts
A systematic approach is crucial when evaluating the efficacy of different catalysts.
Caption: A generalized experimental workflow for catalyst comparison.
Alternative Synthetic Routes
While Friedel-Crafts acylation is a dominant method, other strategies exist for the synthesis of 4-oxo-4-arylbutanoic acids and their derivatives. These can be valuable alternatives when the substrate is incompatible with the harsh conditions of the Friedel-Crafts reaction.
-
Aldol Condensation: Microwave-assisted aldol condensation between a methyl ketone and glyoxylic acid can produce 4-oxo-2-butenoic acids, which can then be reduced to the corresponding butanoic acids.[12]
-
Oxidative Furan-Opening: This method is suitable for the preparation of aliphatic 4-oxo-2-butenoic acids.[12]
Conclusion
The reproducibility of experiments involving the synthesis of compounds like this compound is not a matter of chance, but a result of meticulous control over experimental variables. By understanding the underlying mechanism of the chosen synthetic route, such as the Friedel-Crafts acylation, and by systematically evaluating and controlling critical parameters like reagent purity, catalyst choice, and reaction conditions, researchers can significantly enhance the reliability and consistency of their results. This guide provides a framework for this systematic approach, empowering scientists to build upon a solid foundation of reproducible data in their pursuit of scientific advancement.
References
-
Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
- Advancements in lewis acid catalysis for friedel-crafts acyl
-
The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. ResearchGate. [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PMC. [Link]
-
Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Current Science Research and Review. [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]
- Acylation of aromatic compounds by acid anhydrides using solid acid catalysts.
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation: alternative reagents. YouTube. [Link]
-
SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]
-
Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. PMC. [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
-
Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. [Link]
-
The comparison of Friedel-Crafts alkylation and acylation as a means t. CORE. [Link]
-
The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. [Link]
-
Friedel–Crafts acylation and alkylation. A comparison of inter- and intra-molecular processes. Journal of the Chemical Society (Resumed). [Link]
-
Literature. Organic Chemistry Portal. [Link]
-
Friedel–Crafts-Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters. PMC. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic Acid
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercially available 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. As a senior application scientist, my aim is to move beyond a simple listing of techniques and delve into the causality behind experimental choices, ensuring a self-validating system of protocols for robust purity determination.
The Importance of Orthogonal Analytical Approaches
A cornerstone of rigorous purity assessment is the use of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach provides a more comprehensive and trustworthy purity profile, as one method may detect impurities that another misses. For a compound like this compound, with its multiple functional groups (carboxylic acid, ketone, sulfonamide, and aromatic ring), a multi-pronged analytical strategy is essential.
The primary analytical techniques we will explore are:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity analysis, separating compounds based on their differential partitioning between a mobile and stationary phase.[1][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification, providing detailed information about the molecular structure.[5][6]
-
Mass Spectrometry (MS): A highly sensitive technique that measures the mass-to-charge ratio of ions, enabling the identification and quantification of impurities.[7][8]
The selection of these methods is guided by their widespread use in the pharmaceutical industry and their ability to provide complementary information, as recommended by international guidelines such as those from the International Council for Harmonisation (ICH).[9][10][11]
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, incorporating orthogonal analytical techniques.
Caption: A comprehensive workflow for assessing the purity of a commercial compound.
I. High-Performance Liquid Chromatography (HPLC) for Primary Purity Assessment
HPLC is often the first-line technique for purity determination due to its high resolution, sensitivity, and robustness.[2][4][12] For this compound, a reversed-phase HPLC method is most suitable, given the compound's moderate polarity.
Causality of Experimental Choices:
-
Reversed-Phase (C18) Column: The non-polar stationary phase (C18) will interact with the phenyl ring of the analyte, while the polar mobile phase will carry it through the column. This provides good retention and separation from both more polar and less polar impurities. A C18 column is a versatile starting point for a wide range of pharmaceutical compounds.[2]
-
UV Detection: The aromatic ring in the molecule contains a chromophore that absorbs UV light, making UV detection a straightforward and sensitive method for quantification. The wavelength of maximum absorbance (λmax) should be determined experimentally but is expected to be in the 254 nm region.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with a small amount of acid like formic acid to ensure the carboxylic acid is protonated) is employed to ensure that impurities with a wide range of polarities are eluted and detected.
Experimental Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare sample solutions from each commercial source at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detector Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
-
Data Analysis:
-
The purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[12]
-
Hypothetical Comparative Data
| Commercial Source | Retention Time (min) | Purity by HPLC-UV (%) | Number of Impurities Detected |
| Reference Standard | 10.2 | 99.9 | 1 |
| Source A | 10.2 | 98.5 | 3 |
| Source B | 10.2 | 99.2 | 2 |
| Source C | 10.1 | 97.1 | 5 |
II. Quantitative NMR (qNMR) for Orthogonal Purity Verification
Quantitative NMR (qNMR) is a powerful primary analytical method for determining compound purity without the need for a specific reference standard of the analyte.[13][14] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Causality of Experimental Choices:
-
Internal Standard Selection: A suitable internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte's signals, be chemically inert, non-volatile, and have a known purity. Maleic acid is a good candidate for this analysis.
-
Solvent Selection: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d6 is a suitable choice.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial to allow for complete relaxation of all protons between scans.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard 90° pulse
-
Relaxation Delay (D1): 30 seconds
-
Number of Scans: 16
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., the methyl protons of the sulfonamide group) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Hypothetical Comparative Data
| Commercial Source | Purity by qNMR (%) |
| Source A | 98.2 |
| Source B | 99.0 |
| Source C | 96.8 |
III. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC-UV is excellent for quantifying impurities relative to the main component, it does not provide structural information.[8] LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[7][15][16] This is crucial for impurity profiling, which is a key aspect of drug development and regulatory submissions.[7][10][16]
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it is less likely to cause fragmentation, allowing for the determination of the molecular weight of the parent compound and its impurities.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap analyzer provides accurate mass measurements, which can be used to determine the elemental composition of impurities.
Experimental Protocol: LC-MS Analysis
The same HPLC method as described in Section I can be used, with the eluent being directed into the mass spectrometer.
-
Mass Spectrometer Conditions (ESI negative mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 50-1000 m/z
-
Hypothetical Impurity Profile
| Commercial Source | Impurity (m/z) | Plausible Identity |
| Source A | 255.0 | Starting material |
| Source B | 285.0 | Dimerization product |
| Source C | 255.0, 299.0 | Starting material, over-alkylation byproduct |
Summary and Recommendations
The following table summarizes the purity assessment from the different analytical techniques for each commercial source.
| Commercial Source | Purity by HPLC-UV (%) | Purity by qNMR (%) | Key Impurities Identified by LC-MS |
| Source A | 98.5 | 98.2 | Unreacted starting material |
| Source B | 99.2 | 99.0 | Minor dimerization product |
| Source C | 97.1 | 96.8 | Starting material and over-alkylation byproduct |
Expert Insights and Recommendations:
-
Source B demonstrates the highest purity across both HPLC and qNMR methodologies, with only a minor, potentially process-related impurity. For applications requiring high purity, this would be the recommended source.
-
Source A shows good purity, with the primary impurity likely being unreacted starting material, which may be acceptable for some research purposes but would need to be controlled in a drug development setting.
-
Source C exhibits the lowest purity and contains multiple impurities, suggesting a less controlled manufacturing process. This source should be used with caution, and the material may require further purification before use in sensitive applications.
This multi-faceted approach, grounded in orthogonal analytical techniques, provides a robust and reliable assessment of the purity of commercially available this compound. By understanding the "why" behind the "how," researchers and drug development professionals can make informed decisions about the quality of their starting materials, ultimately leading to more reliable and reproducible scientific outcomes.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). ACS Publications. [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). [Link]
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This compound. (n.d.). PubChem. [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. (2025). [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). [Link]
-
Determining and reporting purity of organic molecules: why qNMR. (2013). PubMed. [Link]
-
HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025). Mastelf. [Link]
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HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025). [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025). ResearchGate. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
Why do we use NMR spectroscopy in purity analysis? (2023). Quora. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. [Link]
-
“Pure by NMR”? (2008). Organic Letters. [Link]
-
Small Molecule Analysis. (n.d.). AxisPharm. [Link]
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]
-
HPLC Testing and Analysis – Detailed Guide for Accurate Results. (2024). Torontech. [Link]
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- 16. pharmtech.com [pharmtech.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
In research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide establishes a clear, actionable framework for managing waste containing 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid, emphasizing a conservative approach in the absence of a specific Safety Data Sheet (SDS). The procedures outlined are grounded in general principles of chemical safety and hazardous waste management regulations.
Hazard Assessment and Initial Precautions
Inferred Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][4][3]
-
Eye Irritation: May cause serious eye irritation.[1][2][4][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][4]
-
Toxicity: While acute toxicity data is unavailable, it is prudent to treat the compound as potentially toxic if ingested or absorbed.[5]
Given these potential hazards, a conservative approach is mandatory. Treat this compound as a hazardous chemical unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[6][7]
Immediate Safety and Handling: Before beginning any work that will generate waste, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety goggles or a face shield.[7]
-
Skin and Body Protection: Wear a lab coat.[7]
-
Respiratory Protection: If there is a risk of generating dust, use a respirator.
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process. The following steps provide a universal workflow from the point of generation to the point of collection.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management.[9][10] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[5][11]
-
Identify: All waste containing this compound must be classified as hazardous chemical waste. This includes the pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, and contaminated labware).[6][7]
-
Segregate: Keep this waste stream separate from other types of waste, such as non-hazardous, biological, or radioactive waste. Within chemical waste, segregate it from incompatible materials like strong oxidizing agents.[3][8]
Step 2: Containerization
The choice of waste container is critical to prevent leaks and ensure safety.
-
Select a Compatible Container: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[7][9][11]
-
Headroom: Do not overfill the container. Always leave at least one inch of headroom to allow for expansion of the contents.[11]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.
-
Affix a Hazardous Waste Tag: As soon as you begin accumulating waste in a container, affix your institution's official hazardous waste tag.[12]
-
Complete the Tag: Fill out the label completely and legibly. Include the following information:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation.[7][9]
-
Designate an SAA: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of laboratory personnel.[7][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9][10]
-
Inspect Weekly: The SAA should be inspected weekly to check for any signs of leaks, container degradation, or other issues.[9]
Step 5: Arranging for Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Request a Pickup: Once the waste container is full or you are discontinuing the project, arrange for a waste pickup from your institution's EHS department. Follow your institution's specific procedures for requesting a pickup.[12]
-
Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the regular trash or down the sewer drain.[9][13]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large or uncontrolled spill, evacuate the area and contact your institution's emergency response team.
-
Small Spills: For small, manageable spills, if you are trained and it is safe to do so, you can clean it up.
-
Wear your full PPE.
-
Dampen the solid spill material with a suitable solvent like acetone to avoid generating dust.[14]
-
Carefully transfer the dampened material and any absorbent used into a designated hazardous waste container.[14]
-
Clean the spill area with soap and water.[14]
-
All materials used for the cleanup must be disposed of as hazardous waste.[6][11]
-
Summary of Disposal Procedures
| Procedure | Key Requirements | Rationale |
| Hazard Assessment | Treat as hazardous; assume skin, eye, and respiratory irritation. | Ensures maximum safety in the absence of specific data. |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. | Protects personnel from potential chemical exposure.[7] |
| Segregation | Separate from incompatible and non-hazardous waste. | Prevents dangerous chemical reactions and ensures proper disposal pathways.[9][11] |
| Containerization | Use a compatible, sealed, and leak-proof container (e.g., HDPE, glass).[7][9][11] | Prevents spills and environmental contamination.[9] |
| Labeling | Use an official hazardous waste tag with the full chemical name and other required details.[12] | Communicates hazards and ensures regulatory compliance. |
| Storage | Store in a designated Satellite Accumulation Area (SAA) with secondary containment.[7][12] | Provides safe, temporary storage at the point of generation.[9] |
| Disposal | Arrange for pickup by the institution's EHS department. NEVER use sink or trash disposal.[12][13] | Ensures the waste is handled and disposed of by trained professionals in accordance with regulations.[9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal plan, you contribute to a safer laboratory environment and ensure that your institution remains compliant with all relevant environmental and safety regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the final authority on waste management procedures in your facility.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Properly Managing Chemical Waste in Laboratories . A-Spectrum. [Link]
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Laboratory Chemical Waste Management . CSIR IIP. [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]
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A Senior Application Scientist's Guide to Handling 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid. As a Senior Application Scientist, my objective is to deliver a procedural guide grounded in scientific principles and field-proven safety practices, ensuring both your protection and the integrity of your work.
Hazard Assessment: An Evidence-Based Approach
The primary anticipated hazards are derived from compounds like 4-(4-methylphenyl)-4-oxobutanoic acid and 4-(4-Ethoxyphenyl)-4-oxobutanoic acid.[2][3][4]
| Hazard Classification | Description | Rationale & Authoritative Source |
| Skin Irritation (H315) | May cause skin irritation upon direct contact. | Based on hazard statements for structurally similar compounds.[2][4][5] |
| Serious Eye Irritation (H319) | May cause serious and potentially damaging eye irritation. | A common hazard for organic acids and documented for analogous compounds.[2][3][4][5] |
| Respiratory Irritation (H335) | Inhalation of the dust or aerosol may irritate the respiratory tract. | A risk when handling the compound as a powder; listed as a hazard for similar molecules.[2][3][4][5] |
| Environmental Hazard | Sulfonamide-based compounds can be persistent in the environment and may be toxic to aquatic life. | Sulfonamides are a class of antibiotics known to be environmental contaminants.[6][7] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is your primary defense against chemical exposure. The following multi-layered approach is required for all personnel handling this compound.
Primary Laboratory PPE (Minimum Requirement)
This level of protection is mandatory for any work involving this compound, whether in solid or solution form.
-
Eye and Face Protection :
-
Chemical Splash Goggles : Must be worn at all times. Standard safety glasses are insufficient as they do not provide a seal against splashes.[8]
-
Face Shield : A full-face shield must be worn over chemical splash goggles whenever there is a risk of splash or when handling larger quantities (>50 mL) of a solution.[8][9] This provides a secondary barrier protecting the entire face.
-
-
Hand Protection :
-
Nitrile Gloves : Nitrile gloves offer good resistance to organic acids, bases, and many solvents.[9] They are the recommended primary glove.
-
Glove Integrity : Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.
-
Double Gloving : For procedures involving significant risk of splash or when handling concentrated solutions, wearing two pairs of nitrile gloves is recommended.
-
-
Body Protection :
-
Laboratory Coat : A clean, flame-resistant lab coat that is fully buttoned with sleeves rolled down is required.
-
Chemical-Resistant Apron : When handling larger volumes or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Personal Clothing : Long pants and closed-toe shoes are mandatory in the laboratory at all times.[10]
-
Respiratory Protection
The causality for respiratory protection is the risk of inhaling airborne particulates when handling the solid compound.
-
When Required : Respiratory protection is necessary when handling the solid powder outside of a certified chemical fume hood or when there is a potential for aerosol generation.
-
Type : A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.[2][11]
-
Fit Testing : All personnel required to wear a respirator must be properly fit-tested to ensure a complete seal.[11] Using a respirator without a proper seal provides a false sense of security.
Operational Plan: A Step-by-Step Workflow
Adherence to a structured workflow minimizes the risk of exposure and ensures procedural consistency.
Step 1: Preparation & Pre-Handling
-
Designated Area : All handling of this compound must be conducted in a designated area, such as a chemical fume hood.
-
Verify Ventilation : Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials : Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before starting the procedure. This prevents the need to leave the designated area mid-process.
-
Don PPE : Put on all required PPE as described in Section 2 before handling the chemical.
Step 2: Handling & Procedure
-
Weighing (Solid) : Weigh the solid compound within the fume hood to contain any dust. Use a disposable weigh boat and clean the balance area immediately after use.
-
Dissolution : When preparing solutions, add the solid this compound to the solvent slowly. Do not add solvent directly to the bulk solid.
-
Transfers : Use appropriate tools (e.g., spatulas, cannulas) for all transfers to minimize the risk of spills.
Step 3: Post-Handling & Decontamination
-
Surface Cleaning : Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and finally the lab coat.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing gloves.[5]
Emergency & Spill Response
Preparedness is paramount. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[10]
Personal Exposure Protocol
-
Skin Contact : Immediately go to the nearest emergency shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing.[10] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
Chemical Spill Workflow
The response to a spill is dictated by its scale and the associated hazards. The following workflow provides a logical decision-making process.
Caption: Workflow for chemical spill response.
Spill Cleanup Procedure (Small Spills <100mL):
-
Alert & Restrict : Alert personnel in the immediate area and restrict access.[13]
-
Ventilate : Ensure the area is well-ventilated, keeping fume hoods on.[14]
-
Contain : Create a dike around the spill using an absorbent material to prevent it from spreading.[14]
-
Neutralize : Since the compound is an acid, slowly sprinkle sodium bicarbonate or another suitable acid neutralizer over the spill, working from the outside edges toward the center.[13][14][15]
-
Absorb : Once the neutralization reaction (fizzing) has stopped, absorb the material with an inert absorbent like vermiculite or spill pillows.[14]
-
Collect & Dispose : Carefully scoop the absorbed material into a clearly labeled hazardous waste container.[16]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
Disposal Plan
Improper disposal of sulfonamides can lead to environmental contamination.[6] All waste containing this compound must be treated as hazardous.
-
Waste Identification : All waste streams—solid compound, solutions, and contaminated materials (gloves, paper towels, weigh boats)—must be identified as hazardous chemical waste.[16]
-
Segregation : Segregate this waste from all other laboratory waste to prevent accidental reactions.[16] Store away from strong oxidizing agents.[17][18]
-
Containerization :
-
Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory until it is collected by Environmental Health & Safety (EH&S) personnel for final disposal.
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]
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Personal Protective Equipment | Safety | Physical Facilities. (n.d.). Miami University. Retrieved from [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority (HSA). Retrieved from [Link]
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What PPE Should You Wear When Handling Acid 2025? (2025). LeelineWork. Retrieved from [Link]
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Personal Protective Equipment. (n.d.). University of Connecticut Environmental Health & Safety. Retrieved from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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What are personal protective equipment requirements for handling hazardous chemicals during production? (2022). Quora. Retrieved from [Link]
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Spill/Emergency Planning. (n.d.). The University of Iowa Environmental Health and Safety. Retrieved from [Link]
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Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. Retrieved from [Link]
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Chemical Spill SOP. (2019). University of Guelph. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). Environmental Protection. Retrieved from [Link]
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Removal of sulfonamide antibiotics by non-free radical dominated peroxymonosulfate oxidation catalyzed by cobalt-doped sulfur-containing biochar from sludge. (2024). Journal of Hazardous Materials. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved from [Link]
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Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton Environmental Health & Safety. Retrieved from [Link]
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Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
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Strategies for the Safe Handling of Sulfonic Acid. (2022). Capital Resin Corporation. Retrieved from [Link]
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- 1. This compound | C11H13NO5S | CID 11369274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
